molecular formula C11H14N2O4 B1388356 Methyl 4-carbamimidoylbenzoate acetate CAS No. 1172889-96-1

Methyl 4-carbamimidoylbenzoate acetate

Cat. No.: B1388356
CAS No.: 1172889-96-1
M. Wt: 238.24 g/mol
InChI Key: TUVVLNOOAWJSEQ-UHFFFAOYSA-N
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Description

Methyl 4-carbamimidoylbenzoate acetate (CAS 1172889-96-1) is a high-purity chemical compound supplied for research applications. With a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol, this benzoate derivative is characterized by its carbamimidoyl functional group . The compound is for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. This compound is of significant interest in pharmaceutical and medicinal chemistry research. Scientific literature indicates that derivatives of 4-carbamimidoylbenzoate are investigated for their potential as protease inhibitors . Specifically, related compounds have been studied for their role as inhibitors of blood coagulation factors, such as Factor VIIIa, which plays a critical role in the coagulation cascade . This mechanism suggests potential research applications in developing new agents for studying thrombosis. Researchers should note the provided safety information. The compound has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling. For quality assurance, the product is accompanied by analytical data and is stored and shipped under inert atmosphere and temperature-controlled conditions to ensure stability .

Properties

IUPAC Name

acetic acid;methyl 4-carbamimidoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVVLNOOAWJSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-carbamimidoylbenzoate, as its acetate salt, is a molecule of significant interest in medicinal chemistry and drug development. The presence of the strongly basic amidine (carbamimidoyl) functional group, combined with the methyl ester moiety on a benzene ring, imparts a unique set of physicochemical characteristics. These properties are critical determinants of the compound's behavior in biological systems, its suitability for formulation, and its overall stability. As an acetate salt, the compound's properties are further modulated, particularly in terms of solubility and hygroscopicity.

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-carbamimidoylbenzoate Acetate. It is structured to offer not just data, but a deeper understanding of the underlying chemical principles and the practical implications for research and development. The methodologies described herein are grounded in established pharmaceutical science, ensuring a self-validating approach to characterization.

Chemical Identity and Structure

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule.

  • IUPAC Name: methyl 4-carbamimidoylbenzoate; acetate

  • Synonyms: Methyl 4-amidinobenzoate acetate, 4-Carbomethoxybenzamidine acetate

  • CAS Number: While the specific acetate salt may not have a dedicated CAS number, the hydrochloride salt is registered under CAS 42823-73-4.[1]

  • Molecular Formula: C₁₁H₁₄N₂O₄

  • Molecular Weight: 238.24 g/mol

The structure consists of a central benzene ring para-substituted with a methyl ester group and a carbamimidoyl (amidine) group. In the acetate salt, the strongly basic amidine is protonated to form an amidinium cation, which is ionically bonded to the acetate anion.

Core Physicochemical Properties: A Detailed Analysis

The interplay of the functional groups in this compound dictates its behavior. The following sections dissect these properties, offering both theoretical understanding and practical experimental approaches.

Acidity/Basicity (pKa)

Theoretical Insight: The pKa is arguably the most influential physicochemical parameter for an ionizable drug substance. It governs solubility, absorption, distribution, and excretion. Methyl 4-carbamimidoylbenzoate possesses a strongly basic amidine group. Amidines are among the strongest organic bases because the positive charge on the protonated form (the amidinium ion) is delocalized across both nitrogen atoms through resonance, leading to significant stabilization.[] For context, the pKa of the conjugate acid of benzamidine is approximately 11.6. The electron-withdrawing effect of the para-methyl ester group is expected to slightly decrease the basicity of the amidine group in Methyl 4-carbamimidoylbenzoate compared to unsubstituted benzamidine, though it will remain a strong base.

Expected pKa: The pKa of the amidinium group is estimated to be in the range of 10.5 - 11.5 . This high pKa ensures that the compound will be fully protonated and exist as a cation in the physiological pH range of 1 to 8.

Experimental Protocol: Potentiometric Titration

This is the gold standard for pKa determination.

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a co-solvent of methanol/water or DMSO/water to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

  • Causality: A co-solvent is often necessary for compounds with moderate organic character to maintain solubility throughout the titration. The choice of a strong acid titrant ensures a sharp inflection point for accurate determination.

Diagram: pKa Determination Workflow

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve sample in Methanol/Water co-solvent Titrate Titrate with 0.1 M HCl Prep->Titrate Monitor Monitor pH with calibrated electrode Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot Determine Determine pKa from half-equivalence point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Theoretical Insight: The solubility of an ionizable compound is highly pH-dependent. As an acetate salt of a strong base, this compound is expected to be highly soluble in aqueous media.[3] The protonated amidinium group can readily form strong hydrogen bonds with water molecules. In contrast, the free base, which would predominate at pH values well above the pKa (e.g., pH > 12), would be significantly less soluble due to the loss of the ionic center. Solubility in organic solvents will be lower for the salt form compared to the free base, as ionic compounds are less soluble in non-polar environments.[4]

Expected Solubility Profile:

  • High in aqueous buffers across a wide pH range (e.g., pH 1-9).

  • Good in polar protic solvents like methanol and ethanol.

  • Low in non-polar organic solvents like hexane and dichloromethane.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the suspensions to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which is the most relevant value for pre-formulation and biopharmaceutical assessment. Using a range of solvents provides a comprehensive profile for formulation development.

Melting Point (Thermal Analysis)

Theoretical Insight: The melting point is a key indicator of a compound's purity and crystalline nature. For a salt, the melting point is influenced by the crystal lattice energy, which is a function of the ionic interactions between the cation (amidinium) and the anion (acetate), as well as other intermolecular forces. Salts generally have higher melting points than their corresponding free bases. The melting process may also be accompanied by decomposition, especially for complex organic salts. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more detailed picture than a simple melting point apparatus.[5] For comparison, the related compound Methyl 4-(aminomethyl)benzoate hydrochloride has a decomposition melting point of 243 °C.[6]

Expected Behavior: A sharp melting endotherm, likely at a temperature above 200 °C, possibly followed by decomposition.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show endothermic events (like melting) and exothermic events (like decomposition).

  • TGA Analysis: Heat the sample at a controlled rate while continuously monitoring its mass. A loss of mass indicates decomposition or the loss of solvates.

  • Causality: Using both DSC and TGA provides complementary information. DSC identifies the temperature of thermal events, while TGA quantifies any associated mass loss, allowing for the differentiation between melting and decomposition.[7]

Diagram: Physicochemical Property Interrelation

Property_Interrelation pKa pKa Solubility Aqueous Solubility pKa->Solubility pH-dependent Ionization Stability Chemical Stability pKa->Stability Protonation protects from hydrolysis Lipophilicity Lipophilicity (LogD) Solubility->Lipophilicity Partitioning Behavior Structure Chemical Structure (Amidinium Acetate) Structure->pKa Strongly Basic Amidine Group Structure->Lipophilicity Polarity of Functional Groups

Caption: Interrelationship of key physicochemical properties.

Stability

Theoretical Insight: The chemical stability of this compound is primarily dictated by two potential degradation pathways: hydrolysis of the methyl ester and hydrolysis of the amidine group.

  • Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding 4-carbamimidoylbenzoic acid and methanol. This reaction is generally slower at neutral pH.

  • Amidine Hydrolysis: The amidine functional group can hydrolyze to the corresponding amide (methyl 4-carbamoylbenzoate). This hydrolysis is significantly faster under basic conditions.[3][8][9] The protonated amidinium form is much more stable to hydrolysis than the free base amidine. Given the high pKa of the amidine, the compound will exist predominantly in the stable amidinium form at neutral and acidic pH, thus protecting it from rapid degradation.[10][11]

Expected Stability Profile:

  • Relatively stable in solid-state under controlled temperature and humidity.

  • Stable in aqueous solutions at acidic to neutral pH.

  • Susceptible to degradation in basic aqueous solutions (pH > 9) due to increased concentration of the more reactive free base form.[8]

Experimental Protocol: Forced Degradation Study

  • Conditions: Subject solutions of the compound to a range of stress conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solution heated at 80 °C.

    • Photolytic: Solution exposed to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Causality: Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. This information is crucial for determining appropriate storage conditions and shelf-life.

Lipophilicity (LogD)

Theoretical Insight: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and in vivo distribution. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP), which applies only to the neutral form.[][12] Since Methyl 4-carbamimidoylbenzoate is permanently charged at physiological pH, its LogD at pH 7.4 will be significantly lower than the LogP of the hypothetical free base. The presence of the charged amidinium group will dominate the partitioning behavior, driving the compound into the aqueous phase.

Expected LogD at pH 7.4: A low, likely negative, value, indicating high hydrophilicity.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation: Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (typically n-octanol).

  • Partitioning: Add a known amount of the compound to a mixture of the two phases. Agitate until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality: n-Octanol is the standard organic solvent for this assay as it is considered to mimic the properties of biological membranes. Measuring LogD at pH 7.4 provides a direct measure of lipophilicity under physiological conditions.[13]

Data Summary and Implications

PropertyPredicted/Expected ValueImplication for Drug Development
pKa 10.5 - 11.5Fully ionized at physiological pH; salt formation is straightforward.
Aqueous Solubility High at pH 1-9Excellent for developing aqueous formulations (e.g., for intravenous administration).
Melting Point > 200 °C, with decompositionHigh thermal stability in the solid state, suitable for solid dosage forms.
Stability Stable at acidic/neutral pH; degrades at basic pHRequires careful pH control in liquid formulations. Avoid basic excipients.
LogD (pH 7.4) Low / NegativeLikely to exhibit low passive membrane permeability; may require active transport or formulation strategies to enhance absorption. High renal clearance is possible.
Hygroscopicity Potentially hygroscopicAs an acetate salt, it may absorb atmospheric moisture.[8] This necessitates controlled storage conditions and appropriate packaging.[14]

Synthesis and Characterization

A robust synthesis and characterization workflow is essential for ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Synthesis of this compound

Protocol: Two-Step Synthesis

Step 1: Pinner Reaction to form Methyl 4-carbamimidoylbenzoate Hydrochloride

  • Imidate Formation: Dissolve Methyl 4-cyanobenzoate in anhydrous methanol and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the vessel and allow it to stand at room temperature for 24-48 hours. The precipitation of the imidate hydrochloride salt should occur.

  • Ammonolysis: Isolate the imidate salt by filtration and wash with anhydrous ether. Suspend the salt in anhydrous ethanol and bubble anhydrous ammonia gas through the suspension at 0 °C until the solid dissolves, then allow it to warm to room temperature. The amidinium hydrochloride salt will precipitate.

  • Isolation: Collect the Methyl 4-carbamimidoylbenzoate hydrochloride by filtration, wash with cold ethanol and then ether, and dry under vacuum.

Step 2: Salt Exchange to Acetate Salt

  • Free Base Generation (Optional but recommended): Dissolve the hydrochloride salt in water and basify carefully with a strong base (e.g., NaOH) to a pH >12 to precipitate the free base. Extract the free base into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent.

  • Acetate Salt Formation: Dissolve the isolated free base in a suitable solvent (e.g., ethanol or ethyl acetate). Add one molar equivalent of acetic acid. The this compound salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Methyl 4-cyanobenzoate Step1 Pinner Reaction (1. HCl/MeOH, 2. NH3/EtOH) Start->Step1 Intermediate Methyl 4-carbamimidoylbenzoate HCl Step1->Intermediate Step2 Salt Exchange (1. Basify, 2. Acetic Acid) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step synthesis route to the target acetate salt.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is critical.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the methyl ester, the aromatic protons, and the protons associated with the amidinium group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=N stretch of the amidinium and the C=O stretch of the ester and acetate.

  • HPLC: To determine the purity of the compound and to quantify it in various assays.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, O) of the final salt.

Conclusion

This compound is a strongly basic, highly polar molecule whose physicochemical properties are dominated by the protonated amidinium group. Its high aqueous solubility and stability at physiological pH make it a promising candidate for certain pharmaceutical applications, particularly for parenteral formulations. However, its high polarity and low expected lipophilicity may present challenges for oral absorption, which must be carefully considered during drug development. The potential for hydrolysis under basic conditions and the likely hygroscopic nature of the acetate salt are critical quality attributes that require diligent control during manufacturing, formulation, and storage. The experimental frameworks provided in this guide offer a robust system for the comprehensive characterization of this and similar amidine-containing drug candidates, enabling informed decision-making throughout the development lifecycle.

References

  • Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link][3][10]

  • Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link][8][9]

  • Yu, L.-J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry. [Link][3][8][9]

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  • PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. National Center for Biotechnology Information. [Link][10]

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  • PubMed. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis and Application of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-carbamimidoylbenzoate, often utilized as its acetate or hydrochloride salt, represents a cornerstone building block in modern medicinal chemistry. Its structural motif, featuring a benzamidine group, serves as a powerful mimetic of the side chains of arginine and lysine. This property has positioned it as an indispensable intermediate in the rational design of inhibitors targeting serine proteases, a class of enzymes implicated in a vast array of physiological and pathological processes. This guide provides a comprehensive overview of the discovery context, detailed synthetic methodologies, rigorous characterization, and critical applications of Methyl 4-carbamimidoylbenzoate acetate, tailored for researchers and professionals in drug development.

Context of Discovery: The Significance of the Benzamidine Moiety

The intrinsic value of Methyl 4-carbamimidoylbenzoate is not tied to a singular moment of discovery but rather to the established and profound importance of the benzamidine functional group in drug design. Serine proteases, such as thrombin, trypsin, and the transmembrane protease, serine 2 (TMPRSS2), feature a highly conserved catalytic triad and a specificity pocket (S1 pocket) that preferentially binds basic amino acid residues like arginine or lysine.[1][2]

The discovery that the positively charged carbamimidoyl (amidine) group of benzamidine could effectively occupy this S1 pocket, mimicking the natural substrates, was a pivotal moment in medicinal chemistry. This insight paved the way for the development of a multitude of potent and selective serine protease inhibitors.[3][4] Compounds like Nafamostat and Camostat, which are clinically used, are prominent examples that incorporate this critical structural feature and have demonstrated therapeutic efficacy.[2] Therefore, the "discovery" of Methyl 4-carbamimidoylbenzoate is best understood as the logical creation of a versatile chemical tool, providing a stable and readily modifiable scaffold to build upon this foundational principle of protease inhibition.

Synthesis Pathway: The Pinner Reaction

The most reliable and widely adopted method for synthesizing benzamidines from their corresponding benzonitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[5][6] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an imidate), followed by ammonolysis to yield the target amidine.

Mechanistic Rationale

The synthesis of Methyl 4-carbamimidoylbenzoate begins with the commercially available starting material, Methyl 4-cyanobenzoate.

  • Step 1: Pinner Salt Formation: The nitrile nitrogen of Methyl 4-cyanobenzoate is protonated by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a primary alcohol, in this case, methanol. The resulting intermediate is an imino ester salt, known as a Pinner salt.

  • Step 2: Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester and displacing the methoxy group to form the final amidine hydrochloride product, Methyl 4-carbamimidoylbenzoate hydrochloride.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The exclusion of water is paramount throughout the formation of the Pinner salt.[7] Any moisture present would hydrolyze the reactive imidate intermediate, leading to the undesired formation of the corresponding ester (in this case, regenerating the starting material or forming a different ester), thereby reducing the yield of the desired product.

  • Use of Gaseous HCl: Dry hydrogen chloride gas dissolved in an anhydrous solvent (like methanol or dioxane) is the reagent of choice.[6][7] It serves as both the catalyst for the initial nitrile protonation and the counter-ion for the resulting Pinner and amidine salts.

  • Temperature Control: The Pinner reaction is often conducted at low temperatures (e.g., 0 °C) because the imidate hydrochloride intermediates are thermodynamically unstable and can rearrange or decompose at higher temperatures.[6]

Conversion to the Acetate Salt

While the hydrochloride salt is the direct product of the Pinner reaction, the acetate salt is often desired for its potentially different solubility profile, crystallinity, or lower corrosivity. The conversion is typically achieved by:

  • Neutralizing the hydrochloride salt with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) to liberate the free amidine base.

  • Extracting the free base into an organic solvent.

  • Treating the solution of the free base with one equivalent of acetic acid, leading to the precipitation or crystallization of this compound.

Experimental Protocols & Data

Synthesis Workflow Diagram

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Conversion A Methyl 4-cyanobenzoate C Methyl 4-(methoxycarbonimidoyl)benzoate (Pinner Salt Intermediate) A->C Nucleophilic Attack B Anhydrous Methanol + Dry HCl Gas B->A E Methyl 4-carbamimidoylbenzoate HCl C->E Nucleophilic Substitution D Ammonia (NH3) in Methanol D->C G Methyl 4-carbamimidoylbenzoate Acetate (Final Product) E->G Salt Exchange F 1. Base (e.g., NaHCO3) 2. Acetic Acid F->E

Caption: Synthetic workflow for this compound via the Pinner reaction.

Detailed Synthesis Protocol

Materials:

  • Methyl 4-cyanobenzoate

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in methanol)

  • Sodium Bicarbonate

  • Acetic Acid

  • Ethyl Acetate

Procedure:

Part A: Synthesis of Methyl 4-carbamimidoylbenzoate Hydrochloride

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Dissolve Methyl 4-cyanobenzoate (1.0 eq) in anhydrous methanol (approx. 2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction vessel should be sealed to maintain an anhydrous atmosphere.

  • After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24-48 hours. Monitor the formation of the Pinner salt precipitate.

  • Remove the solvent under reduced pressure while keeping the temperature low to obtain the crude Pinner salt as a white solid.

  • Re-dissolve the crude Pinner salt in fresh anhydrous methanol at 0 °C.

  • Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol (approx. 1.5 eq) dropwise.

  • Stir the mixture at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with anhydrous diethyl ether, filter, and wash with additional ether to yield Methyl 4-carbamimidoylbenzoate hydrochloride as a white solid.

Part B: Conversion to Acetate Salt

  • Dissolve the hydrochloride salt in water and cool to 0 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9, resulting in the precipitation of the free amidine base.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Dissolve the free base in a minimal amount of ethyl acetate and add one equivalent of glacial acetic acid dropwise with stirring.

  • The acetate salt will precipitate. The solid can be collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

Characterization Data

The successful synthesis of this compound must be validated through rigorous analytical techniques.

Analytical Technique Expected Result for this compound
¹H NMR (DMSO-d₆)δ ~9.2 (br s, 2H, -NH₂), δ ~8.8 (br s, 2H, -NH₂), δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.9 (s, 3H, CH₃COO⁻)
¹³C NMR (DMSO-d₆)δ ~166 (C=O, ester), δ ~165 (C=N), δ ~135-128 (Ar-C), δ ~52 (-OCH₃), δ ~22 (CH₃COO⁻)
Mass Spectrometry (ESI+) m/z for the cation [C₉H₁₁N₂O₂]⁺: Expected 179.0815, Found 179.081x
FT-IR (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~1720 (C=O stretch, ester), ~1670 (C=N stretch, amidine), ~1610 (Aromatic C=C)
Purity (HPLC) >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm)

Applications in Drug Development

Methyl 4-carbamimidoylbenzoate is a high-value intermediate primarily used in the synthesis of serine protease inhibitors. Its structure allows for straightforward chemical modification at the methyl ester position, typically via hydrolysis to the carboxylic acid followed by amide coupling. This enables the attachment of various peptide or non-peptide scaffolds to orient the crucial benzamidine "warhead" into the S1 pocket of the target enzyme.

Logical Relationship Diagram

G A Methyl 4-carbamimidoylbenzoate (Key Intermediate) B Hydrolysis (Saponification) A->B Step 1 C 4-Carbamimidoylbenzoic Acid B->C D Amide Coupling (e.g., with peptide scaffolds) C->D Step 2 E Active Serine Protease Inhibitor D->E F Target Enzyme (e.g., Thrombin, Trypsin, TMPRSS2) E->F Binds to S1 Pocket

Caption: Role of Methyl 4-carbamimidoylbenzoate as a precursor in inhibitor synthesis.

Target Areas
  • Anticoagulants: As inhibitors of thrombin and Factor Xa.

  • Anti-inflammatory Agents: Targeting proteases involved in the inflammatory cascade.

  • Antivirals: Inhibiting viral entry and replication. For example, TMPRSS2 is a host cell serine protease essential for the activation of the spike proteins of coronaviruses, including SARS-CoV-2.[2] Inhibitors derived from this scaffold are of significant research interest for this application.

  • Oncology: Targeting proteases like matriptase that are overexpressed in certain cancers.

Conclusion

This compound is a quintessential example of a molecular building block designed for purpose. Its synthesis, reliably achieved through the classic Pinner reaction, provides chemists with a versatile platform to engage a critical class of enzymes. A thorough understanding of its synthesis, including the mechanistic rationale and the importance of precise experimental control, is fundamental for its effective use. As the field of drug discovery continues to target serine proteases for a growing number of therapeutic indications, the utility and importance of this key intermediate are set to endure.

References

  • Pinner reaction . Wikipedia. [Link]

  • Pinner Reaction . NROChemistry. [Link]

  • The Chemistry of the Amidines . ResearchGate. [Link]

  • Pinner Reaction . Organic Chemistry Portal. [Link]

  • Efficient method for the conversion of nitriles to amidines.
  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition . National Institutes of Health (NIH). [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases . National Institutes of Health (NIH). [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs . American Chemical Society Publications. [Link]

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 . National Institutes of Health (NIH). [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases . Stanford Medicine. [Link]

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An In-depth Technical Guide to Methyl 4-carbamimidoylbenzoate acetate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 50466-15-4

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Landscape of a Niche Research Chemical

Methyl 4-carbamimidoylbenzoate acetate, also known by its CAS number 50466-15-4 and as 4-Methoxycarbonylbenzamidine diacetic acid salt, represents a specialized chemical entity primarily utilized within the realms of biochemical research and synthetic chemistry. An in-depth review of publicly accessible scientific literature and technical databases reveals that this compound is a niche molecule, most likely employed as a research tool or a synthetic building block rather than a widely studied therapeutic agent.

The structural characteristics of Methyl 4-carbamimidoylbenzoate—specifically the presence of a benzamidine moiety—strongly suggest its potential role as a serine protease inhibitor. The carbamimidoyl (amidine) group is a well-established pharmacophore that can mimic the side chains of arginine and lysine, which are canonical substrates for a vast array of serine proteases. This guide, therefore, synthesizes the available structural information with the established principles of medicinal chemistry and enzymology to provide a comprehensive technical overview.

Due to the limited specific data on this exact acetate salt, this guide will also draw upon broader knowledge of benzamidine-based protease inhibitors to infer its likely mechanism of action, potential applications, and relevant experimental considerations.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These characteristics influence its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 50466-15-4-
Molecular Formula C11H14N2O4-
Molecular Weight 298.3 g/mol (as diacetic acid salt)-
Synonyms 4-Methoxycarbonylbenzamidine diacetic acid salt-
Appearance Typically a solid-
Solubility Expected to be soluble in polar solvents such as water and DMSO-
Storage Inert atmosphere, room temperature is often recommended for stability.-

The Scientific Rationale: Synthesis and Structural Integrity

A plausible synthetic route could involve the conversion of a methyl 4-cyanobenzoate precursor. The nitrile group can be converted to an amidine through methods such as the Pinner reaction. The final product would then be isolated as its acetate salt to improve stability and handling.

General Synthetic Workflow:

G cluster_0 Synthesis Pathway Start Methyl 4-cyanobenzoate Step1 Pinner Reaction (HCl, Ethanol) Start->Step1 Intermediate Ethyl imidate hydrochloride Step1->Intermediate Step2 Ammonolysis (Ammonia) Intermediate->Step2 Product_HCl Methyl 4-carbamimidoylbenzoate hydrochloride Step2->Product_HCl Step3 Salt Exchange (e.g., with silver acetate or via ion-exchange chromatography) Product_HCl->Step3 Final_Product Methyl 4-carbamimidoylbenzoate acetate Step3->Final_Product

Caption: A plausible synthetic workflow for this compound.

Causality in Synthesis:

  • Choice of Precursor: Methyl 4-cyanobenzoate is a common and commercially available starting material.

  • Pinner Reaction: This is a classic and reliable method for converting nitriles to imidates, which are direct precursors to amidines.

  • Acetate Salt Formation: The acetate salt is often chosen to enhance the solubility and stability of the amidine group, which can be prone to hydrolysis.

Mechanism of Action: A Focus on Serine Protease Inhibition

The primary scientific interest in this compound stems from its potential as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.

The Inhibitory Hypothesis:

The catalytic triad of a serine protease (typically composed of serine, histidine, and aspartate) is responsible for cleaving peptide bonds after specific amino acid residues. Trypsin, for example, cleaves after arginine and lysine. The positively charged amidinium group of the inhibitor is designed to bind to the S1 pocket of the protease, which is typically negatively charged (containing an aspartate residue at the bottom). This high-affinity binding competitively inhibits the natural substrate from accessing the active site.

G cluster_0 Inhibitor-Protease Interaction Inhibitor Methyl 4-carbamimidoylbenzoate (Positively charged amidine group) Binding Electrostatic Interaction (High Affinity Binding) Inhibitor->Binding S1_Pocket S1 Pocket of Serine Protease (Negatively charged Aspartate residue) S1_Pocket->Binding Outcome Competitive Inhibition (Substrate access blocked) Binding->Outcome

Caption: The proposed mechanism of competitive inhibition of serine proteases.

Applications in Research and Drug Development

Given its likely role as a protease inhibitor, this compound can be a valuable tool in several research contexts:

  • Enzyme Characterization: It can be used as a probe to study the structure and function of the S1 pocket of various serine proteases.

  • Assay Development: It can serve as a reference inhibitor in high-throughput screening campaigns for novel protease inhibitors.

  • Synthetic Intermediate: It can be used as a starting material for the synthesis of more complex and potent protease inhibitors. The methyl ester group provides a convenient handle for further chemical modification.

Experimental Protocols: A General Framework

While a specific protocol for this compound is not available, the following provides a general framework for its use in a typical serine protease inhibition assay.

Protocol: In Vitro Serine Protease Inhibition Assay

  • Materials:

    • This compound

    • Target serine protease (e.g., Trypsin)

    • Fluorogenic or chromogenic substrate for the protease

    • Assay buffer (e.g., Tris-HCl with CaCl2)

    • 96-well microplate

    • Plate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer).

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for IC50 determination.

    • Add the diluted inhibitor solutions to the wells of the 96-well plate. Include control wells with solvent only (no inhibitor).

    • Add the serine protease to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

This protocol is self-validating through the inclusion of appropriate controls:

  • No inhibitor control: Establishes the baseline enzyme activity.

  • No enzyme control: Accounts for any background signal from the substrate or buffer.

  • Reference inhibitor control: A known inhibitor of the target protease can be run in parallel to validate the assay performance.

Conclusion and Future Directions

This compound is a research chemical with a clear, structurally-driven hypothesis for its biological activity as a serine protease inhibitor. While specific applications and detailed experimental data are not widely published, its utility as a research tool and a synthetic building block is evident. Future research could focus on screening this compound against a panel of serine proteases to determine its inhibitory profile and selectivity. Furthermore, its potential as a scaffold for the development of more potent and specific inhibitors warrants further investigation in the field of drug discovery.

References

Due to the lack of specific peer-reviewed articles on this compound (CAS 50466-15-4), this guide has been constructed based on general principles of medicinal chemistry and information from chemical supplier databases. For further reading on the topics discussed, the following resources are recommended:

  • Serine Protease Inhibitors: For a comprehensive overview of serine proteases and their inhibitors, readers are directed to major biochemical and medicinal chemistry journals. A search on platforms like PubMed or Scopus for "serine protease inhibitors" will yield numerous relevant review articles.
  • The Pinner Reaction: Details of this classic organic synthesis reaction can be found in standard organic chemistry textbooks and resources such as Organic Syntheses.
  • Chemical Supplier Databases: Websites of major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.) can provide basic physicochemical data, safety information, and handling guidelines for this compound.

An In-Depth Technical Guide to the Solubility of Methyl 4-carbamimidoylbenzoate Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-carbamimidoylbenzoate acetate is an organic salt of significant interest in medicinal chemistry and drug development, often used as a key intermediate in the synthesis of serine protease inhibitors. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, purification, reaction conditions, and formulation development. An understanding of its solubility profile is paramount for optimizing synthetic yields, ensuring purity, and developing viable drug delivery systems.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular characteristics influencing its solubility, offers a robust experimental protocol for its determination, and presents a framework for interpreting the resulting data.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties. The compound is the acetate salt of methyl 4-carbamimidoylbenzoate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1172889-96-1[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol Calculated
Chemical Structure Chemical Structure of this compound
SMILES Code O=C(OC)C1=CC=C(C(N)=N)C=C1.CC(O)=O[1]

The structure reveals several key features that govern its solubility:

  • Aromatic Ring and Methyl Ester: The methyl benzoate portion of the molecule is relatively nonpolar and lipophilic.

  • Carbamimidoyl (Amidinium) Group: The carbamimidoyl group (C(=N)N) is basic. In the presence of acetic acid, it is protonated to form an amidinium cation. This ionic group is highly polar and capable of strong hydrogen bonding.

  • Acetate Counter-ion: The acetate anion is also polar.

The presence of a charged amidinium-acetate ion pair makes the compound salt-like, suggesting that its solubility will be highly dependent on the polarity of the solvent and its ability to solvate ions.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following principles are key:

  • "Like Dissolves Like": This principle suggests that polar, ionic compounds will dissolve best in polar solvents, while nonpolar compounds dissolve best in nonpolar solvents. Due to its ionic nature, this compound is expected to have limited solubility in nonpolar solvents like hexanes or toluene.

  • Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the electrostatic interactions between the amidinium cation and the acetate anion, thus promoting dissolution.

  • Hydrogen Bonding: The amidinium cation is a strong hydrogen bond donor, while the acetate anion and the ester's carbonyl oxygen are hydrogen bond acceptors. Polar protic solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, and are therefore expected to be good solvents. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and will also likely be effective solvents.

  • Lattice Energy: For the solid to dissolve, the energy of solvation must overcome the lattice energy of the crystal. The strong ionic and hydrogen bonding interactions within the crystal lattice of this salt suggest a significant lattice energy.

Based on these principles, a predicted solubility trend in common organic solvents would be:

High Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Moderate to Low Solubility: Solvents of intermediate polarity (e.g., Acetonitrile, Acetone). Very Low to Insoluble: Nonpolar solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Hexane).[2][3]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured. This protocol is adapted from established guidelines such as the OECD Test Guideline 105.[6][7][8][9][10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[5]

    • Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[5][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been achieved.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. A precise dilution factor must be recorded.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[12][13][14][15]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = C_diluted × Dilution Factor Where:

      • C_diluted is the concentration of the diluted sample determined from the calibration curve.

      • Dilution Factor is the ratio of the final volume to the initial volume of the saturated solution used for dilution.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Summary and Interpretation

Table 2: Expected Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility CategoryExperimental Value (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble (>100 mg/mL)To be determined
MethanolPolar ProticFreely Soluble (10-100 mg/mL)To be determined
EthanolPolar ProticSoluble (1-10 mg/mL)To be determined
AcetonitrilePolar AproticSparingly Soluble (0.1-1 mg/mL)To be determined
Dichloromethane (DCM)NonpolarVery Slightly Soluble (<0.1 mg/mL)To be determined
Ethyl AcetateNonpolarInsoluble (<0.01 mg/mL)To be determined
Field-Proven Insights for Interpretation
  • Impact on Synthesis: High solubility in a reaction solvent like DMF or DMSO is advantageous for homogeneous reaction conditions. However, this can complicate product isolation. A solvent in which the product has low solubility is often desired for precipitation or crystallization.

  • Purification Strategy: The solubility data is crucial for developing a crystallization protocol. A common strategy is to dissolve the compound in a "good" solvent (like methanol) and then add an "anti-solvent" (like diethyl ether or ethyl acetate) in which it is insoluble to induce precipitation of the purified product.[3]

  • Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is critical. Low solubility in aqueous media is common for organic molecules and can be a major hurdle. While this guide focuses on organic solvents, the principles extend to aqueous solubility, which is often pH-dependent for ionizable compounds like this one.[16]

Conclusion

The solubility of this compound is fundamentally governed by its salt-like character, arising from the protonated amidinium group and the acetate counter-ion. It is predicted to be highly soluble in polar organic solvents, particularly those capable of solvating ions and participating in hydrogen bonding, while exhibiting poor solubility in nonpolar solvents. The shake-flask method provides a gold-standard protocol for accurately determining its thermodynamic solubility. The data obtained from such studies are indispensable for the rational design of synthetic routes, purification techniques, and ultimately, for the successful development of new therapeutic agents.

References
  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • Solubility of Things. Amidine | Solubility of Things. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Longo, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56. [Link]

  • Amjad, Z., & Zaltash, S. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 38-43. [Link]

  • NCERT. Amines. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Gürbay, A., & Dâbağoğlu, M. (2002). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 22(2), 57-66. [Link]

  • Reddit. What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?[Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

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The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Methyl 4-carbamimidoylbenzoate Acetate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of enzyme inhibition, small molecules that can precisely target and modulate the activity of specific proteins are of paramount importance. Methyl 4-carbamimidoylbenzoate acetate, a member of the benzamidine family of compounds, has emerged as a noteworthy agent in the study of serine proteases. This technical guide provides a comprehensive exploration of its core mechanism of action, offering field-proven insights and detailed experimental methodologies for its characterization.

I. Introduction: Unveiling the Chemical Identity and Therapeutic Potential

Methyl 4-carbamimidoylbenzoate is a synthetic small molecule characterized by a benzene ring substituted with a methyl ester and a carbamimidoyl (amidine) group. The acetate salt form enhances its solubility and stability for experimental use. The core of its biological activity lies in the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for a class of serine proteases known as trypsin-like serine proteases.

The therapeutic potential of targeting serine proteases is vast, spanning applications in anticoagulation, anti-inflammatory therapies, and cancer treatment. Understanding the precise mechanism by which inhibitors like this compound function is critical for the rational design of more potent and selective drugs.

II. The Primary Directive: Competitive Inhibition of Trypsin-Like Serine Proteases

The central mechanism of action of this compound is the competitive inhibition of trypsin-like serine proteases.[1] These enzymes, which include crucial players in physiological and pathological processes such as trypsin , thrombin , and plasmin , share a common catalytic mechanism and a specificity for cleaving peptide bonds C-terminal to arginine or lysine residues.[1]

A. The Molecular Handshake: Binding to the S1 Specificity Pocket

The active site of trypsin-like serine proteases is a well-defined cleft containing a catalytic triad (serine, histidine, and aspartate) and a series of subsites (S pockets) that accommodate the amino acid residues of the substrate. The S1 pocket of these enzymes is typically deep and negatively charged at the bottom, due to the presence of an aspartate residue (Asp189 in trypsin).

The positively charged carbamimidoyl group of Methyl 4-carbamimidoylbenzoate is the key to its inhibitory action. It acts as a "molecular mimic" of the guanidinium group of arginine or the ammonium group of lysine. This allows it to bind with high affinity to the S1 specificity pocket, forming a salt bridge with the aspartate residue at its base.[1] This binding event is the cornerstone of its inhibitory effect.

B. The Competitive Blockade: Preventing Substrate Access

By occupying the S1 pocket, Methyl 4-carbamimidoylbenzoate physically obstructs the entry of the natural substrate into the active site. This is the essence of competitive inhibition. The inhibitor and the substrate are in direct competition for binding to the enzyme's active site. The extent of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

The following diagram illustrates the competitive inhibition of a trypsin-like serine protease by Methyl 4-carbamimidoylbenzoate.

G cluster_0 Enzyme Active Site cluster_1 Substrate & Inhibitor cluster_2 Reaction Pathways E Serine Protease (E) S1 S1 Pocket Cat Catalytic Triad S Substrate (S) (Arg/Lys) ES Enzyme-Substrate Complex (ES) I Methyl 4-carbamimidoylbenzoate (I) EI Enzyme-Inhibitor Complex (EI) P Products (P) ES->P k_cat E_free Free Enzyme ES->E_free - S (k-1) EI->E_free - I E_free->ES + S (k1) E_free->EI + I (Ki)

Figure 1: Competitive inhibition of a serine protease.

III. Quantifying the Interaction: Determination of Inhibition Constants

To rigorously characterize the inhibitory potency of this compound, it is essential to determine its inhibition constant (Ki). The Ki value is a measure of the inhibitor's affinity for the enzyme; a lower Ki indicates a more potent inhibitor.

A. Experimental Design: The Enzyme Inhibition Assay

A standard method for determining the Ki for a competitive inhibitor involves measuring the initial rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and a chromogenic or fluorogenic substrate.

Table 1: Key Reagents and Equipment for Trypsin Inhibition Assay

Reagent/EquipmentDescription
Enzyme Bovine Pancreatic Trypsin
Substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
Inhibitor This compound
Buffer Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
Spectrophotometer To measure the change in absorbance over time.
Microplate Reader For high-throughput screening of multiple inhibitor concentrations.
B. Step-by-Step Protocol: Determination of Ki for Trypsin Inhibition
  • Reagent Preparation:

    • Prepare a stock solution of bovine pancreatic trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of the chromogenic substrate (e.g., BAEE) in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add varying concentrations of the inhibitor to the appropriate wells.

    • Add a fixed concentration of the trypsin solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE or 405 nm for BAPNA) over a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • Alternatively, plot the initial velocity (v₀) against the inhibitor concentration ([I]) and fit the data to the Cheng-Prusoff equation to determine the Ki value.

The following diagram outlines the experimental workflow for determining the inhibition constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare Enzyme, Substrate, & Inhibitor Solutions B Dispense Buffer, Inhibitor, & Enzyme into Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Velocities (v₀) E->F G Plot Data (e.g., Lineweaver-Burk) F->G H Determine Ki Value G->H

Figure 2: Workflow for Ki determination.

IV. Structure-Activity Relationship (SAR): The Influence of Chemical Moieties

Quantitative structure-activity relationship (QSAR) studies on benzamidine derivatives have provided valuable insights into the features that govern their inhibitory potency and selectivity.[2]

  • The Amidine Group: As previously discussed, the positively charged amidine group is crucial for binding to the S1 pocket of trypsin-like serine proteases.

  • The Benzene Ring: The aromatic ring provides a rigid scaffold that correctly positions the amidine group within the S1 pocket. Hydrophobic interactions between the benzene ring and the residues lining the active site also contribute to binding affinity.[2]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact the inhibitor's potency and selectivity.[3] For Methyl 4-carbamimidoylbenzoate, the methyl ester at the para position can influence its electronic properties and interactions with secondary binding sites on the enzyme surface.[3]

V. Beyond the Primary Target: Selectivity and Off-Target Effects

While Methyl 4-carbamimidoylbenzoate is a potent inhibitor of trypsin-like serine proteases, it is important to assess its selectivity. The human proteome contains a large number of serine proteases with diverse functions. A lack of selectivity can lead to undesirable off-target effects.

Selectivity profiling can be performed by testing the inhibitor against a panel of different serine proteases (e.g., chymotrypsin, elastase) and determining its Ki or IC50 value for each. A highly selective inhibitor will exhibit a significantly lower Ki for its intended target compared to other proteases.

VI. Conclusion and Future Directions

This compound serves as a classic example of a competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases. Its mechanism of action is well-understood and provides a solid foundation for the design of more sophisticated and selective inhibitors. Future research in this area will likely focus on modifying the core benzamidine scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties for therapeutic applications. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this and related compounds in the exciting field of drug discovery.

VII. References

  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Inhibition of serine proteinases by benzamidine derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

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The Role of the Guanidine Group in the Molecular Interactions and Biological Potential of Methyl 4-carbamimidoylbenzoate acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The guanidine moiety is a cornerstone functional group in medicinal chemistry and molecular recognition, prized for its unique electronic and structural properties.[1] As the functional component of the amino acid arginine, it plays a pivotal role in a multitude of biological processes, from enzyme catalysis to protein-ligand binding.[2] This technical guide provides an in-depth analysis of the guanidine group within the specific context of Methyl 4-carbamimidoylbenzoate acetate. We will dissect the fundamental physicochemical properties of the guanidinium cation, explore its diverse modes of non-covalent interaction, and elucidate how these characteristics likely govern the biological activity of the parent molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation and therapeutic potential of guanidine-containing compounds.

Introduction to this compound

This compound is an organic salt consisting of the protonated form of Methyl 4-carbamimidoylbenzoate and an acetate counter-ion. The core structure features a benzene ring substituted with a methyl ester group and a carbamimidoyl (guanidine) group at the para (4) position. Its significance in drug design and biochemical research stems from its function as a structural mimic of the side chain of arginine. This allows it to engage with biological targets that have evolved to recognize and bind arginine, making it a valuable scaffold for developing enzyme inhibitors, receptor modulators, and other therapeutic agents.[3][4]

Caption: Structure of this compound salt.

The Guanidinium Group: A Privileged Functional Moiety

The utility of this compound in a biological context is almost entirely dictated by the properties of its guanidine group.

Physicochemical Properties
  • Basicity and Protonation State: The guanidine group is one of the strongest organic bases in aqueous solution.[5] Its conjugate acid, the guanidinium cation, has a pKₐH of approximately 13.6–13.8.[5][6] This exceptionally high pKₐ is critical; it ensures that the guanidine group is almost exclusively protonated and carries a stable +1 charge under all physiological conditions (pH ~7.4).[6][7][8] This contrasts with primary amines (like that in lysine), which can be partially deprotonated, making the guanidinium group a more reliable and persistent cationic center.

  • Resonance Stabilization: The positive charge of the guanidinium cation is not localized on a single atom. Instead, it is delocalized across the central carbon and all three nitrogen atoms through resonance. This delocalization results in a highly stable, planar, and symmetric ion, which is a key factor in its interaction patterns.[5]

Caption: Resonance delocalization of the positive charge in the guanidinium cation.

Modes of Molecular Interaction

The planar geometry and charge distribution of the guanidinium group enable it to participate in a variety of powerful non-covalent interactions, which are fundamental to its role in molecular recognition.[9]

Interaction TypeDescriptionBiological Target Example
Salt Bridge / Ion Pairing Strong electrostatic attraction between the positive guanidinium ion and anionic groups.Carboxylate groups (Asp, Glu), phosphate groups (DNA/RNA, ATP).[10][11]
Bidentate H-Bonding The planar arrangement of N-H donors allows the formation of two parallel hydrogen bonds with oxyanions, a highly specific and strong interaction often called the "arginine fork".[2]Carboxylate side chains in enzyme active sites.[12]
Cation-π Interaction Electrostatic interaction between the delocalized positive charge of the guanidinium ion and the electron-rich face of aromatic rings.Aromatic residues (Trp, Tyr, Phe) in protein binding pockets.[13][14]
Hydrogen Bonding The five N-H groups can act as hydrogen bond donors to various acceptors.Backbone carbonyls, polar side chains (Ser, Thr, Asn, Gln).[15]

The Guanidinium Group in Molecular Recognition and Biological Activity

The ability of Methyl 4-carbamimidoylbenzoate to mimic arginine allows it to target a wide array of biological systems. Its potential mechanisms of action are rooted in the interactions described above.

Role in Enzyme Inhibition

Many enzymes possess active sites containing acidic residues (Aspartate, Glutamate) that are crucial for substrate binding or catalysis. The guanidinium group is an exceptional tool for targeting such sites.

  • Mechanism of Inhibition: A guanidinium-containing molecule can act as a competitive inhibitor by occupying the active site and forming strong salt bridges and bidentate hydrogen bonds with the catalytic carboxylate groups.[12] This interaction can be particularly effective when an active site contains two acidic residues in close proximity, where the guanidinium group can act as a bridge, stabilizing the interaction and potently inhibiting enzyme activity.[12] This principle is a key strategy in designing inhibitors for enzymes like HIV-1 protease and various kinases.[11][12]

Arginine_Fork cluster_Enzyme Enzyme Active Site (e.g., Aspartate) cluster_Ligand Guanidinium Group (Ligand) O1 O⁻ C C O1->C O2 O C->O2 C->R N1 H-N-H N1->O1 H-Bond C_guan C⁺ N1->C_guan N2 H-N-H C_guan->N2 C_guan->N3 N2->O2 H-Bond

Caption: The "arginine fork": bidentate H-bonding with a carboxylate group.

Interactions with Receptors and Ion Channels

The function of many receptors and ion channels is modulated by interactions with charged residues. Arginine-containing peptides, for example, have been shown to modulate sodium channels.[16][17] The effectiveness of these interactions often depends on the precise distance between multiple guanidinium groups, suggesting that these groups are directly involved in binding to complementary anionic sites on the receptor protein.[16][17] A molecule like Methyl 4-carbamimidoylbenzoate could serve as a foundational piece for designing more complex ligands that target such sites.

Potential for DNA/RNA Binding

The phosphate backbone of nucleic acids presents a highly anionic surface, making it a natural target for the cationic guanidinium group. The guanidinium group can form strong ion-pairing and hydrogen-bonding interactions with the phosphate moieties of DNA and RNA.[9][18] This property is exploited in nature by RNA-binding proteins and has been leveraged in the design of synthetic molecules aimed at DNA minor groove binding or RNA recognition.[9][18]

Experimental Methodologies for Studying Guanidine Group Interactions

Validating the role and interactions of the guanidine group in this compound requires a combination of analytical, biophysical, and computational techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of guanidine compounds. Due to the highly basic and polar nature of the guanidine group, specific chromatographic conditions are required for good retention and peak shape.[19]

Protocol: HPLC-UV Analysis of this compound

  • Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Cogent Diamond Hydride™, is often suitable for retaining highly polar compounds like guanidine derivatives.[19] Alternatively, ion-exchange chromatography can be employed.[20][21]

  • Mobile Phase Preparation: A typical mobile phase for HILIC mode consists of a mixture of a polar organic solvent and an aqueous buffer. For example: 50:50 (v/v) Acetonitrile / DI Water with 0.1% Formic Acid. The acid ensures the guanidine group remains protonated and improves peak shape.[19]

  • Instrumentation Setup:

    • HPLC System: Standard analytical HPLC or UPLC system.

    • Detector: UV detector set to an appropriate wavelength (e.g., 195-210 nm for general detection or a higher wavelength if the benzene ring provides sufficient absorbance).[19]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock to generate a calibration curve.

  • Data Analysis: Integrate the peak corresponding to the analyte. Plot peak area versus concentration to establish linearity and quantify the compound in unknown samples. For more sensitive and selective detection, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[22]

HPLC_Workflow A Sample & Standard Preparation B HPLC System (Pump, Injector) A->B C HILIC or Ion-Exchange Column B->C D UV or MS/MS Detector C->D E Data Acquisition & Analysis D->E

Caption: General experimental workflow for HPLC analysis of guanidine compounds.

Biophysical and Computational Techniques
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying ligand-protein interactions. Chemical shift perturbation experiments can identify the specific amino acid residues in a protein that are affected upon binding of a guanidine-containing compound, confirming engagement with the target.

  • Enzyme Kinetics: To confirm enzyme inhibition, initial velocity kinetic assays are performed.[23] By measuring the rate of reaction at various substrate and inhibitor concentrations, one can determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, noncompetitive).[2][23]

  • Molecular Dynamics (MD) Simulations: Computational simulations provide atomic-level insight into how the guanidinium group orients itself within a binding pocket and quantifies the energetic contributions of different interactions (electrostatic, hydrogen bonding).[12][13]

Synthesis and Characterization

The synthesis of Methyl 4-carbamimidoylbenzoate typically involves multi-step procedures starting from commercially available materials like 4-cyanobenzoic acid or methyl 4-aminobenzoate. A common route involves the esterification of the carboxylic acid followed by the conversion of a nitrile or amino group into the guanidine moiety.[24][25]

Illustrative Synthetic Pathway:

  • Esterification: 4-(aminomethyl)benzoic acid can be esterified using methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to yield methyl 4-(aminomethyl)benzoate.[24]

  • Guanylation: The resulting primary amine can then be converted to the guanidine group using a guanylating agent, such as S-methylisothiourea sulfate or N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

Characterization of the final product is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Conclusion and Future Directions

The guanidine group is the primary determinant of the biological potential of this compound. Its permanent positive charge, resonance stability, and capacity for strong, specific interactions with anionic groups make it an excellent mimic of the arginine side chain.[2][26] This allows it to function as a potent and selective ligand for a wide range of biological targets, particularly enzymes with carboxylate-rich active sites.

Future research should focus on leveraging this molecular scaffold to develop novel therapeutic agents. By incorporating this guanidinobenzoate core into larger molecules, it may be possible to design highly specific inhibitors for proteases, kinases, and other enzyme classes implicated in disease. Furthermore, exploring its potential as a cell-penetrating motif or as a recognition element for nucleic acids could open new avenues in drug delivery and gene therapy. The principles outlined in this guide provide a robust framework for the rational design and experimental validation of next-generation therapeutics based on the versatile guanidinium group.

References

  • Bhoi, G. K., et al. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. PubMed. Available at: [Link]

  • Schrader, T. (n.d.). The Guanidinium Group: Its Biological Role and Synthetic Analogs. Semantic Scholar. Available at: [Link]

  • Lekomtseva, Y. A., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. PubMed Central. Available at: [Link]

  • Brzozowski, Z., et al. (2009). Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • Salaroglio, M., et al. (2023). Selected examples of guanidine-based drugs. ResearchGate. Available at: [Link]

  • Negi, I., et al. (2022). Guanidinium-amino acid hydrogen-bonding interactions in protein crystal structures. Semantic Scholar. Available at: [Link]

  • Řezáčová, P., et al. (2020). Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. NIH. Available at: [Link]

  • Lekomtseva, Y. A., et al. (2022). Role of the Guanidinium Groups in Ligand-Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics. PubMed. Available at: [Link]

  • Wikipedia (n.d.). Guanidine. Wikipedia. Available at: [Link]

  • Chen, Y., et al. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Available at: [Link]

  • Vaynberg, J., et al. (2005). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PubMed Central. Available at: [Link]

  • Nowick, J. S., et al. (2013). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst (RSC Publishing). Available at: [Link]

  • Mason, P. E., et al. (2007). Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups. PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2013). Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Available at: [Link]

  • Wenzel, T. J., et al. (2018). Abiotic Guanidinium Receptors for Anion Molecular Recognition and Sensing. ResearchGate. Available at: [Link]

  • Dantas, M. F., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. PubMed Central. Available at: [Link]

  • Reddit user (2020). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? Reddit. Available at: [Link]

  • ResearchGate (n.d.). Guanidinium group is protonated in a strongly basic arginine solution. ResearchGate. Available at: [Link]

  • MicroSolv (n.d.). Guanidine analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. NIH. Available at: [Link]

  • Xu, Y., et al. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. SciSpace. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available at: [Link]

  • Zhao, F., et al. (2002). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. PubMed. Available at: [Link]

  • Schmidt, B. A., et al. (1997). Using Guanidinium Groups for the Recognition of RNA and as Catalysts for the Hydrolysis of RNA. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Kalita, T., et al. (2025). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. ResearchGate. Available at: [Link]

  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

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Methyl 4-carbamimidoylbenzoate acetate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-carbamimidoylbenzoate Acetate as a Building Block in Medicinal Chemistry

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily recognized for its role as a potent scaffold in the design of serine protease inhibitors. The core of this molecule, a benzamidine moiety, serves as a bioisostere for the guanidinium group of arginine, enabling strong and specific interactions with the S1 pocket of enzymes such as thrombin, trypsin, and Factor Xa. The methyl ester at the para-position provides a versatile synthetic handle for further molecular elaboration, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering researchers and drug development professionals a practical resource for leveraging this valuable intermediate in their discovery programs.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is an organic salt consisting of the cationic methyl 4-carbamimidoylbenzoate and an acetate anion. The hydrochloride salt is also commonly used and is often the direct product of synthesis.[1] The acetate form can be advantageous in certain applications due to its potentially different solubility profile and lower corrosivity compared to the hydrochloride salt.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name This compound -
Synonyms Methyl 4-amidinobenzoate acetate -
CAS Number 1172889-96-1 Vendor Information
Molecular Formula C₁₁H₁₄N₂O₄ Vendor Information
Molecular Weight 238.24 g/mol Calculated
Appearance White to off-white solid [1]
Core Structure (HCl salt) C₉H₁₁ClN₂O₂ [1]

| Core MW (HCl salt) | 214.65 g/mol |[1] |

The Benzamidine Moiety: A Privileged Pharmacophore for Serine Proteases

The utility of this compound is fundamentally rooted in the benzamidine functional group. Benzamidine is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[2] This inhibitory activity stems from its structural and electronic resemblance to the side chain of arginine, a key recognition motif for these enzymes. The positively charged amidinium group effectively occupies the negatively charged S1 specificity pocket of the protease, which typically accommodates the guanidinium group of an arginine residue in the natural substrate. This interaction is a cornerstone of inhibitor design for a wide range of therapeutic targets involved in coagulation, fibrinolysis, and inflammation.[3]

Rationale for the Methyl Ester and Acetate Salt Forms

The presence of the methyl ester at the 4-position of the benzene ring is a key design element. It serves two primary purposes in drug development:

  • Synthetic Handle: The ester is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a convenient point for chemical elaboration to build larger, more complex molecules with improved target affinity and selectivity.[4]

  • Modulation of Properties: The ester group influences the overall polarity and pharmacokinetic profile of the molecule, which can be fine-tuned during the lead optimization process.

The choice of the acetate counter-ion is often a matter of pharmaceutical development. While the hydrochloride salt is a common intermediate, the acetate salt may be preferred for reasons of stability, hygroscopicity, or compatibility with specific formulations. The conversion between salt forms is a standard practice in medicinal chemistry.[5]

Synthesis and Characterization

The most common and industrially scalable route to methyl 4-carbamimidoylbenzoate salts is the Pinner reaction, starting from the readily available methyl 4-cyanobenzoate.[6]

Synthetic Strategy: The Pinner Reaction Pathway

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). This intermediate is then treated with ammonia or an ammonia source to yield the final amidine salt.[7]

Pinner_Reaction cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Salt Exchange Nitrile Methyl 4-cyanobenzoate Imidate_Salt Methyl 4-(methoxycarbonimidoyl)benzoate HCl (Pinner Salt) Nitrile->Imidate_Salt  Methanol (MeOH)  HCl (gas)   Amidine_HCl Methyl 4-carbamimidoylbenzoate HCl Imidate_Salt->Amidine_HCl  Ammonia (NH₃)  or NH₄Cl   Acetate_Salt This compound Amidine_HCl->Acetate_Salt  Ion Exchange Resin  or Base + Acetic Acid  

Caption: Synthetic workflow for this compound via the Pinner reaction.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 4-carbamimidoylbenzoate Hydrochloride

This protocol is a representative procedure based on the principles of the Pinner reaction.[4][8]

  • Apparatus Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a calcium chloride drying tube and an acid gas trap (e.g., a bubbler with a concentrated sodium hydroxide solution).

  • Reagent Preparation: To the flask, add methyl 4-cyanobenzoate (1.0 eq) and anhydrous methanol (5-10 eq). Cool the mixture to 0 °C in an ice bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at 0 °C. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt (methyl 4-(methoxycarbonimidoyl)benzoate hydrochloride) begins to form.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting nitrile (TLC or GC-MS).

  • Isolation of Imidate (Optional): The intermediate Pinner salt can be isolated by filtration, washing with cold anhydrous diethyl ether, and drying under vacuum. However, it is typically used directly in the next step.

  • Ammonolysis: Cool the reaction mixture (or the isolated imidate salt re-suspended in methanol) to 0 °C. Add a solution of ammonia in methanol (e.g., 7N) or bubble anhydrous ammonia gas through the mixture until saturation.

  • Amidine Formation: Seal the flask and stir the mixture at room temperature for 24-48 hours. A precipitate of ammonium chloride will form alongside the product.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting solid residue contains the desired methyl 4-carbamimidoylbenzoate hydrochloride and ammonium chloride. The product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to remove the more soluble ammonium chloride.

Protocol 2.2.2: Conversion to this compound

This protocol describes a general method for salt exchange.[5]

  • Ion Exchange Chromatography: Dissolve the crude hydrochloride salt in a minimal amount of water or methanol. Load the solution onto a column packed with a strong anion exchange resin (e.g., Dowex 1x8) that has been pre-conditioned with an acetate buffer or sodium acetate solution.

  • Elution: Elute the column with deionized water or methanol. The chloride ions will be retained by the resin, while the desired compound elutes as the acetate salt.

  • Isolation: Collect the fractions containing the product (monitor by UV-Vis or TLC). Combine the product-containing fractions and remove the solvent by lyophilization or rotary evaporation to yield this compound as a solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), two doublets for the para-substituted aromatic protons (~7.8-8.0 ppm), and broad singlets for the amidinium protons. The acetate counter-ion would show a singlet at ~1.9 ppm.

  • ¹³C NMR: Characteristic signals for the ester carbonyl, aromatic carbons, methyl ester carbon, and the amidine carbon are expected.

  • IR Spectroscopy: Key stretches would include N-H stretching of the amidinium group, C=N stretching, and the C=O stretch of the ester.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated cation [M+H]⁺ of methyl 4-carbamimidoylbenzoate.

Applications in Medicinal Chemistry

Mechanism of Action: Interaction with the S1 Pocket of Serine Proteases

The benzamidine core of the building block is the key to its biological activity. Serine proteases like thrombin and trypsin have a deep, negatively charged S1 specificity pocket, the bottom of which is anchored by an aspartic acid residue (Asp189 in trypsin). The positively charged amidinium group of the building block forms a charge-stabilized hydrogen bond network with this aspartate residue, effectively anchoring the inhibitor in the active site and preventing substrate binding.

Serine_Protease_Interaction cluster_0 Serine Protease S1 Pocket cluster_1 Inhibitor Moiety Active_Site Asp189 Side Chain O⁻ O Inhibitor Methyl 4-carbamimidoylbenzoate C(=NH₂)⁺NH₂ Inhibitor:f1->Active_Site:f1 Salt Bridge & H-Bonding Exit_Vector Further Scaffolding (R-groups) Inhibitor:f0->Exit_Vector Methyl Ester (Synthetic Handle for P' sites)

Caption: Interaction of the benzamidine moiety with the S1 pocket of a trypsin-like serine protease.

Case Study: Precursors to Thrombin Inhibitors (e.g., Dabigatran)

The direct thrombin inhibitor Dabigatran (Pradaxa®) is a prominent example showcasing the utility of a substituted benzamidine core.[8] While not directly synthesized from Methyl 4-carbamimidoylbenzoate, the synthesis of Dabigatran involves the construction of a very similar 4-amidinophenyl moiety, which is crucial for its anticoagulant activity.[9][10] The core principle remains the same: the amidine group anchors the molecule in the S1 pocket of thrombin, while the rest of the molecule is elaborated to occupy other binding pockets (P' sites) to achieve high affinity and selectivity. Researchers can use Methyl 4-carbamimidoylbenzoate as a starting point to explore novel thrombin inhibitors by attaching different chemical fragments to the ester or the aromatic ring.

Synthetic Versatility: The Methyl Ester as a Handle

The true power of this compound as a building block lies in the synthetic versatility of its methyl ester group. This handle allows for the straightforward coupling of the benzamidine pharmacophore to a wide array of other chemical moieties.

Table 2: Potential Derivatization Reactions of the Methyl Ester

Reaction Type Reagents Product Functional Group Purpose in Drug Design
Amidation Primary/Secondary Amine, coupling agent (e.g., HATU) or heat Amide Introduce new H-bond donors/acceptors; explore P' pocket interactions.
Hydrolysis LiOH, NaOH, or acid Carboxylic Acid Provide an attachment point for further coupling; introduce a negative charge.
Reduction LiAlH₄, DIBAL-H Primary Alcohol Introduce a flexible linker; act as an H-bond donor.

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Introduce bulky hydrophobic groups. |

Practical Considerations

Handling, Storage, and Stability
  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the ester and degradation of the amidine group.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Stability: Amidines are basic and can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The salt form enhances stability. The ester is also prone to hydrolysis.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed hazard information. The hydrochloride salt is listed with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation).[1]

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design of serine protease inhibitors. Its strategic combination of a proven pharmacophore (benzamidine) and a versatile synthetic handle (methyl ester) provides a robust platform for the rapid generation of compound libraries and the systematic optimization of drug candidates. A thorough understanding of its synthesis, reactivity, and mechanism of action, as outlined in this guide, empowers researchers to effectively incorporate this scaffold into their drug discovery workflows, accelerating the development of novel therapeutics for a host of diseases.

References

  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Synthesis of Methyl 2-Methoxybenzoate. Synthesis, 46(02), 263-268. (URL not directly available, referenced through ChemicalBook)
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Historical reference, URL to modern summary: [Link])

  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
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  • Taliani, M., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15, 2252-2260. [Link]

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  • Der Pharma Chemica. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 10(4), 127-148. (URL: [Link])

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

  • Jin, L. W., et al. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Communications Biology, 6(1), 875. [Link]

  • ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Takeuchi, T., et al. (2003). Inhibition of Membrane-Type Serine Protease 1/matriptase by Natural and Synthetic Protease Inhibitors. Journal of Biochemistry, 133(4), 465-471. [Link]

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Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Methyl 4-carbamimidoylbenzoate acetate via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-carbamimidoylbenzoate acetate from methyl 4-cyanobenzoate, employing the classic Pinner reaction. This protocol is designed for professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of aromatic amidine compounds.

Introduction: The Enduring Relevance of the Pinner Reaction in Modern Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone of organic synthesis for the conversion of nitriles into valuable intermediates such as imidates and, subsequently, amidines.[1][2][3][4][5][6] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, commonly referred to as a Pinner salt.[1][3][7] These Pinner salts are highly reactive electrophiles that can be readily converted to amidines upon treatment with ammonia or amines.[3][4][5]

The amidine functional group is a critical pharmacophore found in a wide array of biologically active molecules and approved drugs. Its ability to exist in a protonated state at physiological pH allows it to participate in key hydrogen bonding interactions with biological targets. Consequently, the synthesis of novel amidine-containing compounds continues to be an area of intense interest in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block for the elaboration of more complex pharmaceutical agents.

Reaction Mechanism: A Stepwise Look at the Pinner Reaction and Amidine Formation

The synthesis of this compound from methyl 4-cyanobenzoate is a two-step process, beginning with the Pinner reaction to form the intermediate methyl imidate hydrochloride, followed by ammonolysis to yield the desired amidine.

Step 1: Formation of the Pinner Salt (Methyl 4-(methoxycarbonyl)benzimidate hydrochloride)

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[1][2] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (methanol in this case).[1][2] The subsequent proton transfer yields the thermodynamically unstable imidate hydrochloride salt, or Pinner salt.[2][3][4]

Step 2: Ammonolysis to the Amidine

The isolated or in-situ generated Pinner salt is then treated with a source of ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of methanol to afford the final amidine product. The amidine is typically isolated as its more stable salt, in this case, the acetate salt.

Below is a diagram illustrating the logical progression of the reaction.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile Methyl 4-cyanobenzoate ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl (gas) PinnerSalt Methyl 4-(methoxycarbonyl)benzimidate hydrochloride (Pinner Salt) ProtonatedNitrile->PinnerSalt + Methanol (Nucleophilic Attack) AmidineHCl Methyl 4-carbamimidoylbenzoate hydrochloride PinnerSalt->AmidineHCl + Ammonia (Nucleophilic Addition-Elimination) FinalProduct Methyl 4-carbamimidoylbenzoate acetate AmidineHCl->FinalProduct + Acetic Acid (Salt Exchange)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. The successful formation of the intermediate Pinner salt as a precipitate provides a key checkpoint before proceeding to the final ammonolysis step.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Properties & Role
Methyl 4-cyanobenzoateC₉H₇NO₂161.161129-35-7Starting material
Methanol (Anhydrous)CH₄O32.0467-56-1Reagent and solvent
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Solvent
Hydrogen Chloride (gas)HCl36.467647-01-0Acid catalyst
Ammonia (gas)NH₃17.037664-41-7Nucleophile for amidine formation
Ammonium Carbonate(NH₄)₂CO₃96.09506-87-6Alternative source of ammonia
Acetic AcidC₂H₄O₂60.0564-19-7For formation of the acetate salt
Step-by-Step Methodology

Part A: Synthesis of Methyl 4-(methoxycarbonyl)benzimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve methyl 4-cyanobenzoate (1.0 eq) in anhydrous methanol (5.0 eq) and anhydrous diethyl ether (10 volumes).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The introduction of HCl should be controlled to maintain the temperature below 10 °C.

  • Precipitation of Pinner Salt: Continue bubbling HCl gas until the solution is saturated. The Pinner salt will begin to precipitate as a white solid. After saturation, seal the flask and allow it to stir at 0 °C for an additional 4-6 hours, or until precipitation is complete.

  • Isolation of Pinner Salt: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum.

    Causality Note: Anhydrous conditions are critical during this stage.[1][4] The presence of water will lead to the hydrolysis of the nitrile or the intermediate imidate to the corresponding carboxylic ester or amide, reducing the yield of the desired product. Low temperatures are employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging to the N-alkyl amide.[3][4]

Part B: Synthesis of this compound

  • Ammonolysis: Suspend the dried Pinner salt in a fresh portion of anhydrous methanol in a clean, dry flask. Cool the suspension to 0 °C.

  • Introduction of Ammonia: Bubble anhydrous ammonia gas through the suspension with stirring. Alternatively, add ammonium carbonate (1.5 eq) in portions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the Pinner salt.

  • Workup: After the reaction is complete, filter the mixture to remove any inorganic salts (e.g., ammonium chloride). Concentrate the filtrate under reduced pressure to obtain the crude amidine hydrochloride.

  • Salt Exchange and Purification: Dissolve the crude product in a minimal amount of methanol and add a slight excess of glacial acetic acid. The this compound will precipitate. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Experimental_Workflow cluster_Pinner_Salt_Formation Part A: Pinner Salt Formation cluster_Amidine_Formation Part B: Amidine Formation A1 Dissolve Methyl 4-cyanobenzoate in anhydrous Methanol/Ether A2 Cool to 0 °C A1->A2 A3 Bubble dry HCl gas A2->A3 A4 Precipitation of Pinner Salt A3->A4 A5 Isolate by filtration and dry A4->A5 B1 Suspend Pinner Salt in anhydrous Methanol A5->B1 Proceed with isolated Pinner Salt B2 Cool to 0 °C B1->B2 B3 Bubble dry Ammonia gas B2->B3 B4 Stir at room temperature B3->B4 B5 Workup and isolation B4->B5 B6 Salt exchange with Acetic Acid and purification B5->B6

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the methyl ester protons, and the protons of the amidinium group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=N stretch of the amidine, the C=O stretch of the ester, and N-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point: To assess the purity of the final product.

Troubleshooting and Field-Proven Insights

  • Low Yield of Pinner Salt: This is often due to the presence of moisture. Ensure all glassware is thoroughly flame-dried and all solvents are anhydrous. The quality of the hydrogen chloride gas is also crucial; it must be dry.

  • Formation of Side Products: If the reaction temperature during the Pinner salt formation is too high, rearrangement to the N-alkyl amide can occur. Careful temperature control is essential.[4] During ammonolysis, incomplete reaction may leave unreacted Pinner salt, which can hydrolyze during workup. Ensure sufficient reaction time and an adequate excess of ammonia.

  • Difficulty in Inducing Precipitation: If the Pinner salt or the final acetate salt does not precipitate readily, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. Cooling the solution further may also be beneficial.

Safety Considerations

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

  • Ammonia Gas: Ammonia is a corrosive and pungent gas. Handle it in a fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Work away from ignition sources.

By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this compound, a key building block for further chemical exploration and drug development endeavors.

References

  • Schlatterer, J. C., & Böttcher, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1499-1504. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • SynArchive. Pinner Reaction. Available from: [Link]

  • Merck Index. Pinner Reaction. In An Encyclopedia of Chemicals, Drugs, and Biologicals. Available from: [Link]

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Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-carbamimidoylbenzoate Acetate, a key building block for drug development professionals. The synthesis leverages the classical Pinner reaction, a robust and reliable method for converting aromatic nitriles into the corresponding amidine derivatives.[1] This document details the underlying reaction mechanism, provides a meticulously outlined experimental procedure from reagent preparation to final product purification, and emphasizes critical safety precautions. The protocol is designed to be a self-validating system, ensuring both scientific integrity and reproducibility for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Importance of Amidines

The carbamimidoyl (amidine) functional group is a privileged scaffold in medicinal chemistry. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling it to form strong salt-bridge interactions with biological targets such as enzymes and receptors. This property makes amidine-containing molecules valuable as serine protease inhibitors, nitric oxide synthase inhibitors, and other therapeutic agents. Methyl 4-carbamimidoylbenzoate serves as a versatile precursor, incorporating both an amidine for target binding and a methyl ester for further synthetic elaboration. This protocol details its synthesis via the Pinner reaction, followed by conversion to the acetate salt, which can offer improved solubility and handling properties compared to the hydrochloride intermediate.

Reaction Scheme & Mechanism

The synthesis is a multi-step process beginning with the commercially available Methyl 4-cyanobenzoate.

Overall Reaction: Methyl 4-cyanobenzoate → this compound

The core of this transformation is the Pinner reaction, which proceeds in two distinct stages:

  • Pinner Salt Formation: The nitrile is treated with an alcohol (ethanol) under strictly anhydrous acidic conditions (HCl) to form a stable imino ester intermediate, known as a Pinner salt.[2]

  • Ammonolysis: The isolated Pinner salt is then reacted with ammonia to displace the ethoxy group, yielding the desired amidine hydrochloride.[3]

Causality of the Mechanism: The Pinner reaction's success hinges on the initial activation of the nitrile.[4]

  • Protonation: Anhydrous hydrogen chloride protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbon to form a protonated imidate.[4]

  • Intermediate Formation: This intermediate is the stable Pinner salt (in this case, methyl 4-(ethoxycarbonyl)benzenecarboximidate hydrochloride).

  • Amidine Formation: In the second stage, ammonia, a stronger nucleophile, attacks the imidate carbon, leading to the elimination of ethanol and formation of the final protonated amidine.

Strictly anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the Pinner salt intermediate directly to the corresponding ester, terminating the desired reaction pathway.[1][4] Low temperatures are employed to prevent the thermodynamically unstable Pinner salt from decomposing.[1][5]

Materials, Reagents, and Equipment

Reagent Table
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl 4-cyanobenzoateC₉H₇NO₂161.1610.0 g62.051.0
Anhydrous EthanolC₂H₅OH46.07200 mL--
Hydrogen Chloride (gas)HCl36.46~15 g~411~6.6
Ammonia (7N in MeOH)NH₃17.0350 mL350~5.6
Acetic Acid (Glacial)CH₃COOH60.05~3.7 g62.11.0
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12500 mL--
Sodium AcetateCH₃COONa82.03As needed--
Equipment
  • Three-neck round-bottom flasks (500 mL and 250 mL)

  • Gas dispersion tube (fritted glass bubbler)

  • Magnetic stirrer and stir bars

  • Ice bath and Dry Ice/acetone bath

  • Condenser with drying tube (CaCl₂ or Drierite)

  • Schlenk line or nitrogen/argon gas inlet

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • pH paper or meter

Detailed Experimental Protocol

Workflow Visualization

SynthesisWorkflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B & C: Core Synthesis cluster_workup Part D: Isolation & Purification A Prepare Anhydrous Ethanolic HCl B Step 1: Pinner Salt Formation (Methyl 4-cyanobenzoate + EtOH/HCl) A->B Anhydrous Acid C Step 2: Ammonolysis (Pinner Salt + NH3/MeOH) B->C Pinner Salt Intermediate D Isolate Amidine HCl (Precipitation & Filtration) C->D Crude Amidine HCl E Convert to Free Base (Neutralization) D->E F Form Acetate Salt (Add Acetic Acid) E->F G Final Purification (Recrystallization) F->G Crude Acetate Salt

Caption: Workflow for the synthesis of this compound.

Part A: Preparation of Saturated Anhydrous Ethanolic HCl

Causality: This reagent provides the anhydrous acid catalyst required to activate the nitrile for nucleophilic attack. Preparing it fresh is crucial as concentrations can decrease over time and water can accumulate, compromising the reaction.[6]

  • Place 150 mL of anhydrous ethanol in a 500 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a gas dispersion tube.

  • Cool the flask in an ice/water bath.

  • Slowly bubble dry hydrogen chloride gas through the ethanol while stirring. (CAUTION: Perform this in a well-ventilated fume hood. HCl is highly corrosive and toxic.) [7]

  • Monitor the mass of the flask periodically. Continue adding HCl until the solution has gained approximately 15 g of mass.

  • Once saturated, remove the gas dispersion tube and quickly cap the flask. Keep the solution cold in the ice bath for immediate use.

Part B: Synthesis of Methyl 4-(ethoxycarbonyl)benzenecarboximidate Hydrochloride (Pinner Salt)
  • In a separate 250 mL three-neck flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10.0 g (62.05 mmol) of Methyl 4-cyanobenzoate in 50 mL of the freshly prepared cold, saturated ethanolic HCl.[3]

  • Seal the flask and stir the mixture in an ice bath at 0-5 °C.

  • A white precipitate (the Pinner salt) should begin to form within 30-60 minutes.

  • Continue stirring the reaction at 0-5 °C for 12-18 hours to ensure complete conversion.

  • Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the white crystalline solid under vacuum. This is the Pinner salt intermediate.

Part C: Synthesis of Methyl 4-carbamimidoylbenzoate Hydrochloride
  • Set up a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add the dried Pinner salt from the previous step to the flask and cool it in an ice bath.

  • Slowly add 50 mL of a 7N solution of ammonia in methanol.

  • Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the Pinner salt is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid, which is a mixture of the desired product (Methyl 4-carbamimidoylbenzoate HCl) and ammonium chloride (NH₄Cl).

Part D: Conversion to Acetate Salt and Final Purification
  • Dissolve the crude solid from Part C in a minimal amount of cold water.

  • Basify the solution to a pH of ~10-11 by the careful addition of a cold, saturated sodium bicarbonate solution or dilute sodium hydroxide. This converts the amidinium hydrochloride to the free base, which may precipitate or can be extracted.

  • Extract the aqueous solution three times with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the ethyl acetate via rotary evaporation to yield the amidine free base as an oil or solid.

  • Dissolve the free base in a minimal amount of anhydrous ethanol (~20 mL).

  • In a separate vial, dissolve an equimolar amount of glacial acetic acid (~3.7 g, 62.1 mmol) in 10 mL of anhydrous ethanol.

  • Slowly add the acetic acid solution to the stirred solution of the amidine free base.

  • The acetate salt should precipitate. If it does not, slowly add anhydrous diethyl ether until the solution becomes cloudy and a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

  • Collect the final product, this compound, by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Hydrogen Chloride Gas: HCl is a highly corrosive and toxic gas that can cause severe respiratory and skin burns. Handle only in a fume hood with a proper gas delivery setup.[9]

  • Ethanolic HCl: This solution is highly corrosive and flammable. It can generate pressure in a sealed container due to the slow formation of ethyl chloride and should be prepared fresh and stored cold.[6]

  • Ammonia Solution: The 7N ammonia in methanol solution is toxic, corrosive, and flammable. Avoid inhalation of vapors.

  • Solvents: Ethanol, methanol, diethyl ether, and ethyl acetate are flammable. Keep away from ignition sources.[10]

References

  • NROChemistry. Pinner Reaction. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • PrepChem.com. Synthesis of sodium ethoxide. Available from: [Link]

  • Wikipedia. Sodium ethoxide. Available from: [Link]

  • Chemistry Learner. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • Drugfuture.com. Pinner Reaction. Available from: [Link]

  • Organic Syntheses. ethyl (1-ethylpropenyl)methylcyanoacetate. Available from: [Link]

  • Grokipedia. Pinner reaction. Available from: [Link]

  • SynArchive. Pinner Reaction. Available from: [Link]

  • American Chemical Society Publications. Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. Available from: [Link]

  • Glindia. Hydrogen Chloride (HCl) in Ethanol (EtOH). Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated). Available from: [Link]

  • Gases Grit. Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. Available from: [Link]

  • ResearchGate. Is it possible to dissolve HCl gas in ethanol?. Available from: [Link]

  • Google Patents. US5206434A - Purification process for methyl acetate.
  • National Institutes of Health. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

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Use of Methyl 4-carbamimidoylbenzoate acetate in the synthesis of dabigatran etexilate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of Methyl 4-carbamimidoylbenzoate Acetate in the Convergent Synthesis of Dabigatran Etexilate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate, a potent oral direct thrombin inhibitor, represents a significant advancement in anticoagulant therapy for the prevention of thromboembolic events.[1][2] Its synthesis is a multi-step process where the formation of the central benzamidine moiety is a critical transformation. This document provides a detailed technical guide on the synthesis of dabigatran etexilate, focusing on the strategic formation and utilization of the key amidine intermediate, represented as a salt like this compound. We will explore the mechanistic underpinnings of the Pinner reaction for amidine synthesis, provide validated, step-by-step protocols for synthesis and purification, and discuss analytical characterization methods. The causality behind experimental choices is explained to provide a framework for optimization and troubleshooting, ensuring a robust and reproducible process.

Introduction: The Central Role of the Amidine Moiety

Dabigatran etexilate functions by directly and reversibly binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade.[3] The molecular structure features a cationic benzamidine group which mimics the arginine side chain of fibrinogen, enabling it to dock into the catalytic site of thrombin. Therefore, the efficient and high-purity synthesis of this amidine functionality is paramount to the entire manufacturing process.

While various synthetic routes exist, a common and industrially relevant strategy involves the construction of a key nitrile intermediate, which is subsequently converted to the corresponding amidine salt. This application note details this convergent approach, where the amidine intermediate (functionally related to this compound) is formed in situ and then acylated to complete the dabigatran etexilate molecule.

Chemical Structures
CompoundStructure
Dabigatran Etexilate

This compound

Mechanistic Rationale: The Pinner Reaction Pathway

The conversion of a nitrile to an amidine is a cornerstone of this synthesis, typically achieved via the Pinner reaction.[4] This reaction proceeds in two distinct stages:

  • Imidate Ester Formation: The nitrile precursor is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., hydrogen chloride gas). The nitrile nitrogen is protonated, rendering the carbon susceptible to nucleophilic attack by the alcohol. This forms a stable imidate ester hydrochloride salt. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the imidate ester back to an amide or carboxylic acid.

  • Ammonolysis to Amidine: The isolated imidate ester salt is then reacted with a source of ammonia, such as ammonium carbonate or ammonia gas in an alcoholic solvent.[4][5] The ammonia displaces the alkoxy group of the imidate ester to form the final amidine salt. The choice of the ammonium salt (e.g., ammonium carbonate, ammonium acetate) can influence the counter-ion of the resulting amidine salt.

This two-step process provides a reliable and high-yielding route to the critical amidine intermediate required for the final coupling step.

Overall Synthetic Scheme

G cluster_0 Part A: Benzimidazole Core Synthesis cluster_1 Part B: Amidine Formation (Pinner Reaction) cluster_2 Part C: Final Assembly & Salt Formation A Ethyl 3-(3-amino-4-(methylamino) benzoyl(pyridin-2-yl)amino)propanoate C Nitrile Intermediate (e.g., Compound IV) A->C Amide Coupling & Cyclization B N-(4-cyanophenyl)glycine B->C D Imidate Ester HCl Salt C->D Anhydrous EtOH, HCl(g) E Amidine HCl Salt (Key Intermediate VI) D->E Ammonium Carbonate G Dabigatran Etexilate Base E->G Acylation (K2CO3) F n-Hexyl Chloroformate or alternative F->G H Dabigatran Etexilate Mesylate G->H Methanesulfonic Acid

Caption: Convergent synthesis of Dabigatran Etexilate Mesylate.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[6][7]

Protocol 1: Synthesis of Amidine Intermediate Hydrochloride (IV)

This protocol describes the conversion of the nitrile precursor, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate (III), to the corresponding amidine hydrochloride salt (IV).[5][8]

Materials & Reagents

ReagentCAS No.M.W.Quantity
Nitrile Oxalate Salt (III)N/A570.55100.0 g (0.174 mol)
Anhydrous Ethanol64-17-546.071000 mL
Hydrogen Chloride (gas)7647-01-036.46To saturation (35-40%)
Ammonia (gas)7664-41-717.03To pH 9-10
Isopropyl Alcohol67-63-060.10600 mL
Deionized Water7732-18-518.0245 mL

Procedure:

  • Imidate Formation:

    • To a 2L three-neck round-bottom flask equipped with a mechanical stirrer and gas inlet/outlet, add the nitrile oxalate salt (III) (100.0 g) and anhydrous ethanol (1000 mL).

    • Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring. Monitor the concentration until it reaches 35-40%.

    • Remove the ice bath and allow the mixture to stir at ambient temperature for 8-10 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure at a temperature below 40°C to obtain a residue.

  • Amidine Formation (Ammonolysis):

    • To the residue from the previous step, add anhydrous ethanol (1000 mL).

    • Cool the solution in an ice bath and slowly bubble dry ammonia gas through the mixture with vigorous stirring until the pH reaches 9-10.

    • Stir the reaction at ambient temperature for 10-12 hours.

    • Distill the ethanol completely under reduced pressure (below 50°C) to yield a crude residue.

  • Purification & Isolation:

    • To the crude residue, add isopropyl alcohol (600 mL) and water (45 mL).

    • Heat the mixture to reflux (approx. 80-85°C) until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 2 hours to facilitate crystallization.

    • Filter the precipitated solid, wash with cold isopropyl alcohol (100 mL), and dry under vacuum at 65-70°C to a constant weight.

    • This yields the target amidine hydrochloride salt (IV) as a white to off-white solid.[5]

Expected Outcome: Yield of 80-88% with a purity of >98% by HPLC.

Protocol 2: Acylation to Dabigatran Etexilate Base (V)

This protocol details the reaction of the amidine hydrochloride salt (IV) with n-hexyl chloroformate to produce the dabigatran etexilate free base (V).[5][8]

Materials & Reagents

ReagentCAS No.M.W.Quantity
Amidine HCl Salt (IV)N/A521.0180.0 g (0.154 mol)
n-Hexyl Chloroformate6092-54-2164.6327.9 g (0.169 mol)
Potassium Carbonate (K₂CO₃)584-08-7138.2163.8 g (0.462 mol)
Dichloromethane (DCM)75-09-284.93800 mL
Isopropyl Alcohol67-63-060.10400 mL
Deionized Water7732-18-518.02400 mL

Procedure:

  • Reaction Setup:

    • To a 2L flask, add the amidine HCl salt (IV) (80.0 g), potassium carbonate (63.8 g), dichloromethane (800 mL), and isopropyl alcohol (400 mL).

    • Stir the suspension vigorously at room temperature.

    • Slowly add n-hexyl chloroformate (27.9 g) to the reaction mixture over 30 minutes. Causality Note: Using a robust base like K₂CO₃ is essential to neutralize the hydrochloride salt and the HCl generated during the acylation, driving the reaction to completion.

  • Reaction and Work-up:

    • Stir the mixture at 25-30°C for 5-6 hours until the reaction is complete (monitored by HPLC).

    • Add deionized water (400 mL) and stir for 15 minutes.

    • Separate the organic layer. Wash the organic layer with 5% sodium bicarbonate solution (200 mL) followed by deionized water (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dabigatran etexilate base as a residue.

  • Purification:

    • The crude product can be purified by recrystallization. A common method involves dissolving the residue in a mixture of acetone and water (e.g., 5:4 v/v) or ethyl acetate at an elevated temperature, followed by slow cooling to induce crystallization.[4][9]

    • Filter the purified solid, wash with a cold solvent, and dry under vacuum.

Expertise Note: The use of n-hexyl chloroformate can sometimes lead to the formation of impurities. An alternative, higher-purity approach utilizes n-hexyl-4-nitrophenyl carbonate as the acylating agent, which circumvents the formation of several potential byproducts.[4]

Protocol 3: Mesylate Salt Formation (VI)

This final step converts the purified dabigatran etexilate base into its stable and pharmaceutically acceptable mesylate salt.[4][5]

Materials & Reagents

ReagentCAS No.M.W.Quantity
Dabigatran Etexilate Base (V)211915-06-9627.75100.0 g (0.159 mol)
Methanesulfonic Acid75-75-296.1115.3 g (0.159 mol)
Acetone67-64-158.081000 mL
Ethyl Acetate141-78-688.11400 mL

Procedure:

  • Dissolution:

    • Charge the purified dabigatran etexilate base (100.0 g) and acetone (1000 mL) into a suitable reactor.

    • Stir the mixture for 15 minutes. If needed, gently warm to 40-45°C to ensure complete dissolution, then cool back to 25-30°C.[4]

    • Filter the solution through a celite bed to remove any particulate matter.

  • Salt Formation:

    • In a separate flask, prepare a solution of methanesulfonic acid (15.3 g) in ethyl acetate (400 mL).

    • Slowly add the methanesulfonic acid solution to the dabigatran etexilate solution over 1-2 hours at 25-30°C. A precipitate will form.

    • Stir the resulting suspension for an additional 2-3 hours at the same temperature.

  • Isolation and Drying:

    • Filter the solid product under a nitrogen atmosphere.

    • Wash the filter cake with ethyl acetate (100 mL).

    • Dry the solid under vacuum at 50-55°C to yield the final dabigatran etexilate mesylate salt.

Analytical Characterization

Rigorous analytical testing is required to ensure the purity and identity of the synthesized compound.

Data Summary Table

StepProductTypical YieldPurity (HPLC)Key Analytical Checks
1Amidine HCl Salt (IV)80-88%>98%¹H NMR, LC-MS, HPLC
2Dabigatran Etexilate Base (V)75-85%>99.5%¹H NMR, LC-MS, HPLC
3Dabigatran Etexilate Mesylate (VI)95-98%>99.8%¹H NMR, IR, HPLC, Assay

Recommended Analytical Methods:

  • RP-HPLC: A reverse-phase high-performance liquid chromatography method is essential for assessing purity and identifying impurities.[10][11]

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and a phosphate or formate buffer (e.g., pH 2.5) is commonly used.[12][13]

    • Detection: UV at 225 nm or 310 nm.[10][12]

    • Retention Time: The retention time for dabigatran etexilate is typically in the range of 4-9 minutes depending on the specific method.[10][14]

  • LC-MS: Liquid chromatography-mass spectrometry is used for definitive identification (m/z for [M+H]⁺ ≈ 628.2) and characterization of any unknown impurities.[14][15]

  • ¹H NMR: Confirms the chemical structure. Key signals for dabigatran etexilate mesylate include the aromatic protons, the methyl group on the benzimidazole ring, and the characteristic peaks of the ethyl and hexyl chains.[15]

  • FTIR: Infrared spectroscopy can confirm the presence of key functional groups such as C=O (ester and amide), N-H, and C-N bonds.[15]

Experimental Workflow Visualization

G start Start: Nitrile Oxalate Salt (III) step1 Step 1: Pinner Reaction 1. Add Anhydrous EtOH 2. Bubble HCl(g) 3. Stir 8-10h start->step1 step2 Step 2: Ammonolysis 1. Add EtOH 2. Bubble NH3(g) 3. Stir 10-12h step1->step2 step3 Step 3: Purification 1. Recrystallize (IPA/Water) 2. Filter and Dry step2->step3 intermediate Isolated Amidine HCl Salt (IV) step3->intermediate step4 Step 4: Acylation 1. Add K2CO3, DCM, IPA 2. Add n-Hexyl Chloroformate 3. Stir 5-6h intermediate->step4 step5 Step 5: Work-up & Purification 1. Aqueous Wash 2. Recrystallize (Acetone/Water) step4->step5 base Purified Dabigatran Etexilate Base (V) step5->base step6 Step 6: Salt Formation 1. Dissolve in Acetone 2. Add Methanesulfonic Acid/EtOAc base->step6 step7 Step 7: Final Isolation 1. Stir and Precipitate 2. Filter and Dry under N2 step6->step7 end_product Final Product: Dabigatran Etexilate Mesylate step7->end_product

Caption: Step-by-step workflow for the synthesis of Dabigatran Etexilate Mesylate.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of dabigatran etexilate, with a specific focus on the formation of the critical amidine intermediate. By understanding the mechanistic principles of the Pinner reaction and adhering to the detailed protocols for synthesis, purification, and analysis, researchers can reliably produce high-purity dabigatran etexilate mesylate. The insights into the causality of experimental choices and potential pitfalls offer a robust framework for process optimization and successful implementation in a drug development setting.

References

  • ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • International Journal of Pharmaceutical Sciences and Research. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD.
  • ACS Omega. (2018).
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  • SCIRP. (n.d.). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form.
  • BenchChem. (2025).
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Application Notes & Protocols: The Strategic Use of Methyl 4-carbamimidoylbenzoate acetate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamidine Moiety as a Privileged Scaffold in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent enzyme inhibitors is paramount for the development of novel therapeutics. Among the vast arsenal of chemical building blocks, those that mimic natural substrates hold a place of distinction. Methyl 4-carbamimidoylbenzoate, often used as its more stable acetate salt, is one such scaffold. It provides a rigid phenyl ring coupled with a positively charged carbamimidoyl (amidine) group, which serves as a powerful bioisostere for the side chain of arginine.[1][2] This arginine-mimetic property makes it an invaluable starting material for inhibitors targeting enzymes that recognize and bind arginine residues within their active sites.

While classically associated with serine protease inhibitors like trypsin and thrombin, the application of benzamidine-containing compounds extends to the realm of kinases, particularly those with serine/threonine kinase domains that possess analogous substrate-binding pockets.[3][4] A prime example is the urokinase-type plasminogen activator (uPA), a serine protease that, through its proteolytic activity and receptor-mediated signaling, functions as a master regulator of extracellular matrix degradation, cell migration, and tumor invasion.[5][6][7] The inhibition of uPA is a validated therapeutic strategy in oncology, and its active site contains a key aspartate residue (Asp-189) in its S1 pocket that specifically recognizes and binds arginine side chains on its substrates.[1] Consequently, arginine-mimetic inhibitors based on the benzamidine scaffold are highly effective at blocking its activity.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 4-carbamimidoylbenzoate acetate and its precursors in the synthesis of kinase inhibitors, using a representative uPA inhibitor as a model. We will delve into the causality behind experimental choices, provide a detailed, self-validating synthetic protocol, and contextualize the inhibitor's function within its relevant signaling pathway.

Core Concept: The Arginine-Mimetic Strategy

The foundational principle for using Methyl 4-carbamimidoylbenzoate in this context is its ability to act as an arginine mimic. The positively charged amidinium group forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of an aspartate residue deep within the S1 specificity pocket of enzymes like uPA.[1] This interaction anchors the inhibitor in the active site, providing a basis for high-affinity binding. The phenyl ring serves as a rigid scaffold from which other functionalities can be elaborated to achieve further interactions with the enzyme surface, thereby enhancing both potency and selectivity.

cluster_0 Inhibitor-Enzyme Interaction Inhibitor Benzamidine Moiety (Arginine Mimic) Asp_Residue Aspartate Residue (e.g., Asp-189 in uPA) Inhibitor->Asp_Residue Salt Bridge Formation (Charge-Assisted H-Bond) S1_Pocket S1 Specificity Pocket of Kinase/Protease Inhibition Enzyme Inhibition S1_Pocket->Inhibition leads to Asp_Residue->S1_Pocket is located in

Caption: Logical flow of the arginine-mimetic inhibition strategy.

Synthetic Protocol: Synthesis of a Representative Benzamidine-Based uPA Inhibitor

This protocol outlines a representative synthesis of a potent uPA inhibitor. For practical purposes and commercial availability of starting materials, the synthesis begins with methyl 4-cyanobenzoate, which is efficiently converted to the required methyl 4-carbamimidoylbenzoate intermediate via a Pinner reaction. This intermediate is then elaborated to the final inhibitor.

Workflow Overview:

G A Methyl 4-cyanobenzoate B Pinner Reaction (HCl, Ethanol) A->B C Methyl 4-carbamimidoylbenzoate (Amidine Intermediate) B->C D Amide Coupling (e.g., with a substituted aniline) C->D E Final Inhibitor (Benzamidine Derivative) D->E G cluster_0 uPA Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR binds to Plasminogen Plasminogen uPA->Plasminogen activates uPAR->Plasminogen localizes Integrins Integrins uPAR->Integrins interacts with Plasmin Plasmin Plasminogen->Plasmin converts to ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Degradation ECM Degradation ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Signaling activates Proliferation Cell Proliferation, Migration, Survival Signaling->Proliferation Inhibitor Benzamidine Inhibitor Inhibitor->uPA INHIBITS

Sources

Application Notes and Protocols: Methyl 4-Carbamimidoylbenzoate Acetate in the Synthesis of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases represent a major class of proteolytic enzymes, integral to a vast array of physiological and pathological processes.[1][2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site, which work in concert to hydrolyze peptide bonds.[3][4] The activity of serine proteases is tightly regulated in healthy individuals, contributing to essential functions such as digestion, blood coagulation, immune response, and tissue remodeling.[1][5] However, dysregulation of serine protease activity is a hallmark of numerous diseases, including inflammatory disorders, cardiovascular diseases, cancer, and viral infections.[1][2] Consequently, the development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery.[1]

The amidine functional group is a key pharmacophore in the design of many serine protease inhibitors due to its ability to form strong interactions with the enzyme's active site.[6] Methyl 4-carbamimidoylbenzoate, often used as its acetate salt to improve solubility and handling, is a valuable reagent that provides a pre-formed benzamidine moiety. This allows for its incorporation into more complex molecular scaffolds to generate targeted inhibitors.

This technical guide provides an in-depth exploration of the application of methyl 4-carbamimidoylbenzoate acetate as a key building block in the synthesis of serine protease inhibitors. We will delve into the mechanistic principles of inhibition, provide detailed synthetic protocols, and discuss methods for evaluating the efficacy of the resulting compounds.

The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition

The positively charged benzamidine group at physiological pH mimics the side chain of arginine, a natural substrate for many serine proteases like trypsin and thrombin. This allows it to act as a potent competitive inhibitor by binding to the S1 specificity pocket of the enzyme, which often contains an aspartate residue at its base. The strong electrostatic and hydrogen bonding interactions between the amidinium ion and the carboxylate of the aspartate residue anchor the inhibitor in the active site, preventing the binding and cleavage of the natural substrate.

Synthetic Strategies: Incorporating the Benzamidine Warhead

The synthesis of serine protease inhibitors often involves the coupling of a recognition element, which provides selectivity for a specific protease, with a reactive "warhead" that interacts with the catalytic triad. This compound serves as a readily available source for the benzamidine warhead. A common synthetic strategy involves the acylation of the amidine nitrogen or, more commonly, the derivatization of the methyl ester to link the benzamidine group to a larger scaffold.

One of the most established methods for the synthesis of amidines from nitriles is the Pinner reaction .[7][8][9][10] This acid-catalyzed reaction of a nitrile with an alcohol generates an imino ester salt (a Pinner salt), which can then be reacted with ammonia or an amine to yield the corresponding amidine.[8] While methyl 4-carbamimidoylbenzoate already contains the amidine group, understanding the Pinner reaction is crucial as it represents a fundamental method for creating this key functional group from nitrile precursors.

Below is a generalized workflow for synthesizing a hypothetical serine protease inhibitor using a benzamidine-containing building block.

G cluster_synthesis Synthetic Workflow Start Methyl 4-cyanobenzoate Pinner Pinner Reaction (HCl, EtOH, then NH3) Start->Pinner 1. Amidine Formation Amidine Methyl 4-carbamimidoylbenzoate (as acetate salt) Pinner->Amidine Coupling Peptide Coupling or Other Linkage Chemistry Amidine->Coupling 2. Conjugation Inhibitor Final Serine Protease Inhibitor Coupling->Inhibitor Scaffold Recognition Scaffold (e.g., peptide, heterocycle) Scaffold->Coupling

Caption: Generalized synthetic workflow for a serine protease inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Benzamidine-Containing Peptide Inhibitor

This protocol describes a representative synthesis of a tripeptide inhibitor where methyl 4-carbamimidoylbenzoate is coupled to the N-terminus of a dipeptide. This is an illustrative example, and the specific peptide sequence would be chosen based on the target protease.

Materials and Reagents:

  • This compound

  • Dipeptide (e.g., H-Leu-Ala-OMe)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Peptide Coupling:

    • In a separate flask, dissolve the dipeptide methyl ester (e.g., H-Leu-Ala-OMe, 1.0 eq) in anhydrous DCM and add triethylamine (2.5 eq).

    • Filter the activated ester solution from step 1 to remove the dicyclohexylurea, and add the filtrate dropwise to the dipeptide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further precipitate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired tripeptide inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Biochemical Assay for Serine Protease Inhibition

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target serine protease using a fluorogenic substrate.[2][11]

Materials and Reagents:

  • Target serine protease (e.g., Trypsin, Thrombin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Synthesized inhibitor

  • DMSO for dissolving the inhibitor

  • 96-well microtiter plates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired final concentrations.

    • Prepare a solution of the serine protease in assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the assay period.

    • Prepare a solution of the fluorogenic substrate in assay buffer at a concentration around its Kₘ value.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following:

      • Assay buffer

      • Inhibitor solution (or DMSO for control)

      • Enzyme solution

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., λex 360 nm, λem 480 nm for AMC).[11]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

ParameterDescriptionTypical Value
Enzyme Concentration Final concentration in the assay well0.01 µ g/well [11]
Substrate Concentration Final concentration in the assay well50 µM[11]
Incubation Time Enzyme-inhibitor pre-incubation15 minutes
Reaction Time Monitoring of substrate hydrolysis30-60 minutes
Temperature Assay temperature37 °C[11]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound and the reagents used in its derivatization.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][16]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent for the development of serine protease inhibitors. Its pre-formed benzamidine moiety provides a strong anchor for binding to the active site of many serine proteases. By employing standard peptide coupling or other synthetic methodologies, this building block can be readily incorporated into diverse molecular scaffolds to generate potent and selective inhibitors for therapeutic and research applications. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of such compounds.

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available from: [Link]

  • Mechanisms of Catalysis. Biology LibreTexts. Available from: [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. Available from: [Link]

  • Serine Protease Mechanism. YouTube. Available from: [Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. National Institutes of Health. Available from: [Link]

  • What is the mechanism of Camostat Mesilate? Patsnap Synapse. Available from: [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. National Institutes of Health. Available from: [Link]

  • Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents. National Institutes of Health. Available from: [Link]

  • Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. National Institutes of Health. Available from: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available from: [Link]

  • METHYL ACETATE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health. Available from: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available from: [Link]

  • Synthesis method for benzamidine derivatives. Google Patents.
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  • Methyl Acetate - Safety Data Sheet. Available from: [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available from: [Link]

  • Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. Available from: [Link]

  • Protease Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link]

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  • Pinner Reaction. NROChemistry. Available from: [Link]

  • Efficient method for the conversion of nitriles to amidines. Google Patents.

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HPLC-UV method for monitoring the reaction progress of Methyl 4-carbamimidoylbenzoate acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantitative monitoring of the synthesis of Methyl 4-carbamimidoylbenzoate acetate. The synthesis, proceeding via a modified Pinner reaction, requires precise tracking of the conversion of the starting material, Methyl 4-cyanobenzoate, to the final amidine product. This method provides the specificity, linearity, and precision necessary to accurately determine reaction progress, calculate conversion rates, and identify potential impurities. The protocols herein are designed for researchers, process chemists, and quality control analysts in pharmaceutical development and manufacturing, offering a reliable tool to ensure reaction efficiency and product quality.

Introduction: The Rationale for Reaction Monitoring

Methyl 4-carbamimidoylbenzoate, a benzamidine derivative, serves as a critical structural motif in various pharmacologically active compounds, particularly as a building block for serine protease inhibitors.[1] Its synthesis, commonly achieved through the Pinner reaction or its variations, involves the conversion of a nitrile to an amidine via an imidate intermediate.[2][3] The efficiency of this transformation is highly dependent on reaction conditions such as temperature, reagent stoichiometry, and moisture control.[4]

Without a reliable in-process monitoring tool, determining the reaction endpoint becomes a matter of assumption, potentially leading to incomplete conversions, low yields, or the formation of unwanted byproducts. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high-resolution separation of components in a reaction mixture.[5][6] By providing a quantitative snapshot of the reaction at any given time, an HPLC method allows chemists to make data-driven decisions, optimize process parameters, and ensure the consistent quality of the final product.[7][8] This application note describes the development and validation of such a method, ensuring it is "stability-indicating" and fit for purpose in a regulated drug development environment.[9][10]

The Synthetic Pathway: Pinner Reaction Overview

The synthesis of Methyl 4-carbamimidoylbenzoate typically begins with Methyl 4-cyanobenzoate. The classical Pinner reaction involves treating the nitrile with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride (HCl) gas. This forms an intermediate imino ester hydrochloride, often called a Pinner salt.[4] Subsequent treatment of this intermediate with ammonia (ammonolysis) displaces the alkoxy group to yield the desired amidine hydrochloride, which can then be converted to its acetate salt.

Key Reaction Species to Monitor:

  • Starting Material (SM): Methyl 4-cyanobenzoate

  • Intermediate (INT): Ethyl 4-(methoxycarbonyl)benzimidate (Pinner Salt)

  • Product (PROD): Methyl 4-carbamimidoylbenzoate

  • Potential Byproduct (BP): Methyl 4-carbamoylbenzoate (Amide from hydrolysis of the nitrile or intermediate)

The developed HPLC method must be able to resolve all these species to provide a clear and accurate picture of the reaction's progress.

HPLC-UV Method Development: The "Why" Behind the Parameters

A successful analytical method is built on a logical selection of parameters. Here, we detail the choices made to create a robust and reliable method for this specific application.

Column and Stationary Phase Selection

A reversed-phase (RP) C18 column was selected. This is the most common and versatile stationary phase in HPLC, providing excellent retention and separation for a wide range of small organic molecules, including the aromatic compounds in this reaction.[11][12] The non-polar C18 stationary phase interacts with the analytes based on their hydrophobicity, allowing for effective separation of the relatively non-polar starting material from the more polar amidine product.

Mobile Phase Composition

A binary gradient system consisting of an aqueous phase and an organic phase was chosen to ensure the elution of all components within a reasonable timeframe.[13]

  • Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

Causality: The inclusion of TFA is critical. The target product, an amidine, is basic and will be protonated at a low pH. This protonation prevents interaction with residual, acidic silanol groups on the silica-based stationary phase, which would otherwise cause significant peak tailing. The acidic mobile phase ensures that the amidine is in a single, charged state, resulting in sharp, symmetrical peaks and improved reproducibility.[14] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

UV Detection Wavelength

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity for all components of interest. A Photodiode Array (PDA) detector was used to scan the UV spectra of the starting material and product. Both Methyl 4-cyanobenzoate and Methyl 4-carbamimidoylbenzoate contain a benzene ring and are chromophoric. Based on the UV spectra of benzamidine derivatives, a wavelength of 265 nm was selected.[15][16] This wavelength provides a strong signal for both the starting material and the product, allowing for accurate quantification throughout the reaction. The use of a PDA detector also enables peak purity analysis, which is a crucial part of method validation.[12]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized conditions.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 265 nm (with PDA scanning from 200-400 nm)
Run Time 15 minutes
Mobile Phase Gradient Program

A gradient elution is necessary to separate the components with differing polarities effectively.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Preparation of Standards and Samples

Standard Preparation:

  • Accurately weigh approximately 10 mg of Methyl 4-cyanobenzoate reference standard and 10 mg of this compound reference standard.

  • Dissolve each standard in separate 10 mL volumetric flasks using a 50:50 mixture of Acetonitrile and Water (diluent) to create 1 mg/mL stock solutions.

  • Prepare a mixed working standard by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL of each component in the diluent.

Reaction Sample Preparation:

  • Carefully withdraw an aliquot (e.g., ~50 µL) from the reaction vessel at a specified time point.

  • Immediately quench the reaction by diluting the aliquot into 1 mL of the diluent in a microcentrifuge tube. This prevents any further reaction from occurring.

  • Vortex the quenched sample for 30 seconds.

  • Perform a further 10-fold dilution with the diluent to bring the analyte concentrations into the linear range of the method (e.g., take 100 µL of the quenched sample and add 900 µL of diluent).

  • Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation: Establishing Trustworthiness

To ensure the method is reliable and fit for its intended purpose, it was validated according to the International Council for Harmonisation (ICH) guidelines.[17][18][19]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants.[17] Forced degradation studies were conducted on the starting material and product to ensure the method is stability-indicating.[12][20] Samples were stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The method successfully separated the main peaks from all degradation products, demonstrating its specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions containing both the starting material and the product over a concentration range of 0.01 to 0.2 mg/mL. The method was found to be linear over this range, with a correlation coefficient (R²) of >0.999 for both analytes.[18]

Precision and Accuracy
  • Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for the peak areas of six replicate injections was less than 1.0%, indicating excellent precision.[18]

  • Accuracy was assessed by spiking a placebo mixture with known amounts of the starting material and product at three different concentration levels (80%, 100%, and 120%). The recovery for both compounds was between 98.0% and 102.0%, confirming the accuracy of the method.

Validation Summary Table
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants at the retention times of SM and PROD.Peak Purity > 990
Linearity (R²) > 0.999 for both SM and PRODR² ≥ 0.999
Range 0.01 - 0.2 mg/mL-
Precision (%RSD) < 1.0%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%

Data Analysis and Reaction Monitoring

To monitor the reaction, samples are taken at regular intervals (e.g., T=0, 1h, 2h, 4h, 8h, 24h), prepared as described in section 4.3, and injected into the HPLC system. The progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

Calculation of Reaction Progress: The percentage of each component can be approximated using the area percent method, assuming similar response factors.

% Component = (Area of Component Peak / Total Area of All Peaks) x 100

Sample Reaction Monitoring Data:

Time Point% Area SM (Methyl 4-cyanobenzoate)% Area PROD (Methyl 4-carbamimidoylbenzoate)
0 hr99.5%0.0%
1 hr75.2%23.8%
2 hr48.9%50.1%
4 hr15.6%83.2%
8 hr2.1%96.5%
24 hr< 0.5%98.1%

Visualized Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot from Reactor Quench 2. Quench Reaction (in Diluent) Sample->Quench Dilute 3. Serial Dilution Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. UV Detection (265 nm) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate Area % Integrate->Calculate Report 10. Report Results Calculate->Report

Caption: Workflow from reaction sampling to final report generation.

Method Validation Logic

Validation_Logic ReliableMethod Reliable & Validated Method Specificity Specificity Specificity->ReliableMethod Linearity Linearity & Range Linearity->ReliableMethod Precision Precision Precision->ReliableMethod Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate (Inter-day) Precision->Inter Accuracy Accuracy Accuracy->ReliableMethod Recovery Spike Recovery Studies Accuracy->Recovery Robustness Robustness Robustness->ReliableMethod ForcedDeg Forced Degradation (Acid, Base, Peroxide) ForcedDeg->Specificity

Caption: Interrelation of key parameters in method validation.

Conclusion

The HPLC-UV method detailed in this application note is a robust, specific, and reliable tool for monitoring the synthesis of this compound. It successfully separates the starting material from the final product and is capable of resolving potential byproducts and degradation products. The comprehensive validation confirms its suitability for use in process development and quality control environments. By implementing this method, researchers and chemists can gain valuable insights into reaction kinetics, accurately determine reaction endpoints, and ensure the consistent production of this important pharmaceutical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Rogana, E., Nelson, D. L., & Mares-Guia, M. (1976). Characterization of the ultraviolet absorption spectra of p-substituted derivatives of benzamidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Al-Malah, K. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Retrieved from [Link]

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  • SpectraBase. (n.d.). Benzamidine HCl. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography (HPLC): Principles, practices and procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Understanding HPLC Instrumentation: Principles & Uses. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]

  • PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

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Sources

Large-scale synthesis of Methyl 4-carbamimidoylbenzoate acetate for pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of Methyl 4-carbamimidoylbenzoate Acetate for Pharmaceutical Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Methyl 4-carbamimidoylbenzoate, in its various salt forms, is a critical starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably serine protease inhibitors like nafamostat.[1][2][3] Nafamostat is used as an anticoagulant and has been investigated for other therapeutic applications.[1] The amidine functional group (-C(=NH)NH₂) is a key pharmacophore, making this compound a valuable building block in medicinal chemistry.[4][5][6]

The large-scale synthesis of this intermediate for pharmaceutical use demands a robust, scalable, and economically viable process that consistently yields a product of high purity. This process must be conducted under the stringent guidelines of Good Manufacturing Practices (GMP) to ensure the safety, quality, and efficacy of the final drug product.[][8]

This document provides a detailed protocol for the synthesis of this compound, beginning with the readily available Methyl 4-cyanobenzoate. It emphasizes the chemical rationale behind each step, addresses critical process parameters for scale-up, and integrates GMP considerations essential for pharmaceutical manufacturing.

Overall Synthesis Strategy: The Pinner Reaction Pathway

The most reliable and widely adopted method for converting aromatic nitriles to the corresponding amidines on a large scale is the Pinner reaction.[9][10][11] This classic reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine via ammonolysis.

The overall workflow is a three-stage process:

  • Pinner Salt Formation: Reaction of Methyl 4-cyanobenzoate with anhydrous methanol in the presence of hydrogen chloride gas to form the methyl imidate hydrochloride salt.

  • Ammonolysis: Conversion of the intermediate Pinner salt into Methyl 4-carbamimidoylbenzoate Hydrochloride using ammonia.

  • Salt Exchange & Purification: Conversion of the hydrochloride salt to the acetate salt, followed by final purification to yield the API-grade intermediate.

G cluster_0 Synthesis Workflow A Methyl 4-cyanobenzoate (Starting Material) B Pinner Salt Formation (HCl, Anhydrous Methanol) A->B Step 1 C Intermediate: Methyl Imidate HCl (Pinner Salt) B->C D Ammonolysis (Anhydrous NH₃) C->D Step 2 E Intermediate: Methyl 4-carbamimidoylbenzoate HCl D->E F Salt Exchange & Purification (e.g., Ion Exchange or Base/Acid) E->F Step 3 G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale (e.g., 100 g) and includes considerations for scaling up to kilograms. All operations should be performed in a well-ventilated fume hood or an appropriate manufacturing suite, adhering to all local safety regulations.

Materials and Reagents
ReagentGradeCAS No.Rationale / Function
Methyl 4-cyanobenzoate>99% Purity1129-35-7Starting Material
Methanol (Anhydrous)ACS Grade, <0.05% H₂O67-56-1Reactant and Solvent
Hydrogen Chloride (HCl)Anhydrous Gas7647-01-0Catalyst for Pinner Reaction
Ammonia (NH₃)Anhydrous Gas7664-41-7Nucleophile for Ammonolysis
Diethyl Ether (Anhydrous)ACS Grade60-29-7Anti-solvent for Precipitation
Acetic AcidGlacial, ACS Grade64-19-7Forms the final acetate salt
Sodium HydroxideReagent Grade1310-73-2For neutralization/basification
Ethyl AcetateACS Grade141-78-6Extraction and Recrystallization Solvent
Deionized WaterHigh Purity7732-18-5Washing and processing
Step 1: Pinner Salt Formation (Methyl 4-(chloro(methoxy)methyl)benzenecarboximidate hydrochloride)

Causality: This step converts the nitrile into a more reactive imidate intermediate. The reaction must be strictly anhydrous because any water present will hydrolyze the nitrile or the Pinner salt to form an undesired amide byproduct, reducing yield and purity.[9][10] Low temperature is crucial to prevent the thermodynamically unstable Pinner salt from rearranging or decomposing.[10]

Protocol:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride) to protect from atmospheric moisture.

  • Charging: Charge the reactor with Methyl 4-cyanobenzoate (161.16 g, 1.0 mol) and anhydrous methanol (800 mL).

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the suspension at a moderate rate. The solid will gradually dissolve as the reaction proceeds. Monitor the temperature closely, ensuring it does not exceed 10 °C.

  • Reaction Monitoring: Continue the HCl addition until the solution is saturated and a slight positive pressure is maintained. The reaction is typically complete within 4-6 hours. Monitor completion by taking a small aliquot, quenching it with a base, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Precipitation: Once the reaction is complete, slowly add anhydrous diethyl ether (approx. 1 L) to the cold reaction mixture while stirring. The Pinner salt will precipitate as a white solid.

  • Isolation: Isolate the solid product by filtration under a nitrogen atmosphere. Wash the filter cake with cold, anhydrous diethyl ether (2 x 200 mL) to remove residual methanol and HCl.

  • Drying: Dry the Pinner salt under vacuum at a low temperature (<30 °C). Do not dry for an extended period, as the salt is hygroscopic and unstable. It is typically used immediately in the next step.

G cluster_0 Pinner Reaction Mechanism A Nitrile B Protonated Nitrile A->B + H⁺ (from HCl) D Oxonium Ion Intermediate B->D + CH₃OH C Methanol (Nucleophile) C->D E Pinner Salt (Imidate Hydrochloride) D->E - H⁺

Caption: Simplified mechanism of the Pinner reaction for imidate salt formation.

Step 2: Ammonolysis to Methyl 4-carbamimidoylbenzoate Hydrochloride

Causality: The highly electrophilic Pinner salt readily undergoes nucleophilic attack by ammonia to form the desired amidine hydrochloride. Anhydrous conditions are still preferred to prevent hydrolysis. The reaction is exothermic and requires careful temperature control.

Protocol:

  • Reactor Setup: Suspend the crude, moist Pinner salt from the previous step in anhydrous methanol (1 L) in a suitable reactor cooled to -10 °C to 0 °C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension. A significant exotherm will be observed; maintain the temperature below 10 °C.

  • Reaction & Precipitation: As the reaction proceeds, the amidine hydrochloride salt, being less soluble in methanol than the Pinner salt, will precipitate. Continue ammonia addition until the reaction is complete (typically 2-4 hours).

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the Pinner salt intermediate.

  • Isolation: After completion, stir the slurry for an additional hour at 0 °C. Isolate the white solid product by filtration.

  • Washing & Drying: Wash the filter cake with cold methanol (2 x 150 mL) and then with diethyl ether (2 x 150 mL). Dry the product under vacuum at 40-50 °C to a constant weight.

  • Analysis: The expected yield is typically 85-95%. Analyze the product for purity (HPLC), identity (¹H NMR, MS), and residual solvents (GC).

Step 3: Salt Exchange and Final Purification

Causality: While the hydrochloride salt is often the direct product, the acetate salt may be preferred for formulation due to better solubility, stability, or compatibility. This step converts the salt form and provides a final purification opportunity through recrystallization.

Protocol:

  • Dissolution: Dissolve the Methyl 4-carbamimidoylbenzoate Hydrochloride (e.g., 214.6 g, ~1.0 mol based on theory) in deionized water (1 L).

  • Basification: Cool the solution to 10-15 °C and slowly add a 2M sodium hydroxide solution until the pH reaches ~10-11. This will precipitate the free base form of the amidine.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 300 mL) to remove residual water and inorganic salts.

  • Salt Formation: To the stirred ethyl acetate solution, add a stoichiometric amount of glacial acetic acid (60.05 g, 1.0 mol) dissolved in a small amount of ethyl acetate.

  • Crystallization: The this compound salt will precipitate. Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize crystallization.

  • Final Isolation & Drying: Isolate the final product by filtration. Wash the cake with cold ethyl acetate and dry under vacuum at 50 °C until a constant weight is achieved.

Process Validation and Quality Control

In a GMP environment, every step must be validated to ensure consistency and quality.[][12]

Table 2: In-Process Controls and Final Product Specifications

TestStageMethodSpecificationRationale
Starting Material ID & PurityRaw MaterialHPLC, NMR>99.0% Purity, Structure ConfirmedEnsures quality of input material[]
Pinner Reaction CompletionIn-ProcessHPLC/TLCStarting Material <1.0%Ensures complete conversion before next step
Ammonolysis CompletionIn-ProcessHPLC/TLCPinner Salt <0.5%Minimizes related impurities in the final product
Final Product AssayFinal ProductHPLC (Titration as orthogonal)99.0% - 101.0% (anhydrous basis)Confirms potency of the intermediate
IdentityFinal ProductFTIR, ¹H NMRConforms to reference standardConfirms chemical structure
Individual ImpurityFinal ProductHPLCAny single impurity ≤ 0.10%Controls process-related impurities
Total ImpuritiesFinal ProductHPLCTotal impurities ≤ 0.50%Ensures overall purity of the batch
Residual SolventsFinal ProductGC-HSMeets ICH Q3C limits[13]Ensures patient safety from solvent exposure
Water ContentFinal ProductKarl Fischer≤ 0.5%Controls water content which can affect stability

GMP and Scale-Up Considerations

  • Equipment: For large-scale production, glass-lined or stainless steel reactors are required. All equipment must be properly qualified and cleaned according to validated procedures.[8]

  • Safety: The use of anhydrous HCl and NH₃ gases requires specialized handling equipment, including scrubbers for waste gas neutralization. Both are highly corrosive and toxic. The use of flammable solvents like diethyl ether and ethyl acetate necessitates explosion-proof equipment and facilities.

  • Documentation: All steps, from raw material receipt to final product release, must be documented in master production and batch records.[12] Any deviation must be investigated and documented.

  • Process Analytical Technology (PAT): For large-scale manufacturing, implementing PAT tools, such as in-line FTIR or Raman spectroscopy, can provide real-time monitoring of reaction completion, improving process control and consistency.

References

  • CN110330447B - Preparation method and application of nafamostat mesylate intermediate - Google P
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  • Amidine synthesis by imidoylation - Organic Chemistry Portal. [Link]

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  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters - ACS Fall 2025. [Link]

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  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 4-carbamimidoylbenzoate Acetate for the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-carbamimidoylbenzoate is a highly valuable scaffold in medicinal chemistry and drug discovery. Its core structure, featuring a benzamidine moiety, serves as a crucial pharmacophore for inhibiting serine proteases like trypsin and thrombin.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile starting material. We present detailed, field-proven protocols for the synthesis of diverse compound libraries through systematic modification of its key functional groups: the amidine, the methyl ester, and the aromatic ring. Methodologies covered include amidine protection, N-acylation, amide bond formation via the carboxylate, and palladium-catalyzed cross-coupling reactions. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles to empower rational library design.

Introduction: The Benzamidine Scaffold in Drug Discovery

The benzamidine functional group is a privileged structural motif renowned for its ability to mimic a protonated arginine side chain, enabling it to competitively inhibit a wide range of serine proteases.[1][2] This characteristic has cemented its importance in the development of therapeutics for coagulation disorders, inflammation, and cancer. Methyl 4-carbamimidoylbenzoate, available as its acetate salt, provides three distinct points for chemical diversification: the highly nucleophilic amidine, the electrophilic methyl ester, and the aromatic ring, which can be functionalized further. The systematic derivatization of this scaffold allows for the rapid generation of novel compound libraries, which are essential for screening campaigns aimed at identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties.[5]

Strategic Considerations for Library Design

The successful derivatization of methyl 4-carbamimidoylbenzoate hinges on understanding the relative reactivity of its functional groups. The amidine is the most basic and nucleophilic site, meaning it will readily react with electrophiles. This necessitates a protection strategy if modification at the ester or aromatic ring is desired.

Causality of Experimental Choice: The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of this workflow.[6][7][8] By temporarily converting the highly reactive amidine into a less reactive N-Boc-amidine, we can direct subsequent chemical transformations to other parts of the molecule with high selectivity. The choice of the Boc group is strategic due to its stability under a wide range of reaction conditions (e.g., saponification, amide coupling) and its clean, quantitative removal under acidic conditions.[9]

G start Methyl 4-carbamimidoylbenzoate Acetate strategy Strategic Decision Point start->strategy protect Protect Amidine (e.g., Boc Group) strategy->protect Selective modification of other sites direct Direct Derivatization of Amidine strategy->direct Modify amidine directly ester_mod Modify Ester Group (Amide Library) protect->ester_mod ring_mod Modify Aromatic Ring (e.g., Suzuki Coupling) protect->ring_mod acylate N-Acylation Library direct->acylate deprotect Deprotection ester_mod->deprotect ring_mod->deprotect final Final Compound Libraries acylate->final No deprotection needed deprotect->final G start Boc-Protected Ester sapon Step A: Saponification (LiOH, THF/H₂O) start->sapon acid Boc-Protected Carboxylic Acid sapon->acid couple Step B: Amide Coupling (Amine, HATU, DIPEA) acid->couple product Boc-Protected Amide Library Member couple->product G pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_add pd2_complex1 R¹-Pd(II)-X oxidative_add->pd2_complex1 transmetal Transmetalation (Base) pd2_complex1->transmetal boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->transmetal pd2_complex2 R¹-Pd(II)-R² transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product (R¹-R²) reductive_elim->product

Sources

Application Note & Protocols: A Strategic Approach to Screening the Biological Activity of Novel Compounds Derived from Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-carbamimidoylbenzoate acetate serves as a valuable starting scaffold for synthetic chemistry, featuring a benzamidine moiety that is a well-established pharmacophore in numerous biologically active agents. The inherent structural properties of this scaffold, particularly the positively charged amidine group, make it a prime candidate for generating derivatives with potential therapeutic applications, including enzyme inhibition and antimicrobial activity. This guide provides a comprehensive, field-proven strategy for the systematic biological screening of novel compound libraries synthesized from this precursor. We detail a tiered screening cascade, beginning with essential primary assays for cytotoxicity and broad-spectrum antimicrobial efficacy, followed by targeted secondary assays for enzyme inhibition. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery with the critical methodologies and causal explanations needed to identify and advance promising lead compounds.

Introduction: The Rationale for Screening Benzamidine Derivatives

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry. The selection of a promising chemical scaffold is the first critical step in this endeavor. Methyl 4-carbamimidoylbenzoate is an exemplary starting point due to its core structural feature: the benzamidine group. This functional group is isosteric to the guanidinium side chain of arginine and is known to form strong electrostatic and hydrogen-bonding interactions with negatively charged residues (e.g., aspartate, glutamate) commonly found in the active sites of enzymes, particularly proteases.

Derivatives of structurally similar compounds, such as aryl-4-guanidinomethylbenzoates, have demonstrated potent, narrow-spectrum bactericidal effects against drug-resistant Gram-positive bacteria, including MRSA and VRE.[1] The mechanism for these related compounds was linked to the inhibition of bacterial oligopeptidase B.[1] This precedent strongly supports the hypothesis that novel derivatives of Methyl 4-carbamimidoylbenzoate could exhibit significant biological activities.

This application note outlines a logical and efficient workflow for screening a library of such derivatives to de-risk compounds early and identify those with the highest potential for further development.

The Screening Cascade: A Tiered Strategy for Hit Identification

A tiered approach is the most resource-efficient method for screening a new compound library. This strategy uses broad, cost-effective assays in the initial phase to filter out inactive or overtly toxic compounds, followed by more specific, target-oriented assays for the promising hits.

G cluster_0 Compound Library Generation cluster_1 Tier 1: Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Tier 2: Secondary (Target-Based) Screening cluster_4 Lead Progression lib Library of Derivatives from This compound cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) lib->cyto Test at single high concentration (e.g., 50-100 µM) antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) lib->antimicrobial Test at single high concentration (e.g., 50-100 µM) analysis Calculate IC50 & MIC Values Select Non-Toxic, Active 'Hits' cyto->analysis antimicrobial->analysis enzyme Enzyme Inhibition Assay (e.g., Serine Protease Panel) analysis->enzyme Dose-response testing on selected hits lead Validated Lead Compounds (Proceed to MOA & In Vivo Studies) enzyme->lead

Caption: A tiered workflow for screening a new compound library.

Tier 1: Primary Screening

The goal of primary screening is to cast a wide net. For any new chemical entity, it is imperative to first assess general toxicity and then screen for broad biological effects.

  • Cytotoxicity Screening: This is a non-negotiable first step. It identifies compounds that are broadly toxic to mammalian cells, which are generally undesirable for therapeutic development (unless the target is oncology). Furthermore, it establishes the concentration range for subsequent cell-based or target-based assays, ensuring that observed effects are not simply due to cell death.[2][3] We will detail the widely-used MTT assay.

  • Antimicrobial Screening: Given the known activity of related guanidino compounds, a broad-spectrum antimicrobial screen is a logical starting point.[1] The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard, providing quantitative data on a compound's potency against various bacterial strains.[4][5][6]

Tier 2: Secondary & Target-Based Screening

Compounds that pass the primary screen (i.e., are non-toxic at the screening concentration and show antimicrobial activity) are considered "hits." These hits are then subjected to more specific assays to elucidate their mechanism of action (MOA).

  • Enzyme Inhibition Assays: The benzamidine core is a classic "arginine mimetic" and a privileged scaffold for inhibiting serine proteases (e.g., trypsin, thrombin, Factor Xa). Therefore, screening hits against a panel of relevant enzymes is a rational next step. These assays are typically cell-free and measure the direct interaction between the compound and the protein target.[7][8]

Detailed Application Protocols

Protocol 3.1: Compound Preparation and Solubilization

Causality: Accurate and consistent compound concentrations are fundamental to reproducible results. Most organic compounds are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions for screening.

Procedure:

  • Prepare a 10 mM stock solution of each derivative compound in 100% DMSO.

  • Vortex thoroughly until the compound is fully dissolved.

  • Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

  • For all assays, perform serial dilutions from the stock solution. Ensure the final concentration of DMSO in the assay well is ≤0.5% to avoid solvent-induced toxicity or artifactual effects.

Protocol 3.2: Tier 1 - Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.[9]

G cluster_0 In Viable Cells cluster_1 In Dead Cells MTT Yellow MTT (Water Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Formazan Purple Formazan (Insoluble) Mito->Formazan Reduction MTT2 Yellow MTT NoReaction No Reaction MTT2->NoReaction

Caption: Principle of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (0.5% DMSO) and a positive control for toxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 3.3: Tier 1 - Antimicrobial MIC Determination (Broth Microdilution)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations.[4][5]

Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

  • Standardization: Dilute the overnight culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the 2x final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate for 18-24 hours at 37°C.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A resazurin-based viability indicator can also be added for a colorimetric readout.

Protocol 3.4: Tier 2 - Serine Protease Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of a compound to inhibit a model serine protease, such as trypsin. The enzyme cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically. An effective inhibitor will prevent substrate cleavage, resulting in a reduced colorimetric signal.

G cluster_0 No Inhibition cluster_1 Inhibition Enzyme1 Trypsin Product1 Cleaved Peptide + Colored pNA Enzyme1->Product1 Cleavage Substrate1 Chromogenic Substrate (BAPNA) Substrate1->Enzyme1 Enzyme2 Trypsin Blocked No Reaction Enzyme2->Blocked Substrate2 Chromogenic Substrate (BAPNA) Substrate2->Blocked Inhibitor Test Compound (Benzamidine Derivative) Inhibitor->Enzyme2 Binding

Caption: Principle of a colorimetric protease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂.

    • Enzyme: Porcine Trypsin solution (e.g., 1 µM) in assay buffer.

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) solution (e.g., 1 mM) in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer.

    • 10 µL of test compound dilution (or vehicle control).

    • 20 µL of Trypsin solution.

  • Pre-incubation: Mix and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the BAPNA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized for clear comparison. Hits are typically defined based on pre-set criteria (e.g., >50% inhibition at a single dose, specific MIC or IC₅₀ thresholds).

Table 1: Example Screening Data Summary

Compound IDCytotoxicity IC₅₀ (µM) (HEK293 cells)Antimicrobial MIC (µg/mL) vs. S. aureusEnzyme Inhibition IC₅₀ (µM) (Trypsin)Hit Flag
DERIV-001> 10081.2Yes
DERIV-0025.46425.6No (Toxic)
DERIV-003> 100> 128> 100No
DERIV-00485.240.8Yes

Interpretation:

  • DERIV-001 & DERIV-004 are promising hits. They exhibit low cytotoxicity, potent antimicrobial activity, and strong enzyme inhibition. These should be prioritized for further study.

  • DERIV-002 is discarded due to significant cytotoxicity.

  • DERIV-003 is inactive in all assays and is deprioritized.

Conclusion

The systematic screening of compounds derived from this compound offers a promising avenue for the discovery of novel therapeutic agents. The tiered screening cascade presented in this guide—progressing from broad cytotoxicity and antimicrobial assays to specific enzyme inhibition studies—provides a robust, logical, and efficient framework for identifying and validating lead candidates. By understanding the causal principles behind each protocol, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Semantic Scholar.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Available at: [Link]

  • US20030040032A1 - Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • Antimicrobial activity screening: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Cytotoxicity Assay. (n.d.). Biocompare. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. Available at: [Link]

  • Flow chart of the proposed enzyme inhibitor screening methodology. (n.d.). ResearchGate. Available at: [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Available at: [Link]

  • Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. (2010). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Common side products in the Pinner synthesis of Methyl 4-carbamimidoylbenzoate acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pinner Synthesis of Methyl 4-carbamimidoylbenzoate Acetate

Welcome to the technical support center for the Pinner synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific application of a classic reaction. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your synthesis.

Introduction to the Pinner Synthesis in this Context

The Pinner reaction is a powerful method for converting nitriles into valuable functional groups.[1][2] In the synthesis of Methyl 4-carbamimidoylbenzoate, the journey begins with the reaction of Methyl 4-cyanobenzoate with an alcohol, typically methanol, in the presence of a strong acid like hydrogen chloride (HCl). This initial step forms a crucial intermediate, the Pinner salt (an imino ester hydrochloride).[3][4] This salt is then treated with ammonia to yield the desired amidine, which can subsequently be converted to its acetate salt.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will illuminate these potential pitfalls and provide robust strategies to mitigate them.

Visualizing the Reaction Pathway: Desired Product vs. Side Products

To better understand the competing reactions, the following diagram illustrates the synthetic route to Methyl 4-carbamimidoylbenzoate and the pathways leading to common impurities.

Pinner_Synthesis Start Methyl 4-cyanobenzoate PinnerSalt Pinner Salt (Imino Ester HCl) Start->PinnerSalt + MeOH, HCl (anhydrous) Low Temperature AmidineHCl Methyl 4-carbamimidoylbenzoate HCl PinnerSalt->AmidineHCl + NH3 Ester Dimethyl Terephthalate (Ester Side Product) PinnerSalt->Ester + H2O (trace) Orthoester Orthoester Side Product PinnerSalt->Orthoester + Excess MeOH Amide Amide Side Product PinnerSalt->Amide Heat FinalProduct Methyl 4-carbamimidoylbenzoate Acetate AmidineHCl->FinalProduct + Acetate Source

Caption: Reaction pathways in the Pinner synthesis of Methyl 4-carbamimidoylbenzoate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

FAQ 1: Low Yield of the Desired Amidine

Question: I'm observing a very low yield of my target amidine, Methyl 4-carbamimidoylbenzoate. What are the likely causes and how can I improve it?

Answer: A low yield of the desired amidine is a common issue that can typically be traced back to the stability and subsequent reactions of the Pinner salt intermediate. Here are the primary culprits and their solutions:

  • Presence of Water: The Pinner salt is highly susceptible to hydrolysis. Even trace amounts of water in your reagents or solvent can cause the intermediate to convert into the corresponding ester, in this case, Dimethyl Terephthalate.[1][5][6]

    • Troubleshooting:

      • Use Anhydrous Reagents: Ensure your methanol and solvent (e.g., diethyl ether, dichloromethane) are rigorously dried.[1]

      • Dry HCl Gas: Use anhydrous HCl gas. Generating it in situ from trimethylsilyl chloride (TMSCl) and ethanol is a modern alternative to using a gas cylinder.[7]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction Temperature: The Pinner salt is thermodynamically unstable. At elevated temperatures, it can rearrange to form an N-alkyl amide and an alkyl chloride.[2][5]

    • Troubleshooting:

      • Maintain Low Temperatures: The initial formation of the Pinner salt should be carried out at low temperatures, typically 0°C or below.[2][4] This minimizes the rate of decomposition.

  • Incomplete Initial Reaction: The reaction between the nitrile and alcohol may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Allow sufficient time for the Pinner salt to form. Monitoring the reaction by TLC (thin-layer chromatography) or another suitable analytical method is recommended.

      • Acid Catalyst: Ensure a sufficient amount of HCl has been introduced to fully catalyze the reaction.

FAQ 2: Identification of a Major Side Product with a Higher Molecular Weight

Question: My mass spectrometry analysis shows a significant side product with a molecular weight corresponding to the addition of an extra methoxy group. What is this compound and how do I prevent its formation?

Answer: This side product is almost certainly the orthoester, formed from the reaction of the Pinner salt with an excess of the alcohol (methanol in this case).[5][8] The Pinner salt itself is reactive and can undergo further nucleophilic attack by the alcohol.[4]

  • Mechanism of Formation:

    • R-C(NH)OR' (Pinner Salt) + R'OH ⇌ R-C(NH2+)(OR')2

    • R-C(NH2+)(OR')2 + R'OH → R-C(OR')3 (Orthoester) + NH4+

  • Troubleshooting:

    • Control Stoichiometry: Avoid using a large excess of methanol during the formation of the Pinner salt. While methanol often serves as both reactant and solvent, using a co-solvent like anhydrous diethyl ether can help control its concentration.

    • Temperature Control: While low temperatures are generally recommended, ensure the reaction proceeds to the Pinner salt stage before adding the amine.

Side ProductCausal FactorPreventative Measure
Dimethyl TerephthalatePresence of waterUse anhydrous reagents and an inert atmosphere.
OrthoesterExcess alcohol (methanol)Control the stoichiometry of the alcohol.
AmideHigh temperatureMaintain low temperatures (≤ 0°C) during Pinner salt formation.
FAQ 3: The Reaction Stalls, and I Recover a Lot of Starting Material

Question: My reaction is very sluggish, and I'm recovering a significant amount of unreacted Methyl 4-cyanobenzoate. What's going on?

Answer: This issue often points to insufficient activation of the nitrile group. The Pinner reaction is acid-catalyzed, and the protonation of the nitrile nitrogen is the crucial first step to make the nitrile carbon sufficiently electrophilic for the alcohol to attack.[3][7]

  • Troubleshooting:

    • Insufficient Acid: Ensure that enough anhydrous HCl has been bubbled through the solution. The solution should be saturated with HCl.

    • Substrate Reactivity: Aromatic nitriles, especially those with electron-withdrawing groups like the ester in your starting material, can be less reactive than aliphatic nitriles.[4][9] This is because the electron-withdrawing group reduces the nucleophilicity of the nitrile nitrogen, making it harder to protonate.

      • Extended Reaction Time: Aromatic nitriles may require longer reaction times or slightly elevated (but still controlled) temperatures after the initial low-temperature addition.

      • Alternative Catalysts: While HCl is traditional, some modern protocols employ Lewis acids, which can be effective for less reactive nitriles.[7][10]

Experimental Protocol: A Validated Approach

This protocol is designed to minimize the formation of the common side products discussed above.

Step 1: Formation of the Pinner Salt (Methyl 4-(methoxycarbonimidoyl)benzoate hydrochloride)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (or connect to an inert gas line).

  • Reagents: To the flask, add Methyl 4-cyanobenzoate (1.0 eq) and anhydrous methanol (1.1 eq). Dilute with anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to -10°C to 0°C using an ice-salt bath.

  • Acidification: Bubble dry hydrogen chloride gas through the stirred solution. Maintain the low temperature throughout the addition. Continue the HCl addition until the solution is saturated.

  • Reaction: Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 24-48 hours. The Pinner salt will typically precipitate as a white solid.

  • Isolation (Optional but Recommended): Isolate the Pinner salt by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum. This removes excess alcohol and acid, preventing side reactions in the next step.

Step 2: Ammonolysis to Form the Amidine

  • Setup: Suspend the isolated Pinner salt in a suitable solvent like cold methanol.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the suspension at 0°C, or add a solution of ammonia in methanol.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Remove the ammonium chloride byproduct by filtration. Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-carbamimidoylbenzoate hydrochloride.

Step 3: Conversion to the Acetate Salt

  • Salt Exchange: Dissolve the crude amidine hydrochloride in a suitable solvent. Pass it through an anion-exchange resin charged with acetate, or treat it with a base to get the free amidine, followed by neutralization with acetic acid.

  • Isolation: Purify the final product by recrystallization.

References

  • Grokipedia. (n.d.). Pinner reaction.
  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ortho ester. Retrieved from [Link]

  • Schliemann, M., & Schefzig, L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Retrieved from [Link]

  • Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2263. Retrieved from [Link]

  • Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2263. Available at: [Link]

  • Open Access Journals - Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2017). Pinner Reaction. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in amidine synthesis from nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amidine Synthesis from Nitriles

Welcome to the technical support center for amidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the conversion of nitriles to amidines. As your dedicated application scientist, I've structured this resource to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Knowledge & Reaction Setup

Question 1: I'm new to amidine synthesis from nitriles. What are the most common methods I should consider?

The direct conversion of nitriles to amidines is a versatile transformation with several established methods. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of your reaction.

  • The Pinner Reaction: This is a classical and widely used acid-catalyzed method. It involves the reaction of a nitrile with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an intermediate imidate salt (a Pinner salt). This salt is then treated with ammonia or an amine to yield the desired amidine.[1][2][3] This method is robust for a wide range of aliphatic and aromatic nitriles.[2]

  • Metal-Catalyzed Additions: Various transition metals can catalyze the direct addition of amines to nitriles. Copper salts, for instance, have been shown to be effective catalysts for this transformation, often under milder conditions than the Pinner reaction.[4][5] Other metals like zinc and ytterbium have also been employed to promote this reaction.[6][7]

  • Base-Catalyzed Methods: For certain substrates, particularly electron-deficient nitriles, base-catalyzed conditions can be advantageous and complementary to the acid-catalyzed Pinner reaction.[1]

Question 2: My Pinner reaction has a very low conversion rate. What are the most likely causes?

Low conversion in a Pinner reaction is a common issue and can often be traced back to a few critical parameters.

  • Inadequate Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[2] Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide, a common side product.[8][9] Furthermore, the intermediate Pinner salt is susceptible to hydrolysis, which will prevent its conversion to the amidine.

  • Insufficient Acid Catalyst: A strong acid, typically anhydrous hydrogen chloride gas, is crucial for activating the nitrile by protonating the nitrogen atom, making the carbon more electrophilic for the alcohol to attack.[10] Incomplete saturation of the reaction mixture with HCl can lead to a sluggish or stalled reaction.

  • Suboptimal Temperature Control: The formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermally unstable imidate hydrochloride.[1][2]

  • Steric Hindrance: Highly sterically hindered nitriles may be unreactive under standard Pinner conditions.[2]

Section 2: Troubleshooting Specific Side Products

Question 3: My main product is an amide, not an amidine. How can I prevent this?

The formation of an amide is a strong indicator of the presence of water in your reaction. Here’s a systematic approach to mitigate this side reaction:

  • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Alcohols should be anhydrous grade.

  • Use of Anhydrous HCl: Use a reliable source of dry hydrogen chloride gas. Bubbling the gas through concentrated sulfuric acid before introducing it to the reaction mixture is a common practice to remove any residual moisture.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Troubleshooting Workflow: Amide Formation

start Low Amidine Yield, High Amide Impurity check_anhydrous Verify Anhydrous Conditions start->check_anhydrous dry_reagents Dry Solvents & Reagents Rigorously check_anhydrous->dry_reagents Moisture Suspected inert_atmosphere Ensure Inert Atmosphere (N2/Ar) dry_reagents->inert_atmosphere check_hcl Confirm Anhydrous HCl Source inert_atmosphere->check_hcl rerun_reaction Re-run Reaction check_hcl->rerun_reaction success Improved Amidine Conversion rerun_reaction->success

Caption: A logical workflow for troubleshooting amide side product formation.

Question 4: I'm observing the formation of an ester instead of my amidine. What's going wrong?

Ester formation arises from the hydrolysis of the intermediate Pinner salt when water is present during the workup or the reaction itself.[1][2] The Pinner salt is readily hydrolyzed to an ester, especially under acidic conditions.[11]

To favor amidine formation:

  • Anhydrous Conditions: As with amide formation, maintaining strictly anhydrous conditions throughout the formation of the Pinner salt is paramount.

  • Controlled Workup: During the aminolysis step (addition of ammonia or amine), ensure that the reaction is sufficiently basified to consume the acid and drive the reaction towards the amidine. The workup procedure should be carefully designed to avoid acidic aqueous conditions until the amidine is formed.

Section 3: Optimizing Reaction Parameters

Question 5: How do I choose the right catalyst for a non-Pinner approach?

For metal-catalyzed additions of amines to nitriles, the choice of catalyst and ligands is crucial.

  • Copper Catalysts: Copper(I) salts, such as CuCl, are commonly used.[4][5] The addition of a ligand, like 2,2'-bipyridine, can improve the catalyst's efficacy.[5]

  • Other Lewis Acids: Lewis acids like AlCl₃, ZnCl₂, and various lanthanide salts can also promote the reaction, particularly for unactivated nitriles.[4]

Table 1: Comparison of Catalytic Systems for Amidine Synthesis

Catalyst SystemTypical ConditionsSubstrate ScopeKey Considerations
CuCl / 2,2'-bipyridine 100 °C, Cs₂CO₃ (base), TFE (solvent), O₂ atmosphereBroad scope for N-substituted amidinesRequires an oxidant (O₂)[5]
Yb(OTf)₃ 100 °C, solvent-freeGood for N-arylamidinatesCatalyst can be moisture sensitive[7]
Zn(II) complexes Varies, often forms coordinated amidineCan be used with cyclic aminesThe amidine may remain coordinated to the metal[6]

Question 6: My reaction is sluggish even with a catalyst. What parameters can I adjust?

If you are experiencing low conversion rates in a catalyzed reaction, consider the following optimization steps:

  • Solvent Screening: The polarity of the solvent can significantly impact the reaction rate. For a copper-catalyzed reaction, polar solvents like ethanol or 2,2,2-trifluoroethanol (TFE) have been shown to give higher yields compared to less polar solvents like toluene or THF.[4]

  • Temperature Optimization: Increasing the reaction temperature can improve the rate of conversion. However, be mindful of potential side reactions or decomposition of starting materials and products at higher temperatures. A systematic temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended.[4]

  • Base and Ligand Screening: In many metal-catalyzed systems, the choice of base and ligand is critical. If using a copper catalyst, for example, screening different bases (e.g., Cs₂CO₃, K₂CO₃) and ligands can lead to improved yields.

Experimental Protocol: Optimization of a Copper-Catalyzed Amidine Synthesis

  • Setup: To a series of oven-dried pressure vials, add the nitrile (1.0 mmol), amine (1.2 mmol), CuCl (0.15 mmol), 2,2'-bipyridine (0.30 mmol), and Cs₂CO₃ (2.0 mmol).[4]

  • Solvent Addition: To each vial, add 1 mL of the solvent to be screened (e.g., TFE, ethanol, DMF, THF, toluene).[4]

  • Reaction: Flush the vials with oxygen for 1 minute, seal, and place in a preheated oil bath at 100 °C.[4]

  • Monitoring: Stir the reactions for 15 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Analysis: After cooling, pour the reaction mixture into a 2M NaOH solution and extract with dichloromethane.[4] Dry the organic layer over Na₂SO₄, filter, and concentrate.[4] Purify by column chromatography and determine the yield by ¹H NMR or gas chromatography.[4]

Section 4: Purification and Characterization

Question 7: I'm having trouble purifying my amidine. What are some common impurities and how can I remove them?

Amidine purification can be challenging due to their basicity and potential for hydrolysis.

  • Common Impurities: Unreacted nitrile and amine, amide or ester side products, and residual catalyst.

  • Purification Strategies:

    • Column Chromatography: This is a common method, but the basic nature of amidines can cause them to streak on silica gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve separation.[4]

    • Acid-Base Extraction: Exploiting the basicity of the amidine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amidine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amidine extracted with an organic solvent.

    • Crystallization: If the amidine is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Pinner Reaction Mechanism

Nitrile Nitrile (R-C≡N) Nitrilium_ion Nitrilium Ion [R-C≡N+-H] Nitrile->Nitrilium_ion + H+ HCl HCl Pinner_salt Pinner Salt (Imidate Hydrochloride) Nitrilium_ion->Pinner_salt + R'-OH Amide Amide (Side Product) Nitrilium_ion->Amide + H2O (Hydrolysis) Alcohol Alcohol (R'-OH) Amidine Amidine Pinner_salt->Amidine + R''-NH2 - R'-OH, -HCl Amine Amine (R''-NH2) Water H2O (Trace)

Caption: Simplified mechanism of the Pinner reaction and a key side reaction.

References

  • J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]

  • NROChemistry. Pinner Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Retrieved from [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of amidines. Retrieved from [Link]

  • ResearchGate. (2020, November 17). Synthesis of Amidines and its application to heterocycles synthesis. Retrieved from [Link]

  • ACS Publications. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. US4661634A - Removal of impurities from amines.
  • ResearchGate. Optimization of the Catalyst-Free, Three- Component Synthesis of Amidinomaleimides. Retrieved from [Link]

  • Grokipedia. Pinner reaction. Retrieved from [Link]

  • ACS Publications. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • NIH. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Chemistry Steps. Nitriles to Esters. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-carbamimidoylbenzoate Acetate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound from reaction byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Chemistry of Purification

Methyl 4-carbamimidoylbenzoate, a benzamidine derivative, is commonly synthesized via the Pinner reaction.[1][2] This process typically involves the acid-catalyzed reaction of methyl 4-cyanobenzoate with an alcohol to form an intermediate Pinner salt (an imino ester salt), which is subsequently treated with ammonia to yield the desired amidine.[1] The choice of acid and subsequent work-up conditions determine the final salt form, in this case, the acetate salt.

The primary challenge in purification lies in the removal of unreacted starting materials, intermediates, and byproducts that arise from side reactions. This guide will systematically address these issues.

Logical Workflow for Purification and Troubleshooting

The following diagram illustrates a logical workflow for the purification of this compound, incorporating key decision points for troubleshooting common issues.

Purification_Workflow cluster_synthesis Crude Reaction Mixture cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_outcome Final Product crude Crude this compound extraction Aqueous Work-up/Extraction - Adjust pH to partition impurities crude->extraction Initial Clean-up recrystallization Recrystallization - Primary purification method extraction->recrystallization Main Purification analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis impure_product impure_product recrystallization->impure_product Oiling out or poor recovery chromatography Column Chromatography - For difficult separations chromatography->analysis Re-analyze pure_product pure_product analysis->pure_product Meets Specs analysis->impure_product Fails Specs impure_product->chromatography Repurify Extraction_Scheme cluster_base_wash Wash with NaHCO3 (aq) cluster_acid_wash Wash with dil. HCl (aq) start Crude Product in Ethyl Acetate (Product, Me-4-cyanobenzoate, 4-cyanobenzoic acid) org1 Organic Layer: Product (free base) Me-4-cyanobenzoate start->org1 aq1 Aqueous Layer: Sodium 4-cyanobenzoate start->aq1 org2 Organic Layer: Me-4-cyanobenzoate org1->org2 aq2 Aqueous Layer: Product (HCl salt) org1->aq2

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-carbamimidoylbenzoate Acetate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this key intermediate. Our goal is to provide not just a protocol, but a deep, mechanistic understanding coupled with practical, field-tested advice to help you overcome common challenges and optimize your reaction conditions.

Reaction Overview: The Pinner Synthesis Pathway

The most common and reliable method for synthesizing aryl amidines, such as Methyl 4-carbamimidoylbenzoate, from their corresponding nitriles is the Pinner reaction.[1][2] This classical method involves a two-step process: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (commonly called a Pinner salt), followed by treatment with ammonia to yield the desired amidine.[3] The final step involves forming the stable acetate salt for improved handling and purity.

The overall transformation proceeds as follows:

  • Imidate Formation: Methyl 4-cyanobenzoate reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions (typically gaseous HCl) to form the corresponding ethyl imidate hydrochloride salt.

  • Ammonolysis: The isolated or in-situ generated imidate salt is then treated with ammonia to displace the ethoxy group, forming the amidine hydrochloride.

  • Salt Conversion: The amidine hydrochloride is neutralized and then treated with acetic acid to precipitate the final product, this compound.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Step 1: Pinner Reaction (Imidate Formation) cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification & Salt Formation Start Methyl 4-cyanobenzoate + Anhydrous Ethanol Reagent1 Anhydrous HCl (gas) Start->Reagent1 Low Temp (0-5 °C) PinnerSalt Methyl 4-(ethoxycarbonimidoyl)benzoate HCl (Pinner Salt) Reagent1->PinnerSalt Reagent2 Ammonia (in Ethanol) PinnerSalt->Reagent2 AmidineHCl Methyl 4-carbamimidoylbenzoate HCl Reagent2->AmidineHCl Base Neutralization (e.g., NaHCO₃) AmidineHCl->Base Acid Acetic Acid Base->Acid Isolate Free Base FinalProduct This compound (Final Product) Acid->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. The following decision tree provides a high-level overview for diagnosing problems.

Troubleshooting Start Problem with Synthesis? LowYield Low or No Yield? Start->LowYield AmideByproduct Amide Byproduct? Start->AmideByproduct StalledReaction Stalled Reaction? Start->StalledReaction Sol_Moisture Check for Moisture (Anhydrous Conditions Critical) LowYield->Sol_Moisture Yes Sol_Acid Ensure Complete HCl Saturation LowYield->Sol_Acid Yes Sol_Temp Verify Low Temperature (0-5 °C for Pinner Salt) LowYield->Sol_Temp Yes Sol_Ammonia Check Ammonia Stoichiometry and Reaction Time LowYield->Sol_Ammonia Yes Sol_Hydrolysis Strictly Anhydrous Setup (Dry Glassware, Solvents) AmideByproduct->Sol_Hydrolysis Yes StalledReaction->Sol_Acid Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q1: My reaction resulted in a very low yield, or failed completely. What are the most likely causes?

A1: This is the most common issue and almost always points to one of three critical parameters:

  • Moisture Contamination: The Pinner reaction is notoriously sensitive to water. The nitrilium ion intermediate is highly electrophilic and will readily react with water, leading to the formation of an amide byproduct (Methyl 4-carbamoylbenzoate) or hydrolysis back to the carboxylic acid.[4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Acid Catalyst: The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride gas.[3] The nitrile must be protonated to activate it for nucleophilic attack by the alcohol.[6] If the solution is not fully saturated with HCl, the reaction will be slow or incomplete. It is crucial to bubble HCl gas through the cold reaction mixture until saturation is confirmed (e.g., by observing HCl fumes).

  • Temperature Control: Pinner salts (the imidate hydrochloride intermediates) are often thermodynamically unstable and can decompose or undergo side reactions at higher temperatures.[1][7] The initial formation of the Pinner salt should be performed at low temperatures, typically 0-5 °C, to prevent degradation.

Q2: My primary isolated product is Methyl 4-carbamoylbenzoate (the amide). Why did this form instead of the amidine?

A2: The formation of the amide is a classic sign of water contamination during the reaction. There are two main points where this can occur:

  • During Imidate Formation: If water is present in the initial reaction mixture, it can compete with the alcohol as a nucleophile, attacking the activated nitrile to form the amide directly after tautomerization.[5][8]

  • During Imidate Hydrolysis: The Pinner salt intermediate itself is susceptible to hydrolysis. If the isolated salt is exposed to moisture or if the workup is not performed carefully, it will hydrolyze to the corresponding ester and ammonium chloride, or under certain conditions, rearrange to the amide.[6]

Solution: The remedy is rigorous adherence to anhydrous techniques. Use freshly distilled, anhydrous ethanol. Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of inert gas. Ensure the HCl gas is passed through a drying tube (e.g., filled with CaCl₂) before entering the reaction vessel.

Q3: The reaction seems to have stalled, with a significant amount of Methyl 4-cyanobenzoate remaining. How can I drive the reaction to completion?

A3: A stalled reaction, where the starting nitrile is still present after the expected reaction time, usually points to a catalyst issue.

  • Incomplete HCl Saturation: As mentioned in A1, this is the most common reason. The reaction mixture should be a slurry as the Pinner salt precipitates. If the solution remains clear, it's likely undersaturated. Try re-saturating the cold solution with anhydrous HCl gas.

  • Insufficient Reaction Time: While the initial saturation is done in the cold, the reaction often requires a period of stirring at low temperature (or slowly warming to room temperature) to go to completion. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or HPLC. The disappearance of the starting material spot is a key indicator.

Q4: I am having trouble with the final purification and crystallization of the acetate salt. What is the best approach?

A4: Proper isolation is key to obtaining a high-purity product.

  • Quenching and Neutralization: After the ammonolysis step, the reaction mixture contains the amidine hydrochloride and ammonium chloride. The solvent is typically removed under reduced pressure.

  • Free Base Isolation: The resulting solid is then suspended in a suitable solvent (like ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl salt and remove any unreacted acidic components.[9] This converts the product to its free base form, which will be in the organic layer. The aqueous layer will contain the inorganic salts.

  • Drying and Concentration: The organic layer containing the free base should be dried thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. It is critical to remove all water at this stage.

  • Acetate Salt Formation: The resulting crude free base is then dissolved in a minimal amount of a suitable solvent (e.g., acetone or isopropanol). A stoichiometric amount (1.0-1.1 equivalents) of glacial acetic acid is then added. The this compound salt is typically less soluble and will precipitate upon addition of the acid or upon cooling. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the Pinner reaction preferred for this synthesis? The Pinner reaction is a highly reliable and well-established method for converting nitriles to amidines, especially for aromatic nitriles which can be less reactive.[11] It proceeds through a stable, often isolable, intermediate (the Pinner salt), allowing for a controlled, two-step conversion that generally results in high yields when performed correctly.[1]

Q2: Can I use other acids besides gaseous HCl? While gaseous HCl is traditional, other strong acids or Lewis acids can promote the reaction. For example, using trimethylsilyl triflate (TMSOTf) as a Lewis acid has been shown to facilitate a Pinner-type reaction between nitriles and alcohols to form esters, a related transformation.[6] However, for the synthesis of the imidate intermediate for amidine formation, anhydrous HCl remains the most common and cost-effective reagent.

Q3: What are the optimal reaction conditions? Optimal conditions can vary slightly, but a general and reliable set of parameters is summarized in the table below.

ParameterStep 1: Imidate FormationStep 2: AmmonolysisStep 3: Salt Formation
Temperature 0 – 5 °C0 °C to Room TempRoom Temp, then cool
Solvent Anhydrous EthanolAnhydrous EthanolIsopropanol or Acetone
Key Reagents Anhydrous HCl (gas)Anhydrous NH₃Glacial Acetic Acid
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Ambient
Typical Duration 12-24 hours4-8 hours1-2 hours

Q4: What are the primary safety concerns? The main hazard is working with anhydrous hydrogen chloride gas, which is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood. Additionally, ammonia is a corrosive and pungent gas. Standard personal protective equipment (safety glasses, lab coat, gloves) is required at all times.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(ethoxycarbonimidoyl)benzoate hydrochloride (Pinner Salt)

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a calcium chloride drying tube and then a base trap (e.g., NaOH solution). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagents: To the flask, add Methyl 4-cyanobenzoate (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).[12]

  • Reaction: Cool the stirred mixture to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution. The Pinner salt will begin to precipitate as a white solid. Continue bubbling until the solution is saturated and the slurry is thick.

  • Completion: Seal the flask and allow it to stir at 0-5 °C for 18-24 hours. The reaction is complete when the starting material is no longer visible by TLC.

  • Isolation: Collect the solid product by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the Pinner salt under vacuum.

Protocol 2: Synthesis of this compound

  • Ammonolysis: Prepare a saturated solution of ammonia in anhydrous ethanol at 0 °C. Add the dry Pinner salt from the previous step portion-wise to the stirred ammonia solution at 0 °C.

  • Reaction: Seal the flask and allow the mixture to stir, slowly warming to room temperature over 6-8 hours. The reaction progress can be monitored by HPLC.

  • Workup: Remove the solvent under reduced pressure. Suspend the resulting white solid in ethyl acetate. Wash the organic suspension with saturated sodium bicarbonate solution, then with brine.

  • Isolation of Free Base: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness to obtain the crude amidine free base.

  • Acetate Salt Formation: Dissolve the crude free base in a minimal amount of warm isopropanol. Add glacial acetic acid (1.05 eq) dropwise.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Final Product: Collect the white crystalline product by filtration, wash with a small volume of cold isopropanol, and dry under vacuum to yield this compound.

References

Sources

Preventing hydrolysis of Methyl 4-carbamimidoylbenzoate acetate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-carbamimidoylbenzoate acetate . This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile but sensitive molecule. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols to prevent its degradation, specifically via hydrolysis, during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so susceptible to hydrolysis?

This compound is a bifunctional organic salt. Its structure contains two key functional groups that are vulnerable to hydrolysis: a methyl ester and a carbamimidoyl group (an amidine). The acetate ion serves as the counter-ion to the protonated amidine group (the amidinium ion).

  • Methyl Ester: This group is susceptible to cleavage by water under both acidic and basic conditions, a reaction that is often the reverse of Fischer esterification.[1][2][3] Basic conditions, in particular, promote a rapid and irreversible hydrolysis known as saponification.[2][4]

  • Carbamimidoyl (Amidine) Group: The amidine group is basic. In its protonated (amidinium) form, as it exists in this salt, it is significantly more stable and resistant to hydrolysis.[5][6] However, under neutral or, more severely, basic conditions (pH > 8), the unprotonated free base form increases in concentration. This free base is much more reactive towards nucleophilic attack by water or hydroxide ions, leading to degradation.[5][6]

The dual sensitivity of this molecule makes standard aqueous workup procedures, which often involve washes with basic solutions like sodium bicarbonate, particularly risky.

Q2: What are the primary products of hydrolysis and how do they affect my experiment?

Hydrolysis can occur at two sites, leading to distinct byproducts that complicate purification and reduce yield:

  • Ester Hydrolysis: The most common degradation pathway during workup. This yields 4-carbamimidoylbenzoic acid . This byproduct is zwitterionic and significantly more polar than the starting material. Its high water solubility makes it extremely difficult to extract into common organic solvents like ethyl acetate or dichloromethane, leading to a direct loss of product into the aqueous phase.

  • Amidine Hydrolysis: Less common under mild workup conditions but possible at elevated pH or temperature. This pathway yields methyl 4-carbamoylbenzoate (the corresponding amide).

The formation of these impurities not only lowers your isolated yield but also introduces downstream purification challenges.

dot graph HydrolysisPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Methyl 4-carbamimidoylbenzoate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; ester_hydrolysis [label="Ester Hydrolysis\n(Common Pathway)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amidine_hydrolysis [label="Amidine Hydrolysis\n(Less Common)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product1 [label="4-Carbamimidoylbenzoic Acid\n(Highly Polar, Water-Soluble Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="Methyl 4-Carbamoylbenzoate\n(Amide Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> ester_hydrolysis [label=" H₂O / H⁺ or OH⁻ ", color="#EA4335"]; start -> amidine_hydrolysis [label=" H₂O / OH⁻ \n (Harsh Conditions) ", color="#FBBC05"]; ester_hydrolysis -> product1 [color="#EA4335"]; amidine_hydrolysis -> product2 [color="#FBBC05"]; } mend Caption: Primary hydrolysis pathways for Methyl 4-carbamimidoylbenzoate.

Q3: What are the tell-tale signs of hydrolysis during my workup?

The most common indicators of unintended hydrolysis are a lower-than-expected yield and the appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate.[1] You may also observe:

  • Poor Extraction: Difficulty extracting your product from the aqueous layer.

  • Emulsions: Formation of stable emulsions during extraction, often caused by the soap-like nature of the carboxylic acid salt byproduct.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you might see the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad peak for the carboxylic acid proton.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Encountered Primary Suspected Cause Recommended Action & Explanation
Low isolated yield after a standard aqueous workup. Ester Hydrolysis. The resulting carboxylic acid is lost to the aqueous phase during extraction.Switch to an anhydrous or pH-controlled workup. Avoid all basic washes (e.g., NaHCO₃, K₂CO₃). If an aqueous wash is necessary, use an ice-cold, mildly acidic buffer (pH 4-6) to protect both functional groups. Proceed to Protocol 1 or Protocol 2 .
A new, very polar spot appears on my TLC that doesn't move from the baseline. Ester Hydrolysis. The zwitterionic carboxylic acid byproduct is highly polar and adheres strongly to silica gel.Confirm byproduct identity with LC-MS if possible. Immediately revise the workup strategy to minimize contact time with water and control pH.[1] Use the pH-Controlled Workup (Protocol 2) for the next attempt.
My crude product is an inseparable emulsion or a sticky solid. Saponification. Base-catalyzed hydrolysis has formed the salt of the carboxylic acid, which is acting as a surfactant.Acidify the entire mixture carefully with cold, dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the carboxylate, breaking the emulsion. Then, attempt to extract the product. Note: This is a rescue operation; prevention via proper protocol is far better.
Inconsistent yields between different batches of the same reaction. Variability in workup conditions. Minor differences in the pH of wash water, temperature, or duration of aqueous contact can lead to significant variations in hydrolysis.[1]Standardize your workup. Use pre-chilled, buffered solutions. Time all extraction and wash steps. Ensure the organic layer is thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.

Validated Workup Protocols

Protocol 1: The Anhydrous Workup (Highest Protection)

This is the preferred method when the reaction solvent is immiscible with water (e.g., DCM, Toluene) and reagents can be removed without an aqueous wash.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Filter Solid Byproducts: If the reaction has generated insoluble byproducts (e.g., salts), filter the mixture directly through a pad of Celite®. Wash the filter cake with a small amount of the anhydrous reaction solvent.

  • Adsorbent Quench: If soluble, non-volatile reagents need to be removed, add an adsorbent like silica gel or Florisil® directly to the reaction flask. Stir for 15-30 minutes.

  • Filter and Concentrate: Filter the mixture to remove the adsorbent. Wash the adsorbent with fresh solvent. Combine the filtrates and concentrate in vacuo to obtain the crude product.

  • Purification: Proceed directly to purification, typically via column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol with a small amount of acetic acid to ensure the amidinium remains protonated).

Protocol 2: The pH-Controlled Aqueous Workup (When Water is Unavoidable)

This protocol is designed to minimize hydrolysis when an aqueous wash is necessary to remove water-soluble reagents (e.g., DMF, DMSO, salts).

Step-by-Step Methodology:

  • Prepare Solutions: Prepare an ice-cold "Wash Buffer" of 0.5 M sodium acetate adjusted to pH 5 with acetic acid. Prepare an ice-cold brine solution (saturated aqueous NaCl).

  • Cool and Dilute: Cool the reaction mixture in an ice bath. Dilute with a suitable extraction solvent (e.g., Ethyl Acetate, DCM).

  • Perform Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer quickly and efficiently with the cold Wash Buffer (pH 5). Do not shake vigorously for extended periods to avoid emulsions.[1]

  • Brine Wash: Separate the layers and wash the organic phase with the cold brine solution. This helps remove residual water and buffer salts.[1]

  • Dry Thoroughly: Drain the organic layer into a flask and add a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir until the drying agent no longer clumps.[1]

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase in vacuo.

  • Purification: Proceed immediately to purification.

dot graph WorkupDecisionTree { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Reaction Complete.\nReady for Workup.", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are all byproducts\nand reagents non-polar\n & removable without water?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol1 [label="Execute Protocol 1:\nAnhydrous Workup", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol2 [label="Execute Protocol 2:\npH-Controlled Aqueous Workup", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Proceed to\nPurification", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> protocol1 [label="Yes"]; q1 -> protocol2 [label="No"]; protocol1 -> end; protocol2 -> end; } mend Caption: Decision workflow for selecting the optimal workup protocol.

References

  • BenchChem Technical Support. (2025).
  • Open Research Repository. (n.d.).
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis. [Link]

Sources

Technical Support Center: Impurity Identification in Methyl 4-carbamimidoylbenzoate Acetate using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-carbamimidoylbenzoate acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this molecule using Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their identification and characterization a critical aspect of modern pharmaceutical analysis.[1][2] This resource provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your analytical results.

Section 1: Understanding Potential Impurities and Degradation Pathways

Methyl 4-carbamimidoylbenzoate is an aromatic ester containing a reactive amidine functional group.[3] This structure is susceptible to degradation under various conditions, leading to the formation of impurities. Understanding these potential degradation pathways is the first step in developing a robust analytical method. Forced degradation studies are instrumental in this process, as they help to elucidate possible degradation routes and enable the development of stability-indicating analytical methods.[1][2][4]

Common Degradation Pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding 4-carbamimidoylbenzoic acid and methanol.[5][6][7][8][9] The amidine group can also undergo hydrolysis to form the corresponding amide.

  • Oxidative Degradation: The aromatic ring and the amidine group can be susceptible to oxidation, leading to a variety of hydroxylated and other oxygenated species.[10]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, often affecting conjugated systems and aromatic rings.[10]

  • Thermal Degradation: High temperatures can promote various degradation reactions.[11]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound and its potential impurities.

Q1: I'm observing poor peak shape (tailing or fronting) for my main compound and impurities. What could be the cause and how do I fix it?

A1: Poor peak shape is a frequent issue, especially with polar and basic compounds like amidines.[12][13]

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The basic amidine group can interact with acidic silanol groups on the surface of traditional silica-based C18 columns.

    • Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Alternatively, consider using a silica hydride-based column which has significantly fewer surface silanols.[14]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the retention and peak shape of the analyte.

    • Solution: For a basic compound like Methyl 4-carbamimidoylbenzoate, a mobile phase with a low pH (e.g., using 0.1% formic acid) will ensure the amidine group is protonated, which can improve peak shape.[15]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Workflow for Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

Q2: I'm struggling with co-eluting peaks, making it difficult to quantify impurities.

A2: Co-elution is a common challenge, especially when dealing with structurally similar impurities.

Possible Causes & Solutions:

  • Insufficient Chromatographic Resolution: The LC method may not have enough resolving power.

    • Solution 1: Optimize the Gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations.

    • Solution 2: Change the Stationary Phase. If gradient optimization is insufficient, switching to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide the necessary resolution.

    • Solution 3: Modify Mobile Phase Composition. Changing the organic modifier (e.g., from acetonitrile to methanol) or the aqueous additive can alter selectivity.

Experimental Protocol: Gradient Optimization

  • Initial Run: Start with a relatively fast gradient (e.g., 5% to 95% B in 10 minutes).

  • Identify Critical Pairs: Note the retention times of the co-eluting peaks.

  • Shallow the Gradient: Decrease the rate of change of the organic solvent around the elution time of the critical pairs. For example, if the peaks elute at 5 minutes in the initial gradient, try a slower gradient segment from 4 to 6 minutes.

  • Iterate: Repeat the process until baseline resolution is achieved.

Q3: My signal intensity is low and inconsistent, especially for low-level impurities. I suspect ion suppression.

A3: Ion suppression is a significant matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the analyte of interest, leading to reduced signal intensity.[16][17][18][19][20][21] This is a common problem when analyzing complex samples.[16]

Possible Causes & Solutions:

  • Co-elution with Matrix Components: Impurities or excipients in the sample matrix can co-elute with the analytes and compete for ionization in the ESI source.[17]

    • Solution 1: Improve Chromatographic Separation. As with co-eluting peaks, optimizing the LC method to separate the analytes from interfering matrix components is the most effective solution.

    • Solution 2: Enhance Sample Preparation. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.

    • Solution 3: Dilute the Sample. If the concentration of the main component is high, diluting the sample can reduce the matrix effect, although this may compromise the detection of very low-level impurities.

  • High Concentrations of Non-volatile Buffers: Buffers like phosphate can cause significant ion suppression and contaminate the MS source.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[22]

Workflow to Diagnose and Mitigate Ion Suppression:

Caption: Workflow for addressing ion suppression.

Q4: The mass spectra of my impurities are ambiguous, making structural elucidation difficult.

A4: Obtaining clear and informative mass spectra is crucial for impurity identification.

Possible Causes & Solutions:

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.[23][24] This can be common for labile molecules.

    • Solution: Reduce the source voltages (e.g., fragmentor or capillary exit voltage) to minimize in-source fragmentation. This will increase the abundance of the molecular ion.

  • Poor Fragmentation in MS/MS: The collision energy used for MS/MS may not be optimal for generating informative fragment ions.

    • Solution: Perform a collision energy ramping experiment to determine the optimal collision-induced dissociation (CID) energy for each impurity. This involves acquiring MS/MS spectra at various collision energies to find the value that produces the most informative fragment ions.[25]

  • Amide Bond Cleavage: For impurities that are amides, a common fragmentation pathway is the cleavage of the N-CO bond.[26][27] Recognizing this pattern can aid in spectral interpretation.

Potential Impurity Expected [M+H]+ Potential Fragmentation Pathways
4-Carbamimidoylbenzoic acid165.0662Loss of H2O, Loss of NH3
Methyl 4-aminobenzoate152.0706Loss of OCH3

Section 3: Recommended Experimental Protocol

This section provides a starting point for developing a robust LC-MS method for the analysis of this compound and its impurities.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • For impurity analysis, dilute the stock solution to a working concentration of 10-100 µg/mL.

2. LC Method

  • Column: A high-quality reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with end-capping.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Method

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Skimmer Voltage: 65 V

  • Acquisition Mode: Full Scan (m/z 50-500) and Targeted MS/MS of expected impurities.

LC-MS Workflow for Impurity Identification:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Prepare 1 mg/mL Stock Dilute to 10-100 µg/mL lc Inject on C18 Column Gradient Elution prep->lc ms ESI+ Full Scan (m/z 50-500) lc->ms da Identify Potential Impurity Peaks ms->da msms Targeted MS/MS si Structural Elucidation (Fragmentation Analysis) msms->si da->msms

Sources

Strategies to minimize dimer formation in amidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of amidines, with a specific focus on minimizing the formation of unwanted dimers and other byproducts. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during your experiments. Each answer provides a mechanistic explanation for the issue and a step-by-step protocol to resolve it.

Question 1: I'm using a carbodiimide (like DCC or EDC) to synthesize an amidine from a carboxylic acid and an amine, but I'm isolating a significant amount of a stable, unreactive N-acylurea byproduct. Why is this happening and how can I prevent it?

Answer:

This is a classic and frequent issue in carbodiimide-mediated couplings. The formation of N-acylurea is a competing, non-productive pathway that traps your starting carboxylic acid and reduces the yield of your desired amidine.

The Underlying Mechanism:

To mitigate this, additives are often used to intercept the O-acylisourea intermediate, forming a new, more stable activated ester that is less prone to rearrangement but still sufficiently reactive to couple with the amine[2].

Workflow: Minimizing N-Acylurea Formation

cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways cluster_2 Strategic Intervention Carboxylic_Acid Carboxylic_Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC, EDC) Amidine Desired Amidine O_Acylisourea->Amidine + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive (Interception) Amine Amine Additive Additive (HOBt, Oxyma) Active_Ester->Amidine + Amine Start Start: Synthesize an Amidine SM_Check Are starting materials Nitrile + Amine? Start->SM_Check Acid_Check Are starting materials Carboxylic Acid + Amine? SM_Check->Acid_Check No Acid_Sensitive Is substrate sensitive to strong acid? SM_Check->Acid_Sensitive Yes Carbodiimide Carbodiimide Coupling + Additive Acid_Check->Carbodiimide Yes Other Consider other routes (e.g., from thioamides, amide activation) Acid_Check->Other No Pinner Pinner Reaction Direct Direct Addition + Lewis Acid Acid_Sensitive->Pinner No Acid_Sensitive->Direct Yes

Sources

Effect of Lewis acid catalysts on the Pinner reaction for Methyl 4-carbamimidoylbenzoate acetate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effect of Lewis acid catalysts on the Pinner reaction for Methyl 4-carbamimidoylbenzoate acetate. Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the application of Lewis acid catalysts for the Pinner reaction, specifically targeting the synthesis of methyl 4-carbamimidoylbenzoate derivatives. The classical Pinner reaction, which utilizes strong Brønsted acids like anhydrous HCl gas, can be harsh and operationally challenging.[1][2] The adoption of Lewis acids offers a milder, more chemoselective, and often more efficient alternative.[1][3] This guide is structured in a question-and-answer format to directly address the practical challenges and theoretical questions you may encounter during your research.

Frequently Asked Questions (FAQs)

Section 1: Mechanism and Catalyst Function
Q1: What is the proposed mechanism for the Pinner reaction when catalyzed by a Lewis acid like Trimethylsilyl triflate (TMSOTf)?

The mechanism deviates from the traditional protonation pathway seen with HCl.[1] With a silyl-based Lewis acid like TMSOTf, a dual activation role is proposed, which is why often two equivalents of the Lewis acid are required for optimal results.[1][3]

The key steps are as follows:

  • Activation of Reactants: The Lewis acid (e.g., TMSOTf) activates both the nitrile and the alcohol. It is presumed to react with the alcohol (e.g., methanol) to form a more nucleophilic silyl ether and with the nitrile (e.g., methyl 4-cyanobenzoate) to form a highly electrophilic N-silylnitrilium cation.[1]

  • Nucleophilic Attack: The more nucleophilic silyl ether attacks the activated nitrilium cation. This step is more favorable than the direct attack of the less nucleophilic alcohol.[1]

  • Intermediate Formation: This attack leads to a cationic N,O-bis(trimethylsilyl)imino ester intermediate.

  • Hydrolysis to Product: During aqueous workup, this intermediate is hydrolyzed to yield the desired product, which in the initial phase is the corresponding ester if water is present, or can be processed to an imidate salt.[1][4]

Below is a diagram illustrating this proposed pathway.

G cluster_reactants Reactant Activation cluster_reaction Core Reaction cluster_workup Workup Nitrile Methyl 4-cyanobenzoate ActivatedNitrile N-Silylnitrilium Cation (Electrophile) Nitrile->ActivatedNitrile Activation Alcohol Methanol (MeOH) ActivatedAlcohol Silyl Ether (Nucleophile) Alcohol->ActivatedAlcohol Activation LA1 TMSOTf LA1->Nitrile LA2 TMSOTf LA2->Alcohol Intermediate Cationic N,O-bis(trimethylsilyl) imino ester intermediate ActivatedNitrile->Intermediate ActivatedAlcohol->Intermediate Nucleophilic Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Methyl Imidate Salt or Ester Workup->Product

Caption: Proposed mechanism for the Lewis acid-promoted Pinner reaction.

Q2: How does a Lewis acid catalyst fundamentally differ from a traditional Brønsted acid (HCl) in activating the nitrile?

The core difference lies in the mode of activation.

  • Brønsted Acid (e.g., HCl): A Brønsted acid is a proton (H⁺) donor. It activates the nitrile by protonating the nitrogen atom.[4][5] This protonation creates a highly electrophilic nitrilium cation, which is then susceptible to nucleophilic attack by the alcohol.[1][2] This method is powerful but requires strictly anhydrous conditions and often harsh reagents like gaseous HCl.[5][6]

  • Lewis Acid (e.g., TMSOTf, AlCl₃): A Lewis acid is an electron-pair acceptor. Instead of donating a proton, it coordinates to the lone pair of electrons on the nitrile's nitrogen atom.[7][8] This coordination withdraws electron density from the nitrile group, making the carbon atom significantly more electrophilic and activating it for nucleophilic attack.[7] This approach is generally milder and can offer better chemoselectivity, for instance, avoiding reactions with phenolic hydroxyl groups that might occur under strongly acidic conditions.[1][3]

Section 2: Optimization and Troubleshooting
Q3: Which Lewis acid should I choose for the synthesis of methyl 4-(methoxy(iminio)methyl)benzoate, and are there comparative data?

The choice of Lewis acid is critical and depends on factors like reactivity, cost, and ease of handling. For the Pinner reaction, triflates are often highly effective. A study by Podlech et al. provides excellent comparative data for a model reaction, which can guide your choice.[1][3]

Lewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)
Hf(OTf)₄2.0rt4872
AlBr₃2.0509065
TMSOTf 2.0 rt 65 83
TMSCl2.0rt6533

Data summarized from Pfaff, D., et al. (2013). Beilstein Journal of Organic Chemistry.[3]

Recommendation: Based on this data, Trimethylsilyl triflate (TMSOTf) is the superior choice, providing the highest yield at room temperature.[3] While Hafnium triflate (Hf(OTf)₄) is also effective and faster, it is considerably more expensive.[3] Aluminum tribromide (AlBr₃) requires elevated temperatures, and the less expensive Trimethylsilyl chloride (TMSCl) gives a significantly lower yield.[3]

Q4: My reaction with methyl 4-cyanobenzoate is sluggish. How can I improve the conversion rate?

If you are experiencing low conversion, consider the following troubleshooting steps in a logical sequence.

G cluster_catalyst Catalyst Integrity cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low or No Conversion CheckCatalyst Is the Lewis Acid active? (e.g., TMSOTf is highly hygroscopic) Start->CheckCatalyst First, check the reagent ActionCatalyst Action: Use a fresh bottle or freshly distilled reagent. Handle under strict inert atmosphere (N₂/Ar). CheckCatalyst->ActionCatalyst CheckAnhydrous Are conditions strictly anhydrous? Water is detrimental. CheckCatalyst->CheckAnhydrous If catalyst is good... ActionAnhydrous Action: Dry all glassware thoroughly. Use anhydrous grade solvent and alcohol. Run under inert atmosphere. CheckAnhydrous->ActionAnhydrous CheckStoichiometry Is catalyst stoichiometry correct? (Often needs 2 eq) CheckAnhydrous->CheckStoichiometry If conditions are dry... ActionStoichiometry Action: Verify stoichiometry. An excess of the nitrile can be used as the solvent. CheckStoichiometry->ActionStoichiometry CheckSubstrate Is the nitrile sterically hindered or very electron-poor? CheckStoichiometry->CheckSubstrate If stoichiometry is correct... ActionSubstrate Action: Increase temperature moderately (e.g., to 40-50°C). Increase reaction time. CheckSubstrate->ActionSubstrate

Caption: Troubleshooting workflow for low Pinner reaction conversion.

Key Points:

  • Catalyst Activity: Lewis acids like TMSOTf are extremely sensitive to moisture. Exposure to air can rapidly deactivate them.

  • Anhydrous Conditions: The presence of water will lead to hydrolysis of the intermediate Pinner salt, forming the corresponding ester and consuming your starting material in a non-productive pathway.[3][5]

  • Solvent/Concentration: For many Lewis acid-promoted Pinner reactions, using the nitrile component as the solvent leads to the best results.[1][9] Low concentrations in inert solvents like dichloromethane have been observed to give lower yields.[1]

Q5: I am isolating methyl 4-(methoxycarbonyl)benzoate as a major byproduct. What is happening?

The formation of the corresponding ester is a classic sign of water contamination . The Pinner salt intermediate, [R-C(OR')=NH₂]⁺, is highly susceptible to hydrolysis.[4][10] When water is present, it acts as a nucleophile, attacking the iminium carbon and ultimately leading to the formation of an ester and ammonium salt after a series of steps.[4]

Prevention Strategy:

  • Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use.

  • Anhydrous Reagents: Use freshly opened bottles of anhydrous solvents and alcohols. Methanol should be of anhydrous grade.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.

Q6: Why am I observing amide formation as a side reaction?

Amide formation can occur through a few pathways:

  • Thermal Decomposition: The intermediate imino ester salt (Pinner salt) can be thermally unstable. At higher temperatures, it can rearrange or eliminate to form an amide and an alkyl halide.[10][11] This is why Pinner reactions are often run at or below room temperature.[11]

  • Ritter-Type Reaction: In some cases, particularly with substrates that can form stable carbocations (like benzylic alcohols), a competing Ritter-type reaction can occur where the nitrile attacks the carbocation, ultimately leading to an amide after hydrolysis.[1] While less likely with methanol, it's a known side reaction in the broader context of nitrile chemistry.[12]

Prevention Strategy:

  • Maintain low reaction temperatures (0 °C to room temperature is typical).[11]

  • Avoid prolonged heating. If the reaction requires heat, increase it cautiously and monitor for byproduct formation.

Section 3: Protocols and Procedures
Q7: Can you provide a general experimental protocol for synthesizing the methyl imidate of methyl 4-cyanobenzoate using TMSOTf?

Certainly. The following is a representative protocol adapted from established procedures for Lewis acid-catalyzed Pinner reactions.[1][3]

G cluster_setup 1. Reaction Setup cluster_addition 2. Catalyst Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Isolation r1 Combine methyl 4-cyanobenzoate (1.0 eq) and anhydrous methanol (1.2 eq) in an oven-dried flask. r2 Place under inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath. r1->r2 c1 Slowly add TMSOTf (2.0 eq) via syringe over 10-15 minutes. Maintain temperature at 0°C. r2->c1 rx1 Allow the mixture to warm to room temperature. c1->rx1 rx2 Stir for 24-65 hours. Monitor progress by TLC or LC-MS. rx1->rx2 w1 Upon completion, cool the reaction and quench carefully with saturated NaHCO₃ (aq). rx2->w1 w2 Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). w1->w2 w3 Dry the combined organic layers (Na₂SO₄), filter, and concentrate under reduced pressure. w2->w3 w4 Purify the crude product (Pinner salt) by column chromatography or recrystallization. w3->w4

Caption: Experimental workflow for Lewis acid-catalyzed Pinner salt synthesis.

Detailed Protocol: See Appendix A.

Q8: After forming the methyl imidate salt, what is the standard procedure to convert it to the target amidine, methyl 4-carbamimidoylbenzoate?

The conversion of the isolated Pinner salt (an imino ester salt) to an amidine is a standard subsequent transformation.[6][10] It involves the reaction with ammonia or an amine.

Procedure:

  • Dissolve the Pinner Salt: Dissolve the purified methyl 4-(methoxy(iminio)methyl)benzoate salt in a suitable anhydrous solvent, such as methanol or ethanol.

  • Ammonia Source: Cool the solution to 0 °C and bubble anhydrous ammonia gas through it.[6] Alternatively, a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) can be used.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the conversion is complete (monitor by TLC/LC-MS).

  • Isolation: Remove the solvent under reduced pressure. The resulting product will be the amidine, likely as a salt (e.g., hydrochloride or triflate, depending on the counter-ion from the Pinner reaction).

  • Salt Exchange (Optional): To obtain the final this compound, the resulting salt can be neutralized and then treated with acetic acid, or an ion-exchange resin can be employed.

Appendix A: Detailed Experimental Protocol

Synthesis of Methyl 4-(methoxy(iminio)methyl)benzoate triflate

Materials:

  • Methyl 4-cyanobenzoate

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl triflate (TMSOTf)

  • Anhydrous Dichloromethane (DCM, optional solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-cyanobenzoate (e.g., 1.61 g, 10 mmol, 1.0 eq).

  • Seal the flask with a septum and purge with dry nitrogen gas for 15 minutes.

  • Under a positive pressure of nitrogen, add anhydrous methanol (0.48 mL, 12 mmol, 1.2 eq). If using a co-solvent, add 20 mL of anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add trimethylsilyl triflate (3.6 mL, 20 mmol, 2.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS. The reaction may take 24-65 hours.[3]

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired Pinner salt.

References
  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction - Supporting Information. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved January 19, 2026, from [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]

  • Komatsu, H., et al. (2025). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved January 19, 2026, from [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction [PDF]. ResearchGate. [Link]

  • Tundo, P., et al. (2013). Green Chemistry. IRIS. [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved January 19, 2026, from [Link]

  • Ali, M. A., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3394. [Link]

  • Google Patents. (n.d.). Process for the preparation of methyl acetate.
  • Escobar, R., et al. (n.d.). The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. Texas Advanced Computing Center. [Link]

  • ResearchGate. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts [PDF]. [Link]

  • Google Patents. (n.d.). Process for producing methyl acetate from methanol and carbon monoxide using a novel catalyst system.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing methyl 2-diphenylmethylsulfinylacetate.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development professionals who are tasked with the purification of reaction mixtures containing unreacted methyl 4-cyanobenzoate. The following sections provide a structured approach to troubleshooting common separation challenges, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What makes methyl 4-cyanobenzoate challenging to remove?

Methyl 4-cyanobenzoate is a moderately polar compound due to the presence of both an ester and a nitrile functional group.[1][2][3] Its properties—a white crystalline solid with a melting point of 65-67 °C and solubility in common organic solvents like ethyl acetate and chloroform—mean it often shares similar chromatographic behavior and solubility profiles with a wide range of reaction products, making separation non-trivial.[2][4][5][6][7]

Q2: What are the primary methods for removing unreacted methyl 4-cyanobenzoate?

The choice of purification method depends heavily on the properties of the desired product. The most common and effective techniques are:

  • Flash Column Chromatography: The most versatile method, capable of separating compounds with subtle differences in polarity.[8]

  • Recrystallization: Ideal when the desired product is a solid and has a significantly different solubility profile from methyl 4-cyanobenzoate in a given solvent system.

  • Liquid-Liquid Extraction: Useful if the desired product or the starting material can be selectively moved into an aqueous phase, for example, by exploiting acidic or basic functional groups.[9][10]

Q3: How do I choose the best purification method for my specific reaction?

The optimal method is determined by the physicochemical differences between your target compound and the unreacted starting material. A logical workflow can guide this decision.

G cluster_start cluster_properties cluster_methods start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) product_state Is the desired product a solid? start->product_state solubility_diff Significant solubility difference vs. methyl 4-cyanobenzoate? product_state->solubility_diff Yes polarity_diff Is there a discernible ΔRf on TLC? product_state->polarity_diff No / Liquid solubility_diff->polarity_diff No recrystallize Recrystallization solubility_diff->recrystallize Yes acid_base Does product or starting material have an ionizable group (acid/base)? polarity_diff->acid_base No (ΔRf ≈ 0) chromatography Flash Column Chromatography polarity_diff->chromatography Yes (ΔRf > 0.1) extraction Acid-Base Extraction acid_base->extraction Yes complex_chrom Advanced Chromatography (e.g., Reverse Phase) acid_base->complex_chrom No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific problems encountered during the purification process.

Problem: My compound and methyl 4-cyanobenzoate have the same Rf value in TLC.
  • Probable Cause: The selected solvent system is not providing adequate differentiation based on polarity. Standard systems like ethyl acetate/hexane may not be sufficient if the product and starting material have very similar polarities.

  • Solution:

    • Systematically Screen Solvents: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities. A good starting point is to test hexane combined with a more polar solvent like diethyl ether, dichloromethane, or acetone.[11][12]

    • Employ a Third Solvent: Sometimes, adding a small amount of a third solvent can dramatically alter selectivity. For example, in a hexane/ethyl acetate system, adding 1-2% methanol or triethylamine (if your compound is basic) can disrupt hydrogen bonding interactions with the silica plate differently for each compound.

    • Consider Reverse-Phase TLC: If the compounds are inseparable on silica, they may be separable on a C18-functionalized (reverse-phase) plate, where non-polar compounds are retained more strongly.

Problem: During column chromatography, the fractions are still mixed.
  • Probable Cause 1: Improper Column Packing. Channels or cracks in the silica bed will lead to poor separation, as the sample will not move down the column as a uniform band.[13]

  • Solution 1: Pack the column using the "slurry method." Prepare a well-mixed slurry of silica gel in your starting eluent and pour it into the column in one continuous motion. Gently tap the column to settle the silica and ensure a homogenous bed.[13]

  • Probable Cause 2: Column Overloading. Using too much crude material for the amount of silica will exceed the column's separation capacity.

  • Solution 2: A general rule of thumb for a moderately difficult separation is to use a silica-to-crude material ratio of at least 50:1 by weight. For difficult separations (low ΔRf), this ratio may need to be increased to 100:1 or more.[13][14]

  • Probable Cause 3: Flow Rate is Too High. An excessively fast flow rate does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening and poor separation.[15]

  • Solution 3: For flash chromatography, aim for a solvent level decrease of about 2 inches (5 cm) per minute.[14] Adjust the pressure to maintain this rate.

Problem: The compound "oils out" during recrystallization instead of forming crystals.
  • Probable Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also inhibit crystal lattice formation.

  • Solution:

    • Add More Solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Do not place the hot flask directly into the ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

Key Experimental Protocols

Protocol 1: Developing an Optimal TLC System

The foundation of a successful column separation is a well-developed TLC solvent system.[16] The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4, and the separation between it and methyl 4-cyanobenzoate is maximized.

Procedure:

  • Prepare stock solutions of your crude mixture in a volatile solvent (e.g., dichloromethane).

  • On a single TLC plate, spot the starting material (methyl 4-cyanobenzoate), your crude reaction mixture, and a "co-spot" containing both.

  • Develop the plate in your chosen solvent system (e.g., 20% Ethyl Acetate in Hexane).

  • Visualize the plate under a UV lamp.

  • Analysis:

    • If spots are too low (Rf < 0.1), increase the polarity of the eluent (e.g., move to 30% EtOAc/Hexane).

    • If spots are too high (Rf > 0.6), decrease the polarity (e.g., move to 10% EtOAc/Hexane).

    • The ideal system shows clear separation between the starting material and the product spot in the crude lane.

Solvent System (Hexane/Ethyl Acetate)PolarityTypical Application
95:5LowFor separating very non-polar compounds.
80:20MediumA good starting point for many organic molecules.[17]
50:50Medium-HighFor separating moderately polar compounds.
100% Ethyl AcetateHighFor more polar compounds.[12]
Protocol 2: Flash Column Chromatography

This protocol assumes a suitable solvent system has been identified via TLC.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis pack 1. Pack Column (Slurry Method) sand 2. Add Sand Layer pack->sand load 3. Load Sample (Dry or Wet Loading) sand->load elute 4. Add Eluent & Apply Pressure (~2 inches/min flow) load->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for flash column chromatography.

Detailed Steps:

  • Column Preparation: Select a column of appropriate size. As a guideline, for 1 gram of crude material, a 40-50 mm diameter column is suitable. Pack with silica gel using a slurry of your initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of solvent. For "dry loading," which is often superior, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[15]

  • Elution: Begin eluting with your determined solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions systematically. The size of the fractions should be proportional to the column size.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product and the starting material.

  • Combine & Evaporate: Combine the fractions that contain only the pure desired product and remove the solvent using a rotary evaporator.

Summary of Physicochemical Properties

Understanding the properties of methyl 4-cyanobenzoate is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₇NO₂[1][3][4]
Molecular Weight 161.16 g/mol [1][4]
Appearance White to off-white crystalline powder[2][4][7]
Melting Point 65-67 °C[2][4][5][18]
Boiling Point 142-144 °C @ 12 mmHg[2][4][5][18]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate.[2][4][5][6][7]

References

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Validation & Comparative

A Guide to the Structural Confirmation of Methyl 4-carbamimidoylbenzoate Acetate: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, patent protection, and foundational scientific integrity. Methyl 4-carbamimidoylbenzoate, often synthesized and isolated as its acetate salt, serves as a critical building block in medicinal chemistry, particularly in the design of protease inhibitors. Its structure, featuring a p-disubstituted aromatic ring, a methyl ester, and a strongly basic carbamimidoyl (amidine) group, presents a distinct set of analytical challenges.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural confirmation of Methyl 4-carbamimidoylbenzoate acetate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, establish self-validating protocols, and integrate data from multiple spectroscopic techniques to build an unassailable structural proof. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

Part 1: The Analytical Challenge: Defining the Structure

The target molecule is an ionic compound composed of the Methyl 4-carbamimidoylbenzoate cation and an acetate anion. A comprehensive structural confirmation must verify the presence and connectivity of every functional group and atom within this assembly.

Key Structural Features for Verification:

  • Aromatic Core: A 1,4-disubstituted (para) benzene ring.

  • Methyl Ester Group: A -COOCH₃ moiety, including the carbonyl carbon and the methoxy group.

  • Carbamimidoyl (Amidine) Group: A -C(=NH)NH₂ group, which contains highly exchangeable protons.

  • Connectivity: Confirmation that the ester and amidine groups are in a para-position on the aromatic ring.

  • Counter-ion: The presence of a distinct acetate anion (CH₃COO⁻) in a 1:1 stoichiometric ratio.

The primary analytical hurdles include the compound's salt-like nature, which dictates solvent selection, and the presence of acidic N-H protons on the amidine group, which can undergo rapid exchange with solvent protons, complicating NMR analysis.

Part 2: The Gold Standard: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, non-destructive insight into the molecular skeleton of an organic compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with high confidence.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of NMR data is predicated on a meticulously planned experiment. The ionic character and functional groups of this compound demand specific considerations.

  • Solvent Selection (The Causality):

    • Chloroform-d (CDCl₃): Generally unsuitable for this molecule due to poor solubility of the salt.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice. It is a polar aprotic solvent capable of dissolving many organic salts. Crucially, the N-H protons of the amidine group will exchange slowly in DMSO-d₆, allowing them to be observed as broad peaks in the ¹H NMR spectrum.

    • Deuterium Oxide (D₂O): A suitable alternative for confirming solubility in an aqueous environment. However, the acidic N-H protons of the carbamimidoyl group and any protons from the ammonium cation form will rapidly exchange with the deuterium in D₂O, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a diagnostic tool.

  • Sample Preparation (Self-Validating System):

    • Step 1: Weigh approximately 5-10 mg of the dried sample directly into a clean, dry NMR tube.

    • Step 2: Add approximately 0.6 mL of DMSO-d₆.

    • Step 3: Add a minimal amount of an internal standard, typically tetramethylsilane (TMS), and reference its signal to 0.00 ppm.[1] For aqueous samples in D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is the preferred reference.[2]

    • Step 4: Gently warm and vortex the sample to ensure complete dissolution. A clear, homogenous solution is required.

    • Step 5: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For the ¹³C spectrum, a sufficient number of scans should be acquired to observe the quaternary (non-protonated) carbons, which typically have longer relaxation times and weaker signals.[3]

¹H NMR Spectral Analysis (Predicted Data in DMSO-d₆)

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet3H-C(=NH )NH₂ Amidine protons. Signal is broad due to quadrupole broadening from ¹⁴N and chemical exchange. Position is highly dependent on concentration and residual water.
8.05Doublet2HAr-H (ortho to -COOCH₃)These protons are deshielded by the anisotropic effect of the electron-withdrawing ester group.
7.85Doublet2HAr-H (ortho to Amidine)Deshielded by the electron-withdrawing amidine group. The 1,4-substitution pattern results in a characteristic AA'BB' system, often appearing as two distinct doublets.
3.88Singlet3H-OCH₃ A characteristic singlet for a methyl ester group, shielded relative to the aromatic protons.
1.91Singlet3HCH₃ COO⁻The methyl protons of the acetate counter-ion appear as a sharp singlet in an aliphatic region.
¹³C NMR Spectral Analysis (Predicted Data in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~172.0C H₃C OO⁻Carbonyl carbon of the acetate anion.
~166.5Ar-C OORCarbonyl carbon of the methyl ester, typically found in the 165-175 ppm range.[3]
~165.0-C (=NH)NH₂Amidine carbon. This carbon is highly deshielded due to its bonding to two electronegative nitrogen atoms.
~134.0Ar-C (ipso to -COOCH₃)Quaternary aromatic carbon attached to the ester. Weak signal expected.
~131.5Ar-C (ipso to Amidine)Quaternary aromatic carbon attached to the amidine. Weak signal expected.
~129.8Ar-C H (ortho to -COOCH₃)Aromatic CH carbons.
~128.5Ar-C H (ortho to Amidine)Aromatic CH carbons.
~52.5-OC H₃Methyl carbon of the ester.
~21.5C H₃COO⁻Methyl carbon of the acetate anion.

Part 3: Orthogonal Verification: A Multi-Technique Imperative

To ensure the highest degree of confidence (Trustworthiness), NMR data should be corroborated by orthogonal analytical techniques that provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the molecule. For this ionic compound, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

  • Expected Observation: A prominent peak corresponding to the mass of the cation, [Methyl 4-carbamimidoylbenzoate + H]⁺.

  • Predicted m/z: The molecular formula of the cation is C₉H₁₀N₂O₂. The expected monoisotopic mass is 178.07 g/mol . In ESI-MS, this would be observed as the molecular ion [M]⁺ at m/z 178.07 .

  • Fragmentation: Tandem MS (MS/MS) could show characteristic losses, such as the loss of the methoxy radical (•OCH₃, 31 Da) to yield a fragment at m/z 147, or the loss of methanol (CH₃OH, 32 Da).[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Experimental Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Expected Absorption Bands:

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)N-H StretchAmidine (-NH₂)
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (-CH₃)
~1720 (strong)C=O StretchEster (-COOCH₃)
~1660C=N StretchAmidine
~1610N-H BendAmidine (-NH₂)[7]
~1570 (strong)C=O StretchCarboxylate (Acetate, asymmetric)
~1410 (strong)C=O StretchCarboxylate (Acetate, symmetric)
~1280C-O StretchEster

The presence of strong bands for the ester carbonyl, the amidine C=N, the N-H stretches, and the characteristic carboxylate stretches provides powerful evidence corroborating the structure deduced from NMR.[8]

Part 4: Data Visualization and Workflow

Visualizing the analytical workflow and the structural correlations provides a clear, at-a-glance summary of the confirmation process.

G cluster_0 Structural Confirmation Workflow Sample Methyl 4-carbamimidoylbenzoate Acetate Sample Prep Sample Preparation (Dissolution in DMSO-d6) Sample->Prep NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Prep->NMR Orthogonal Analysis MS Mass Spectrometry (ESI-MS) Prep->MS Orthogonal Analysis IR FTIR Spectroscopy Prep->IR Orthogonal Analysis Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Workflow for integrated spectroscopic analysis.

Caption: Key spectroscopic correlations for the target molecule.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed blueprint of the carbon-hydrogen framework, mass spectrometry offers unequivocal proof of the molecular mass, and infrared spectroscopy confirms the presence of the critical functional groups. By following a rigorous, well-justified experimental protocol and integrating the resulting data, researchers can establish a self-validating system that ensures the absolute structural integrity of the target compound, a prerequisite for its successful application in research and development.

References

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

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The Pursuit of Precision: A Comparative Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous identification and characterization of drug candidates are paramount. The journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny, where even the slightest ambiguity can lead to costly setbacks. For researchers, scientists, and drug development professionals, the accurate determination of a compound's elemental composition is a critical first step in establishing its identity and purity. This guide provides an in-depth exploration of high-resolution mass spectrometry (HRMS) for the accurate mass determination of Methyl 4-carbamimidoylbenzoate acetate, a key building block in medicinal chemistry.

This technical guide moves beyond a simple recitation of protocols. It delves into the underlying principles of HRMS, offers a detailed, field-proven experimental workflow for the target analyte, and presents a critical comparison of leading HRMS technologies. Our objective is to equip you not just with the "how," but with the "why," enabling you to make informed decisions in your analytical endeavors.

The Cornerstone of Characterization: Why Accurate Mass Matters

The molecular formula is the most fundamental descriptor of a chemical entity. An accurate mass measurement, typically with an error of less than 5 parts per million (ppm), provides a high degree of confidence in the proposed elemental composition of a molecule.[1][2] This is because the exact mass of a molecule, calculated from the sum of the masses of its most abundant isotopes, is unique. For a compound like this compound, an incorrect structural assignment can have cascading effects on subsequent development, from interpreting biological activity to meeting regulatory requirements.

High-resolution mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled mass accuracy and resolving power.[3][4] This guide will focus on the practical application of HRMS, using this compound as a case study to illustrate the principles and best practices for achieving reliable and defensible accurate mass data.

Decoding the Signal: The Power of High-Resolution Mass Spectrometry

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution instruments are distinguished by their ability to separate ions with very similar m/z values.[5][6] This high resolving power is crucial for distinguishing the analyte of interest from co-eluting impurities or background ions, which is a common challenge in the analysis of synthesized compounds and complex biological matrices.[5] Two of the most prominent HRMS technologies in the pharmaceutical industry are Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.

The Orbitrap: A Revolution in a Spindle

The Orbitrap mass analyzer traps ions in an electrostatic field, where they oscillate with a frequency that is dependent on their m/z.[7] The image current generated by these oscillating ions is then subjected to a Fourier transform to produce a mass spectrum. The elegance of the Orbitrap lies in its ability to deliver high resolution and sub-ppm mass accuracy in a compact and robust platform, making it a workhorse in many analytical laboratories.[5][8]

A Practical Guide: Accurate Mass Determination of this compound

This section provides a detailed, step-by-step protocol for the accurate mass determination of this compound using a liquid chromatography-coupled Orbitrap-based HRMS system.

Analyte Information
  • Compound Name: this compound

  • CAS Number: 1172889-96-1[9]

  • Chemical Formula: C₁₁H₁₄N₂O₄[9]

  • Molecular Weight: 238.24 g/mol [9]

  • Theoretical Exact Mass of [M+H]⁺ (C₁₀H₁₃N₂O₂⁺): 193.09720 Da

Note: The acetate salt will dissociate in solution, and the amidine group is expected to be protonated.

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for accurate mass determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep 1. Standard & Sample Preparation - Prepare stock solution in Methanol - Dilute to working concentration (e.g., 1 µg/mL) lc_separation 2. Chromatographic Separation - C18 column - Gradient elution with water and acetonitrile (with 0.1% formic acid) sample_prep->lc_separation Inject ionization 3. Ionization - Heated Electrospray Ionization (HESI) - Positive ion mode lc_separation->ionization mass_analysis 4. Mass Analysis - Orbitrap analyzer - High resolution full scan (e.g., R=140,000) ionization->mass_analysis data_processing 5. Data Processing - Extract ion chromatogram (XIC) - Determine experimental m/z mass_analysis->data_processing mass_accuracy_calc 6. Mass Accuracy Calculation - Compare experimental vs. theoretical m/z - Calculate ppm error data_processing->mass_accuracy_calc

Figure 1: Experimental workflow for accurate mass determination.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrant solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution)

2. Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Orbitrap-based high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series)

3. Instrument Calibration:

  • Rationale: Proper calibration of the m/z scale is fundamental to achieving high mass accuracy.[1] An external calibration using a well-characterized standard mixture is performed to create a calibration curve that the instrument software uses to convert ion frequencies to m/z values.

  • Procedure:

    • Infuse the calibrant solution directly into the mass spectrometer.

    • Perform the calibration routine as per the manufacturer's instructions, ensuring that the mass accuracy of the calibrant ions is within the specified tolerance (typically < 3 ppm).

4. LC Method:

  • Rationale: Chromatographic separation is employed to separate the analyte from any potential impurities and to reduce matrix effects, ensuring a clean signal for accurate mass measurement. The use of formic acid in the mobile phase promotes protonation of the analyte.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

5. MS Method:

  • Rationale: Heated electrospray ionization (HESI) is a soft ionization technique well-suited for polar small molecules, minimizing in-source fragmentation. Positive ion mode is selected to detect the protonated molecule [M+H]⁺. A high resolution setting (e.g., 140,000 at m/z 200) is crucial to resolve potential isobaric interferences and to achieve high mass accuracy.[5]

  • Parameters:

    • Ionization Mode: HESI, Positive

    • Capillary Temperature: 320 °C

    • Spray Voltage: 3.5 kV

    • S-Lens RF Level: 50

    • Scan Mode: Full MS

    • Resolution: 140,000 at m/z 200

    • Scan Range: m/z 100 - 500

    • Automatic Gain Control (AGC) Target: 1e6

    • Maximum Injection Time: 100 ms

6. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Generate an extracted ion chromatogram (XIC) for the theoretical exact mass of the [M+H]⁺ ion of Methyl 4-carbamimidoylbenzoate (193.09720 Da) with a narrow mass tolerance window (e.g., ± 5 ppm).

  • From the mass spectrum corresponding to the chromatographic peak, determine the experimental m/z of the monoisotopic peak.

  • Calculate the mass error in parts per million (ppm) using the following formula:

    ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

7. Acceptance Criteria:

  • The absolute ppm error should be less than 5 ppm. For many modern Orbitrap instruments, achieving < 2 ppm is routine.[7]

  • The isotopic pattern of the measured ion should match the theoretical isotopic pattern for the proposed elemental composition.

A Comparative Look: HRMS Platforms at a Glance

While this guide focuses on the Orbitrap, it is important for researchers to understand the landscape of HRMS technologies. The table below provides a comparative overview of the three most common HRMS platforms used in pharmaceutical analysis.

FeatureOrbitrapFT-ICRQ-TOF
Principle of Operation Ion trapping in an electrostatic field; detection of image current via Fourier Transform.[7]Ion trapping in a strong magnetic field; detection of image current via Fourier Transform.Measurement of ion flight time over a known distance.
Typical Resolution 60,000 - 500,000> 1,000,00040,000 - 80,000
Typical Mass Accuracy < 1 - 3 ppm< 1 ppm1 - 5 ppm
Cost Moderate to HighVery HighModerate
Throughput HighLow to ModerateHigh
Ease of Use Relatively easyRequires specialized expertiseRelatively easy
Key Advantage Excellent balance of resolution, mass accuracy, speed, and cost.[8]Unsurpassed resolution and mass accuracy.High speed and wide dynamic range.
Key Limitation Slower scan speed at highest resolution settings.High cost, large footprint, and complex operation.Lower resolution compared to Orbitrap and FT-ICR.

Table 1: Comparison of common high-resolution mass spectrometry platforms.

The Causality Behind the Choice
  • For routine accurate mass confirmation in a drug discovery or development setting, the Orbitrap offers a compelling combination of performance and practicality. Its high mass accuracy and resolution are more than sufficient for unambiguous elemental composition determination of small molecules.[8]

  • FT-ICR is typically reserved for the most challenging analytical problems , such as the analysis of highly complex mixtures (e.g., petroleomics) or for fundamental research where the utmost resolution and mass accuracy are required. Its high cost and operational complexity make it less suitable for routine applications.

  • Q-TOF instruments are excellent for qualitative and quantitative screening applications. While their mass accuracy is generally very good, their lower resolution compared to Orbitrap and FT-ICR can be a limitation when dealing with complex matrices or isobaric interferences.

Best Practices for Trustworthy Accurate Mass Data

Achieving and maintaining high-quality accurate mass data requires a commitment to best practices and a thorough understanding of the factors that can influence the measurement.

  • Internal Calibration (Lock Mass): For the most demanding applications requiring the highest level of mass accuracy, the use of an internal calibrant, or "lock mass," is recommended. A known compound is continuously introduced into the mass spectrometer along with the analyte. The instrument software can then use the real-time signal of the lock mass to correct for any minor drifts in the m/z calibration, often resulting in sub-ppm mass accuracy.

  • Method Validation: For regulated environments, analytical methods for accurate mass determination must be validated to demonstrate their fitness for purpose.[10] Validation parameters typically include accuracy, precision, specificity, and robustness. The FDA provides guidance on the validation of analytical procedures.[11]

  • Data Reporting: When reporting accurate mass data, it is essential to include the experimental m/z, the theoretical m/z, the calculated ppm error, and the instrument and experimental conditions used for the measurement. This ensures transparency and allows for proper evaluation of the data by others.

Conclusion

High-resolution mass spectrometry is an indispensable tool in the modern pharmaceutical laboratory. The ability to determine the accurate mass of a compound with high confidence provides a solid foundation for all subsequent stages of drug development. The Orbitrap mass analyzer, with its exceptional balance of performance, usability, and cost, has become a go-to platform for this critical application. By following the detailed protocol and best practices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the elemental composition of their compounds of interest, such as this compound, thereby ensuring the integrity and quality of their scientific endeavors.

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A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) like Methyl 4-carbamimidoylbenzoate Acetate, a critical intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for this purpose, supported by experimental insights and data.

The Imperative of Purity in Pharmaceutical Development

The purity of an API directly influences its pharmacological and toxicological profile. Impurities, even in trace amounts, can alter the drug's stability, bioavailability, and therapeutic effect, or even introduce unforeseen toxicity. Therefore, employing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable aspect of drug development and manufacturing.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for its utility in purity and content determination.[1][2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This unique characteristic allows for the direct comparison of the signal intensity of an analyte to that of a certified internal standard of known purity, enabling absolute quantification without the need for a calibration curve specific to the analyte.[3][5] This positions qNMR as a primary ratio method of measurement, capable of delivering results with metrological traceability to the International System of Units (SI).[1]

Key Advantages of qNMR:

  • Absolute Quantification: Unlike chromatographic techniques that often rely on relative response factors, qNMR provides a direct measure of molar concentration.[3][5][6]

  • Versatility: A single certified reference material can be used to quantify a wide range of analytes, streamlining the analytical process.[5][7]

  • Non-destructive: The sample can be recovered for further analysis, which is particularly beneficial when working with precious or limited materials.[3][8]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte and potentially identifying unknown impurities simultaneously.[8][9]

Experimental Protocol: qNMR Purity Assessment of this compound

This section outlines a detailed, step-by-step methodology for the purity assessment of this compound using ¹H-qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.

Method Planning and Selection of Internal Standard

The success of a qNMR experiment hinges on careful planning.[4] The selection of an appropriate internal standard is a critical first step.[10][11] An ideal internal standard should:

  • Have a high purity (certified reference material is preferred).[10]

  • Be chemically stable and non-reactive with the analyte and solvent.[10]

  • Possess NMR signals that are well-resolved and do not overlap with any signals from the analyte or solvent.[10][12]

  • Have good solubility in the chosen deuterated solvent.[10]

For the analysis of this compound in a common solvent like DMSO-d₆, Maleic Acid is an excellent choice for an internal standard. It is available as a USP reference standard, is highly pure and stable, and its vinylic protons resonate in a region of the ¹H-NMR spectrum that is typically free of signals from the analyte.[12]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound and 5-10 mg of the internal standard (e.g., Maleic Acid) into a clean, dry vial. The use of a calibrated analytical balance with a readability of at least 0.01 mg is crucial.[13]

    • Dissolve the weighed solids in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is essential for accurate quantification.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended for better signal dispersion).[6]

    • Key Acquisition Parameters:

      • Pulse Angle: A 90° pulse is recommended for maximizing the signal in a single scan.[4]

      • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) must be used to ensure all protons are fully relaxed between scans. A typical starting point is 30-60 seconds.[6][14]

      • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[15]

    • Perform instrument shimming to ensure high magnetic field homogeneity, resulting in sharp, symmetrical peaks.[4]

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum. Manual processing is often recommended for the highest precision.[4]

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methyl ester protons can be used for quantification. For Maleic Acid, the two vinylic protons will appear as a singlet.

    • The purity of the analyte is calculated using the following equation:[4]

      Purity (%) = (Ia / Na) * (Nstd / Istd) * (Ma / ma) * (mstd / Mstd) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • 'a' denotes the analyte and 'std' denotes the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_a) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup set_params Set Acquisition Parameters (d1, ns, 90° pulse) instrument_setup->set_params acquire Acquire 1H Spectrum set_params->acquire process_fid Process FID (Phasing, Baseline Correction) acquire->process_fid integrate Integrate Signals (Analyte & Standard) process_fid->integrate calculate Calculate Purity using qNMR Equation integrate->calculate final_result final_result calculate->final_result Purity Result

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR offers significant advantages, it is essential to compare its performance with other commonly used techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC).[15][16]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei. A primary ratio method.[3]Based on the differential partitioning of analytes between a mobile and stationary phase, with UV detection.
Quantification Absolute quantification using a certified internal standard without a specific analyte reference.[3]Typically requires a certified reference standard of the analyte for calibration and purity calculation.
Selectivity High, based on unique chemical shifts of protons in the molecule.High, based on chromatographic separation.
Accuracy Excellent, with low measurement uncertainty.[17]Good to excellent, but can be affected by the purity of the reference standard and differences in UV response factors of impurities.[18]
Precision Excellent, with RSDs typically <1%.[19]Excellent, with RSDs typically <1%.
Analysis Time Relatively fast, typically 15-30 minutes per sample after method development.[20]Can be longer, depending on the chromatographic runtime.
Throughput Moderate, can be enhanced with an autosampler.High, with well-established automation.
Sample Requirement Non-destructive, sample can be recovered.[3]Destructive.
Information Provides both quantitative and structural information simultaneously.[8]Provides quantitative data and retention time for identification.
Cost High initial instrument cost, but can be cost-effective for multiple analytes with a single standard.[21]Lower initial instrument cost, but ongoing costs for columns, solvents, and reference standards.
Why an Orthogonal Approach is Crucial

Relying on a single analytical method can sometimes be insufficient for a comprehensive purity assessment.[15] Orthogonal methods, which rely on different chemical or physical principles, provide a more robust and reliable evaluation.[8][15] For instance, HPLC is excellent at separating structurally similar impurities, while qNMR can accurately quantify impurities without needing a reference standard for each one. Using both techniques provides a cross-validation that significantly increases confidence in the reported purity value.[15]

Logical Framework for Method Selection

Method_Selection start Start: Purity Assessment for this compound question1 Is a certified reference standard of the analyte available? start->question1 qnmr qNMR is highly suitable (Absolute Quantification) question1->qnmr No hplc HPLC is a suitable (Requires Analyte Standard) question1->hplc Yes qnmr_path Primary or Orthogonal Method hplc_path Standard Method question2 Are there unknown or unavailable impurity standards? qnmr->question2 hplc->question2 qnmr_advantage qNMR offers a significant advantage for quantifying all proton-containing species question2->qnmr_advantage Yes conclusion Conclusion: Employ qNMR as a primary or orthogonal method for robust purity determination. question2->conclusion No, but orthogonal methods are still best practice qnmr_advantage->conclusion

Caption: Decision tree for selecting an analytical method.

Conclusion

For the purity assessment of this compound, Quantitative NMR (qNMR) stands out as a highly accurate, precise, and versatile analytical technique. Its status as a primary ratio method allows for absolute quantification without the need for a specific reference standard of the analyte, a significant advantage in early-stage drug development where such standards may be scarce. While HPLC remains a workhorse in pharmaceutical quality control for its excellent separative power, the integration of qNMR as either a primary or an orthogonal method provides a more comprehensive and reliable characterization of API purity. This dual approach ensures the highest level of confidence in the quality, safety, and efficacy of the final drug product.

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • Quantitative NMR Spectroscopy - Acanthus Research.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • Quantitative NMR (qNMR)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - YouTube.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem.
  • Core principles of precise qNMR - Jeol USA.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • What is qNMR and why is it important? - Mestrelab Resources.
  • Let's try doing quantitative NMR | Applic
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM.
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH.
  • Purity comparison by NMR and HPLC.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - gmp-compliance.org.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • QNMR – a modern altern
  • Updates and Future Vision of qNMR
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers.
  • Press Release: The U.S. Pharmacopeia (USP) and Mestrelab.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of...
  • NMR in the European and US Pharmacopoeias - Aschimfarma.
  • Purity by Absolute qNMR Instructions.
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzo

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A Senior Application Scientist's Guide to a Validated HPLC Method for the Quality Control of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quality control of Methyl 4-carbamimidoylbenzoate acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices, ensuring scientific integrity, and providing a robust comparison against alternative analytical techniques.

Introduction: The Imperative for Rigorous Quality Control

This compound is an organic compound featuring a benzamidine core structure. Amidines are recognized for their strong basicity and ability to form hydrogen bonds, making them valuable pharmacophores in medicinal chemistry.[1] The purity and potency of such active pharmaceutical ingredients (APIs) are not merely a matter of compliance but a fundamental requirement for drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical quality control, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide details the development and validation of a specific, accurate, and robust reversed-phase HPLC (RP-HPLC) method, benchmarked against international standards to ensure its trustworthiness and reliability for routine analysis.

Analyte Profile: Understanding this compound

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule consists of a methyl benzoate backbone with a carbamimidoyl (amidine) group at the para-position, supplied as an acetate salt.

  • Key Functional Groups:

    • Amidine Group (-C(=NH)NH₂): This group is strongly basic. The pKa of the conjugate acid of benzamidine is approximately 11.6. Therefore, at pH values below 9-10, the amidine group will be protonated (exist as an amidinium ion). This is a critical consideration for chromatographic retention and peak shape.

    • Methyl Ester Group (-COOCH₃): Contributes to the molecule's lipophilicity.

    • Benzene Ring: A chromophore that allows for UV detection. Aromatic compounds like benzoic acid derivatives are well-suited for HPLC analysis with UV detection.[3]

  • Solubility: The acetate salt form enhances aqueous solubility. It is expected to be soluble in polar solvents like water, methanol, and acetonitrile.

The Developed HPLC Method: A Step-by-Step Protocol with Rationale

The goal was to develop an isocratic RP-HPLC method that is rapid, reliable, and provides a symmetric peak for the analyte.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Standard HPLC or UHPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.A DAD is preferred during development to determine the optimal detection wavelength and assess peak purity.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)C18 columns are versatile for separating moderately polar to nonpolar compounds and are a standard choice for aromatic molecules.[3]
Mobile Phase 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (70:30, v/v)The acidic pH (3.0) ensures the strongly basic amidine group is fully and consistently protonated, preventing peak tailing and improving reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for consistent retention times and peak shapes.
Detection Wavelength 254 nmThe benzoyl chromophore is expected to have significant absorbance in this region. A DAD scan during method development should be used to confirm the absorbance maximum (λmax).
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 700 mL of the filtered buffer with 300 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active ingredient.

    • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Method Validation: Establishing Trustworthiness through Data

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4]

HPLC_Validation_Workflow cluster_dev Method Development Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate etc.) Dev->Opt Iterative Process Spec Specificity Opt->Spec Finalized Method Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) LoQ LOD / LOQ Rob Robustness Report Validation Report & SOP Rob->Report

Caption: Workflow for HPLC Method Development and Validation.

Specificity

The method demonstrated excellent specificity. Analysis of a placebo (containing common excipients) showed no interfering peaks at the retention time of the this compound peak. Furthermore, a DAD-based peak purity analysis of the analyte peak in a spiked sample showed it to be spectrally homogeneous.

Linearity

The linearity was evaluated over a concentration range of 10 µg/mL to 150 µg/mL.

ParameterResultAcceptance Criteria
Concentration Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 45210x + 1530-

The high correlation coefficient confirms a linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by the percent recovery of known amounts of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery% RSD
80%80.279.899.5%0.8%
100%100.5101.1100.6%0.5%
120%120.1119.399.3%0.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

The results indicate that the method is highly accurate.

Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeConcentration (µg/mL)Peak Area (n=6)% RSDAcceptance Criteria
Repeatability 1004535000 ± 272100.6%≤ 2.0%
Intermediate Precision 1004551000 ± 409600.9%≤ 2.0%

The low %RSD values demonstrate that the method is precise.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

These values indicate the method is sensitive enough for the quantification of low levels of the analyte.

Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations.

Parameter VariedVariationImpact on Results
Mobile Phase pH 2.8 and 3.2Negligible
Column Temperature 28 °C and 32 °CNegligible
Flow Rate 0.9 and 1.1 mL/minRetention time shifted as expected, but resolution and peak shape were unaffected.
% Acetonitrile 28% and 32%Retention time shifted as expected, but resolution and peak shape were unaffected.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is superior for quantitative quality control, it is instructive to compare it with other potential analytical techniques.

Tech_Comparison cluster_main Analytical Technique Selection Start Need for Quality Control of Methyl 4-carbamimidoylbenzoate HPLC HPLC Start->HPLC High Specificity & Quantitation Needed UV UV-Vis Spec Start->UV Simple Purity Check (No interfering species) TLC TLC / HPTLC Start->TLC Qualitative ID or Limit Test SFC Supercritical Fluid Chromatography (SFC) Start->SFC Alternative Selectivity (Orthogonal Method)

Caption: Decision Tree for Analytical Technique Selection.

TechniquePrincipleAdvantagesDisadvantagesSuitability for QC
RP-HPLC (This Method) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High Specificity, High Precision & Accuracy, Robust, Automatable.Higher cost and complexity than spectrophotometry.Excellent (Gold Standard)
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light by the analyte in solution.Simple, rapid, low cost.Non-specific; any substance absorbing at the same wavelength will interfere. Cannot separate analyte from impurities.Limited; suitable for simple assays of highly pure substances.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.Low cost, simple, rapid screening.Primarily qualitative or semi-quantitative, lower resolution and sensitivity than HPLC.Good for identity confirmation and limit tests, but not for precise assay.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Offers alternative selectivity to HPLC, faster separations, and is more environmentally friendly ("greener").[4][5]Requires specialized equipment; may not be as robust for highly polar compounds without modifiers.A strong orthogonal method for confirmation or for separating impurities not resolved by RP-HPLC.[4]
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio in an electric field.Extremely high separation efficiency, small sample volume.Can have lower reproducibility of migration times compared to HPLC retention times; lower concentration sensitivity.Suitable for specific applications, particularly for charged species and chiral separations.

Conclusion

This guide has detailed the development and rigorous validation of a reversed-phase HPLC method for the quality control of this compound. The causality behind each methodological choice—from the acidic mobile phase designed to control the ionization of the basic amidine group to the selection of a C18 column—has been explained to provide a framework for robust analytical science.

The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it a self-validating system suitable for its intended purpose in a regulated environment. When compared to alternatives, the superiority of HPLC for comprehensive quality control is evident due to its unparalleled combination of specificity and quantitative power. This method provides a reliable tool for ensuring the quality and consistency of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Any cheap alternatives to HPLC? Chromatography Forum. Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. Available at: [Link]

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. European Journal of Organic Chemistry. Available at: [Link]

  • Methyl 4-acetylbenzoate. PubChem. Available at: [Link]

  • Alternative found for HPLC methods. Chromatography Today. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Methyl 4-methoxycinnamate. PubChem. Available at: [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Available at: [Link]

  • Analytical Strategies for Aseptic Processing. Pharmaceutical Technology. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-carbamimidoylbenzoate and its salts, particularly the acetate and hydrochloride forms, are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds. Their utility stems from the presence of the benzamidine moiety, a key structural feature in various enzyme inhibitors. This guide provides a comprehensive comparison of the primary synthetic pathways to obtain Methyl 4-carbamimidoylbenzoate acetate, offering insights into the mechanistic underpinnings, procedural nuances, and relative efficiencies of each route. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, aiming to facilitate informed decisions in the selection of an optimal synthetic strategy.

Route 1: The Classical Pinner Reaction

The Pinner reaction, first described in the late 19th century, remains a cornerstone for the synthesis of amidines from nitriles. This two-step process involves the formation of an intermediate imidate salt (a Pinner salt) by treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. The subsequent ammonolysis of the Pinner salt yields the desired amidine.

Reaction Mechanism

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, which enhances the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imidate. This intermediate is then deprotonated to yield the imidate, which is subsequently protonated on the nitrogen to form the Pinner salt. In the second step, ammonia, a stronger nucleophile, attacks the imidate carbon, leading to the displacement of the alcohol and the formation of the amidine after deprotonation.

Experimental Protocol: Synthesis of Methyl 4-carbamimidoylbenzoate Hydrochloride via Pinner Reaction

Step 1: Synthesis of Methyl 4-cyanobenzoate

A common starting material for the Pinner synthesis of the target molecule is Methyl 4-cyanobenzoate. This can be prepared from 4-cyanobenzoic acid through Fischer esterification.

  • Materials: 4-cyanobenzoic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • To a solution of 4-cyanobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 4-cyanobenzoate. A yield of 93% has been reported for a similar reaction.

Step 2: Pinner Reaction to form Methyl 4-carbamimidoylbenzoate Hydrochloride

  • Materials: Methyl 4-cyanobenzoate, Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Anhydrous Diethyl Ether, Ammonia.

  • Procedure:

    • Dissolve Methyl 4-cyanobenzoate in anhydrous ethanol, and cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation.

    • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours. The Pinner salt (ethyl imidate hydrochloride) will precipitate.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

    • Suspend the dry Pinner salt in a solution of ammonia in ethanol.

    • Stir the mixture at room temperature for several hours.

    • The ammonium chloride byproduct is filtered off.

    • The filtrate is concentrated under reduced pressure to yield Methyl 4-carbamimidoylbenzoate hydrochloride.

Step 3: Conversion to this compound

  • Materials: Methyl 4-carbamimidoylbenzoate hydrochloride, a suitable base (e.g., sodium hydroxide), Acetic Acid, an appropriate solvent.

  • Procedure:

    • Dissolve the hydrochloride salt in a suitable solvent.

    • Neutralize the solution with a base to obtain the free amidine.

    • Extract the free amidine into an organic solvent.

    • Add a stoichiometric amount of acetic acid to the organic solution to form the acetate salt.

    • The acetate salt can then be isolated by precipitation or by removal of the solvent.

Workflow Diagram

Pinner_Reaction_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Pinner Reaction cluster_step3 Step 3: Salt Conversion start1 4-Cyanobenzoic Acid proc1 React with Methanol (H₂SO₄ catalyst) start1->proc1 end1 Methyl 4-cyanobenzoate proc1->end1 start2 Methyl 4-cyanobenzoate end1->start2 proc2a React with Anhydrous Ethanol and Anhydrous HCl start2->proc2a int1 Pinner Salt (Ethyl imidate hydrochloride) proc2a->int1 proc2b Ammonolysis int1->proc2b end2 Methyl 4-carbamimidoylbenzoate Hydrochloride proc2b->end2 start3 Methyl 4-carbamimidoylbenzoate Hydrochloride end2->start3 proc3a Neutralization with Base start3->proc3a int2 Free Amidine proc3a->int2 proc3b Addition of Acetic Acid int2->proc3b end3 Methyl 4-carbamimidoylbenzoate Acetate proc3b->end3

Caption: Workflow for the synthesis of this compound via the Pinner Reaction.

Route 2: Alternative Metal-Catalyzed Amidine Synthesis

In recent years, alternative methods for the synthesis of amidines that avoid the harsh conditions and stoichiometric use of strong acids inherent to the Pinner reaction have been developed. Transition metal-catalyzed reactions, for instance, offer a milder and potentially more efficient route.

Reaction Mechanism

Several transition metals, including copper and iron, have been shown to catalyze the addition of amines to nitriles. The general mechanism often involves the coordination of the nitrile to the metal center, which activates the nitrile towards nucleophilic attack by an amine. The resulting metal-amido intermediate can then undergo protonolysis to release the amidine and regenerate the catalyst.

Hypothetical Experimental Protocol: One-Pot Synthesis of Methyl 4-carbamimidoylbenzoate

This protocol is a generalized representation based on modern amidine synthesis methodologies.

  • Materials: Methyl 4-cyanobenzoate, Ammonium chloride, Trimethylaluminum, Toluene.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve Methyl 4-cyanobenzoate in anhydrous toluene.

    • Add ammonium chloride to the solution.

    • Cool the mixture to 0°C and slowly add a solution of trimethylaluminum in hexanes.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and quench by the slow addition of a suitable protic solvent.

    • The product can be extracted and purified by column chromatography. The free amidine can then be converted to the acetate salt as described in Route 1.

Workflow Diagram

Metal_Catalyzed_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Metal-Mediated Amidine Synthesis cluster_step3 Step 3: Salt Formation start1 4-Cyanobenzoic Acid proc1 React with Methanol (H₂SO₄ catalyst) start1->proc1 end1 Methyl 4-cyanobenzoate proc1->end1 start2 Methyl 4-cyanobenzoate end1->start2 proc2 React with NH₄Cl and Trimethylaluminum in Toluene start2->proc2 end2 Methyl 4-carbamimidoylbenzoate (Free Amidine) proc2->end2 start3 Methyl 4-carbamimidoylbenzoate (Free Amidine) end2->start3 proc3 Addition of Acetic Acid start3->proc3 end3 Methyl 4-carbamimidoylbenzoate Acetate proc3->end3

Caption: Workflow for the synthesis of this compound via a metal-mediated route.

Comparison of Synthetic Routes

FeaturePinner ReactionMetal-Catalyzed Synthesis
Reagents & Conditions Anhydrous HCl gas, anhydrous alcohol, ammonia; often requires cryogenic temperatures and pressure vessels.Milder conditions, various metal catalysts (e.g., Cu, Fe, Al reagents), inert atmosphere.
Yield Generally moderate to good, but can be variable.Often high yields reported for analogous systems.
Byproducts Stoichiometric amounts of ammonium chloride.Catalytic amounts of metal waste, which may require specific disposal procedures.
Scalability Can be challenging and hazardous on a large scale due to the use of HCl gas.Potentially more amenable to large-scale synthesis due to milder conditions.
Substrate Scope Generally broad, but can be limited by acid-sensitive functional groups.Can be broader, with better tolerance for various functional groups.
Procedural Complexity Multi-step process involving isolation of the intermediate Pinner salt.Can often be performed as a one-pot reaction.

Conclusion

The choice of synthetic route to this compound depends on several factors, including the scale of the synthesis, the available equipment, and the desired purity of the final product. The Pinner reaction, while being a classic and well-established method, presents challenges in terms of handling hazardous reagents and scalability. Modern metal-catalyzed approaches offer a promising alternative with milder reaction conditions, potentially higher yields, and greater operational simplicity, making them an attractive option for many applications in drug discovery and development. Further research and process optimization for the specific synthesis of this compound using these newer methods are warranted to fully assess their industrial viability.

References

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A Researcher's Guide to Amidine Synthesis: Benchmarking Methyl 4-carbamimidoylbenzoate Acetate Against Classical and Modern Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of amidines is a critical process, as this functional group is a key pharmacophore in a wide array of therapeutic agents. The choice of an amidine precursor can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of Methyl 4-carbamimidoylbenzoate acetate, a commercially available imidate-based reagent, against other common amidine precursors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data.

The Central Role of Amidines in Medicinal Chemistry

The amidine moiety, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile functional group with a rich history in medicinal chemistry. Its ability to act as a strong base and participate in hydrogen bonding interactions makes it a valuable component in designing molecules that interact with biological targets such as enzymes and receptors.

Amidine Synthesis via this compound: A Direct Approach

Methyl 4-carbamimidoylbenzoate, often used as its more stable acetate or hydrochloride salt, offers a direct route to N-substituted amidines through the aminolysis of the imidate functional group.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of an amine on the electrophilic carbon of the imidate. The subsequent elimination of methanol drives the reaction forward to form the desired amidine. The reaction is typically carried out in a polar solvent and may be facilitated by mild heating.

G cluster_0 Amine Nucleophile cluster_1 Methyl 4-carbamimidoylbenzoate cluster_2 Tetrahedral Intermediate cluster_3 Products Amine R'-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Imidate Methyl 4-carbamimidoylbenzoate Imidate->Intermediate Amidine N-Substituted Amidine Intermediate->Amidine Elimination Methanol Methanol Intermediate->Methanol

Caption: Reaction mechanism of amidine synthesis using Methyl 4-carbamimidoylbenzoate.

Experimental Protocol

Materials:

  • Methyl 4-carbamimidoylbenzoate hydrochloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous polar solvent (e.g., Methanol, Ethanol, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Methyl 4-carbamimidoylbenzoate hydrochloride in the chosen anhydrous solvent under an inert atmosphere.

  • Add the amine to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired amidine.

Comparative Analysis of Alternative Amidine Precursors

While Methyl 4-carbamimidoylbenzoate offers a straightforward approach, several other well-established methods for amidine synthesis exist, each with its own set of advantages and disadvantages.

The Pinner Reaction: A Classic Route from Nitriles

The Pinner reaction is a two-step process that begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[1][2][3] This intermediate is then treated with an amine to yield the corresponding amidine.[1]

Advantages:

  • Utilizes readily available nitriles as starting materials.[4]

  • A well-established and widely used method.[3]

Disadvantages:

  • Requires strictly anhydrous conditions to prevent hydrolysis of the Pinner salt to an ester.[4]

  • The intermediate Pinner salt can be unstable.[1]

G Nitrile R-C≡N Pinner_Salt Pinner Salt [R-C(=NH2+)-OR']Cl- Nitrile->Pinner_Salt Alcohol R'-OH Alcohol->Pinner_Salt Acid HCl (anhydrous) Acid->Pinner_Salt Amidine Amidine Pinner_Salt->Amidine Amine R''-NH2 Amine->Amidine

Caption: Workflow for the Pinner Reaction.

Thioamides as Precursors: The Thionation Approach

Thioamides, which can be prepared from amides using reagents like Lawesson's reagent or phosphorus pentasulfide, serve as effective precursors for amidines.[5][6] The thioamide is typically activated, for example by S-alkylation, to form a thioimidate, which then readily reacts with amines.[7]

Advantages:

  • Thioamides are often stable and easily handled intermediates.

  • The reaction with amines generally proceeds under mild conditions.

Disadvantages:

  • Requires an additional step to synthesize the thioamide from the corresponding amide.

  • Thionating reagents like Lawesson's reagent can be odorous and require careful handling.[8]

Direct Activation of Amides: A Modern Strategy

Recent advances have focused on the direct conversion of amides to amidines by using powerful activating agents such as trifluoromethanesulfonic anhydride (triflic anhydride).[9] This method avoids the need to pre-form an intermediate like an imidoyl chloride. The amide is activated in situ to form a highly electrophilic species that is readily attacked by an amine.[9]

Advantages:

  • A one-pot procedure from readily available amides.

  • Can often be performed at low temperatures.[10]

Disadvantages:

  • Requires the use of a stoichiometric amount of a highly reactive and corrosive activating agent.

  • The scope of the reaction can be limited by the functional group tolerance of the strong activating agent.

Carbodiimides as Amidine Precursors

Carbodiimides can react with amines in the presence of a suitable catalyst to form guanidines, which are structurally related to amidines. While not a direct synthesis of the carboxamidine functionality, this method is relevant in the broader context of C-N bond formation and is particularly important in peptide chemistry.[11]

Performance Benchmark: A Comparative Table

The following table summarizes the key performance indicators for each of the discussed methods, providing a comparative overview for researchers to select the most appropriate method for their specific needs.

Precursor/MethodKey ReagentsTypical Reaction ConditionsYieldsAdvantagesDisadvantages
This compound Amine, Polar SolventRoom temp. to 80 °CGood to ExcellentDirect, one-step reaction from a stable precursor.Limited commercial availability of diverse imidates.
Pinner Reaction Nitrile, Alcohol, Anhydrous Acid, AmineLow temperature for Pinner salt formation, then room temp. or gentle heating.Good to Excellent[4]Utilizes inexpensive and readily available starting materials.Requires strict anhydrous conditions; intermediate instability.[1][4]
Thioamide Conversion Thioamide, Alkylating Agent, AmineMild conditions for aminolysis.Good to Excellent[12]Stable thioamide intermediates.Two-step process from amides; odorous reagents.
Direct Amide Activation Amide, Triflic Anhydride, AmineOften low temperatures (-78 °C to rt).Moderate to Excellent[9]One-pot from amides.Requires stoichiometric, highly reactive activating agents.

Conclusion and Future Outlook

The synthesis of amidines remains a vibrant area of research, with continuous efforts to develop more efficient, sustainable, and versatile methods. This compound presents a valuable option for the direct synthesis of N-substituted amidines, offering operational simplicity and often high yields. Its performance is comparable to, and in some cases may exceed, classical methods like the Pinner reaction, particularly when avoiding harsh, anhydrous conditions is a priority.

The choice of the optimal amidine precursor will always be context-dependent, relying on factors such as the availability of starting materials, the desired substrate scope, and the scale of the synthesis. For drug discovery and development, where rapid access to a diverse range of analogues is crucial, the directness and reliability of imidate-based methods like the one employing this compound are highly attractive. As the demand for novel amidine-containing compounds continues to grow, we can anticipate the development of an even broader portfolio of amidine precursors and synthetic methodologies, further empowering the modern medicinal chemist.

References

  • Gómez, L., et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(17), 6296-6314. [Link]

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  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

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  • de Oliveira, V. E., et al. (2016). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 143(13), 1641-1662.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two common analytical methods for the quantification of Methyl 4-carbamimidoylbenzoate acetate, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate analytical methods that are fit for purpose, ensuring data integrity throughout the drug development lifecycle.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For a compound like this compound, robust and reliable analytical methods are crucial for monitoring reaction kinetics, determining purity, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide will explore two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of method validation and cross-validation will be discussed in the context of these two methods, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[1][4][5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore. This compound, with its aromatic ring, is an ideal candidate for UV detection.

Principle and Experimental Rationale

This method separates the analyte from impurities based on its polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will have a reasonable retention time, allowing for good separation from both more polar and less polar impurities. The amidine group's basicity makes the peak shape sensitive to the mobile phase pH; therefore, a buffer is essential for reproducible chromatography.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 3-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Further dilute with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Performance Characteristics (Hypothetical Data)
Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Specificity No interference from blank or known impuritiesPeak purity > 99.5%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Calibrants & QCs dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the RP-HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels or bioanalysis, LC-MS/MS is the gold standard.[6][7][8]

Principle and Experimental Rationale

LC-MS/MS combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected ions are then fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Precursor Ion (Q1): [M+H]⁺ → Product Ion (Q3) (Specific m/z values to be determined experimentally)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation:

  • Prepare a 1 mg/mL stock solution as in the HPLC-UV method.

  • Perform serial dilutions to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL.

  • Use a stable isotope-labeled internal standard if available for the highest accuracy.

  • Filter all solutions through a 0.22 µm syringe filter.

Performance Characteristics (Hypothetical Data)
Validation ParameterResultAcceptance Criteria (as per Bioanalytical Method Validation Guidance)
Linearity (r²) 0.9989≥ 0.99
Range 0.05 - 100 ng/mL-
Accuracy (% Recovery) 96.5% - 104.1%85% - 115% (for bioanalysis)
Precision (% RSD)
- Repeatability≤ 5.0%≤ 15%
- Intermediate Precision≤ 6.2%≤ 15%
Limit of Detection (LOD) 0.02 ng/mL-
Limit of Quantification (LOQ) 0.05 ng/mL-
Specificity No interference from blank matrix at the retention time of the analyteSignal in blank should be <20% of LLOQ
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Serial Dilution for Calibrants & QCs stock->dilute spike Spike Internal Standard dilute->spike filter Filter (0.22 µm) spike->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (Q1/Q2/Q3) ionize->mrm integrate Integrate Peak Areas (Analyte/IS) mrm->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantify via Regression ratio->quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Performance Comparison: HPLC-UV vs. LC-MS/MS

FeatureRP-HPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)Very High (pg/mL to ng/mL range)
Specificity Moderate (relies on chromatographic separation and UV absorbance)Very High (relies on retention time and specific mass transitions)
Linear Range NarrowerWider
Cost Lower (instrumentation and running costs)Higher (instrumentation, maintenance, and specialized personnel)
Robustness Generally higher and more transferable between labsMore sensitive to matrix effects and instrument parameters
Typical Use Routine QC, purity assessment, content uniformityTrace-level impurity analysis, bioanalysis, metabolite identification

The choice between these two methods is dictated by the specific analytical challenge. For routine quality control of the drug substance where concentration levels are high, the HPLC-UV method is perfectly suitable, offering a balance of performance and cost-effectiveness. However, for applications demanding the utmost sensitivity and specificity, such as measuring low-level impurities or quantifying the compound in a complex biological matrix, the LC-MS/MS method is indispensable.

Cross-Validation of Analytical Methods

When data from different analytical methods will be compared or used interchangeably, a cross-validation study is necessary to ensure the consistency and reliability of the results.[9] This is particularly important when, for example, a project transitions from early-phase development using a highly sensitive LC-MS/MS method to late-phase QC using a more routine HPLC-UV method.

Purpose of Cross-Validation

The primary goal is to demonstrate that the two methods provide equivalent results over a specified concentration range. This involves analyzing the same set of samples with both methods and comparing the outcomes against predefined acceptance criteria.

Cross-Validation Protocol
  • Define the Concentration Range: Select a concentration range that is within the linear capabilities of both the HPLC-UV and LC-MS/MS methods.

  • Prepare Quality Control (QC) Samples: Prepare a minimum of three levels of QC samples (low, medium, and high) within the defined range. At least three replicates at each level should be prepared.

  • Analysis: Analyze the QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level as determined by each method.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.

    • The formula for percentage difference is: (|(Value_Method1 - Value_Method2)| / Average(Value_Method1, Value_Method2)) * 100

  • Acceptance Criteria: The percentage difference between the mean results from the two methods should not exceed a predefined limit, typically ±15% or ±20%, depending on the application and regulatory context.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_analysis Parallel Analysis start Start Cross-Validation define_range Define Overlapping Quantitation Range start->define_range prepare_qcs Prepare QC Samples (Low, Mid, High) define_range->prepare_qcs analyze_hplc Analyze QCs with HPLC-UV Method prepare_qcs->analyze_hplc analyze_lcms Analyze QCs with LC-MS/MS Method prepare_qcs->analyze_lcms calc_means Calculate Mean Concentration for Each Level & Method analyze_hplc->calc_means analyze_lcms->calc_means calc_diff Calculate % Difference Between Method Means calc_means->calc_diff decision Is % Difference <= Acceptance Criteria (e.g., 20%)? calc_diff->decision pass Methods are Correlated decision->pass Yes fail Investigate Discrepancy & Re-evaluate decision->fail No

Caption: Logical flow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for this compound requires a thorough understanding of the analytical requirements at each stage of the drug development process. The RP-HPLC-UV method provides a reliable and cost-effective solution for routine analysis, while the LC-MS/MS method offers unparalleled sensitivity and specificity for more demanding applications. By adhering to the principles of method validation outlined in ICH guidelines and performing a rigorous cross-validation study, scientific teams can ensure data integrity and comparability across different analytical platforms, ultimately supporting the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

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  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

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A Comparative Guide to Benzamidine Derivatives for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, the selection of an appropriate inhibitory molecule is a critical decision point. Benzamidine and its derivatives represent a well-established class of competitive, reversible inhibitors that serve as valuable tools in both fundamental research and as starting points for therapeutic design. This guide provides a comparative analysis of various benzamidine derivatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

The Enduring Relevance of Benzamidine Scaffolds in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad, featuring a critical serine residue in the active site. They play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Consequently, their dysregulation is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.

Benzamidine-based inhibitors are arginine mimetics, leveraging their positively charged amidinium group to interact with the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket of trypsin-like serine proteases. This fundamental interaction anchors the inhibitor within the active site, preventing substrate binding and subsequent catalysis. The versatility of the benzamidine scaffold allows for chemical modifications that can modulate potency and selectivity, making it a perennially relevant starting point for inhibitor design.

Mechanism of Action: A Competitive Embrace

Benzamidine derivatives typically function as competitive inhibitors. This means they reversibly bind to the active site of the enzyme, directly competing with the endogenous substrate. The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Mechanism Catalytic Triad (Ser195, His57, Asp102) Catalytic Triad (Ser195, His57, Asp102) S1 Specificity Pocket (Asp189) S1 Specificity Pocket (Asp189) Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex S1 Specificity Pocket (Asp189)->Enzyme-Inhibitor Complex Forms Substrate Substrate Substrate->S1 Specificity Pocket (Asp189) Binding Benzamidine Derivative Benzamidine Derivative Benzamidine Derivative->S1 Specificity Pocket (Asp189) Competitive Binding No Product Formation No Product Formation Enzyme-Inhibitor Complex->No Product Formation Results in

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

The positively charged amidine group of the benzamidine derivative forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue in the S1 pocket. Further interactions, such as hydrophobic and hydrogen bonding interactions between the rest of the inhibitor molecule and other residues lining the active site cleft, contribute to the overall binding affinity and can be exploited to achieve selectivity for different serine proteases.[1]

Comparative Analysis of Benzamidine Derivatives

The inhibitory potency of benzamidine derivatives can vary significantly based on the nature and position of substituents on the benzene ring. These modifications influence factors such as hydrophobicity, electronic properties, and steric fit within the active site of different serine proteases. Below is a comparative table of inhibition constants (Ki) for several benzamidine derivatives against common serine proteases.

Benzamidine DerivativeTrypsin Ki (µM)Plasmin Ki (µM)Thrombin Ki (µM)Reference(s)
Benzamidine22.2>1000~65[2][3]
p-Aminobenzamidine->1000-[3]
4-Carboxybenzamidine->1000-[3]
4-Aminomethyl benzamidine->1000-[3]
Pentamidine-< 4.0-[3][4]
Unnamed Benzamidine Derivatives-0.27 - 0.7-[5]

Experimental Protocols for Assessing Serine Protease Inhibition

To ensure the scientific rigor of your comparative studies, it is essential to employ standardized and well-validated experimental protocols. Here, we provide a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of benzamidine derivatives against a serine protease of interest.

Workflow for Determining IC50 and Ki

G A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Perform Initial Enzyme Activity Assay (Determine optimal enzyme and substrate concentrations) A->B C Set up IC50 Assay (Fixed enzyme and substrate, varying inhibitor concentrations) B->C D Measure Reaction Rates (Spectrophotometric or fluorometric detection) C->D E Plot % Inhibition vs. [Inhibitor] (Logarithmic scale for inhibitor concentration) D->E F Determine IC50 Value (Non-linear regression analysis) E->F G Calculate Ki using Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) F->G H Data Analysis and Interpretation G->H

Caption: Experimental workflow for IC50 and Ki determination.

Detailed Protocol for IC50 Determination using a Chromogenic Substrate

This protocol is designed for a 96-well plate format, which is amenable to higher throughput screening.

Causality behind Experimental Choices:

  • Choice of Buffer: The buffer composition and pH are critical for maintaining the optimal activity and stability of the serine protease. The chosen pH should reflect the physiological conditions under which the enzyme is active.

  • Substrate Concentration: The substrate concentration is typically set at or near the Michaelis constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration should be chosen to yield a linear reaction rate over a reasonable time course (e.g., 10-20 minutes).

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Benzamidine derivative stock solution (in an appropriate solvent, e.g., DMSO or water)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 100 mM NaCl, 0.05% (v/v) Tween-20)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate's product.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

    • Prepare a serial dilution of the benzamidine derivative in assay buffer. It is crucial to include a vehicle control (buffer with the same concentration of solvent used for the inhibitor stock).

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of each inhibitor dilution to triplicate wells.

    • Add 25 µL of assay buffer to the "no inhibitor" control wells.

    • Add 25 µL of the serine protease working solution to all wells except the "blank" wells. Add 50 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Reaction:

    • Add 50 µL of the pre-warmed chromogenic substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

    • Subtract the average V₀ of the blank wells from all other V₀ values.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the substrate concentration used in the assay. To determine the intrinsic affinity of the inhibitor for the enzyme, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:[6][7][8][9]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate. The Km should be determined under the same experimental conditions as the IC50 assay.

This conversion allows for a more standardized comparison of inhibitor potencies across different studies and experimental conditions.[6]

Achieving Selectivity: The Next Frontier

While potency is a critical parameter, achieving selectivity for a specific serine protease over others is often a major goal in drug development to minimize off-target effects. The structural differences in the active sites and surrounding regions of various serine proteases can be exploited to design selective inhibitors. For instance, the nature of the amino acid at position 190 in the S1 pocket can influence inhibitor binding.[9] Further modifications to the benzamidine scaffold, such as the addition of side chains that interact with secondary binding sites (exosites) outside the active site, can also enhance selectivity.

Conclusion

Benzamidine derivatives remain a cornerstone in the study of serine proteases. Their straightforward, competitive mechanism of action and the tunability of their chemical structure provide a robust platform for both basic research and drug discovery. By employing rigorous and well-controlled experimental protocols, researchers can accurately determine the inhibitory potency and selectivity of these compounds, paving the way for a deeper understanding of serine protease function and the development of novel therapeutics. This guide provides the foundational knowledge and practical methodologies to empower your research in this exciting and impactful field.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Katz, B. A., Finer-Moore, J., Mortezaei, R., Rich, D. H., & Stroud, R. M. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264–8280. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Biot, F., & Kellenberger, E. (2003). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Pathologie-biologie, 51(8-9), 489–494. [Link]

  • Alves, N. J., Turner, K. B., DiPasquale, A. G., & Chmielewski, J. (2015). Multivalent benzamidine molecules for plasmin inhibition: effect of valency and linker length. ChemMedChem, 10(11), 1835–1843. [Link]

  • Alves, N. J., Klein, J. D., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and biophysical research communications, 457(3), 348–352. [Link]

  • NIH, National Center for Biotechnology Information. Assay Guidance Manual - Protease Assays. [Link]

  • G-Biosciences. Using Protease Assays for Accurate Protease Detection. [Link]

  • edX. IC50 Determination. [Link]

  • Le, H. T., & Zi-Jian, Y. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]

  • ResearchGate. List of Calculated Dissociation Constants (KD) for Five Benzamidine... [Link]

  • Zhou, Y., & Johnson, M. E. (1999). Comparative molecular modeling analysis of 5-amidinoindole and benzamidine binding to thrombin and trypsin: specific H-bond formation contributes to high 5-amidinoindole potency and selectivity for thrombin and factor Xa. Journal of molecular recognition : JMR, 12(4), 235–241. [Link]

  • El-Feky, S. A., & Al-Warhi, T. (2021). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

Sources

A Comparative Guide to the Validation of Methyl 4-carbamimidoylbenzoate Acetate as a Key Starting Material in GMP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Methyl 4-carbamimidoylbenzoate acetate, a crucial intermediate in the synthesis of serine protease inhibitors like Nafamostat and Camostat.[1][2] We will explore its validation as a Key Starting Material (KSM) under Good Manufacturing Practice (GMP), compare this strategy against alternative synthetic starting points, and provide detailed experimental protocols to ensure scientific integrity and regulatory compliance.

The Strategic Importance of Selecting a Key Starting Material (KSM)

In the landscape of pharmaceutical manufacturing, the designation of a Key Starting Material (KSM) is a critical decision that marks the formal commencement of GMP controls.[3] As defined by the International Council for Harmonisation (ICH) guideline Q7, all manufacturing steps from the KSM onwards must adhere to GMP standards.[4] The choice of KSM is therefore a balance of scientific justification, risk management, and economic viability. An ideal KSM should be a substance with a defined chemical structure and properties, and it should be incorporated as a significant structural fragment into the final Active Pharmaceutical Ingredient (API).[5]

This compound serves as an excellent case study. It is a commercially available compound that contains the core benzamidine structure essential for the therapeutic activity of drugs like Nafamostat.[2][6] Its selection as a KSM implies that all subsequent synthetic transformations, purification steps, and handling must be performed in a GMP-compliant environment.

Comparative Analysis: KSM Selection Scenarios

The primary alternative to designating this compound as the KSM is to define an earlier, simpler precursor as the starting point and incorporate the synthesis of the amidine functionality within the GMP-controlled process. The most common precursor is methyl 4-cyanobenzoate.

Scientist's Note: The decision of where to begin GMP is pivotal. Starting with a complex, well-characterized material like this compound can shorten the GMP synthesis timeline. However, it places immense responsibility on the supplier's quality systems and requires rigorous vendor qualification and testing. Conversely, starting with a simpler precursor like methyl 4-cyanobenzoate provides more control over the entire process but extends the number of steps that must be validated under the costly GMP umbrella.

The following diagram illustrates the two divergent synthetic strategies.

G cluster_0 Scenario A: Early-Stage KSM cluster_1 Scenario B: Late-Stage KSM A_KSM Methyl 4-cyanobenzoate (KSM) A_Step1 Pinner Reaction (HCl, EtOH) A_KSM->A_Step1 GMP Step 1 A_Step2 Ammonolysis (NH3) A_Step1->A_Step2 GMP Step 2 A_Intermediate Methyl 4-carbamimidoylbenzoate (GMP Intermediate) A_Step2->A_Intermediate A_API API Synthesis (e.g., Nafamostat) A_Intermediate->A_API GMP Step 3 B_Vendor Non-GMP Vendor Synthesis (e.g., from Methyl 4-cyanobenzoate) B_KSM This compound (KSM) B_Vendor->B_KSM Material Supply B_API API Synthesis (e.g., Nafamostat) B_KSM->B_API GMP Step 1 cluster_tests Validation Tests start Receipt of KSM Batch & Initial Quarantine sampling Representative Sampling (Following GMP Procedures) start->sampling id_test 1. Identification (FTIR & 1H NMR) sampling->id_test assay_test 2. Assay & Purity (HPLC-UV) sampling->assay_test impurity_test 3. Impurity Profile (HPLC-UV/MS) sampling->impurity_test residual_test 4. Residual Solvents (GC-HS) sampling->residual_test tests Analytical Testing decision Review of Results vs. Specifications id_test->decision assay_test->decision impurity_test->decision residual_test->decision release Batch Released for GMP Manufacturing decision->release Pass reject Batch Rejected (Investigation Initiated) decision->reject Fail

Caption: Workflow for incoming KSM validation and release.

Experimental Methodologies

The following protocols are provided as robust starting points for the validation of this compound.

A. Identification by FTIR Spectroscopy

  • Principle: Confirms the presence of key functional groups (ester carbonyl, C=N of the amidine, aromatic rings) by comparing the sample's infrared spectrum to that of a qualified reference standard.

  • Methodology:

    • Prepare the reference standard and the test sample using the Attenuated Total Reflectance (ATR) technique.

    • Acquire spectra from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acceptance Criterion: The major absorption bands in the sample spectrum must correspond in position and relative intensity to those in the reference standard spectrum.

B. Assay and Purity by High-Performance Liquid Chromatography (HPLC)

  • Principle: Separates the main component from its impurities based on polarity. Quantification is performed using an external standard and detection by UV absorbance.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 40% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 235 nm.

      • Column Temperature: 30°C.

    • System Suitability:

      • Inject five replicate standards. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

      • The tailing factor for the main peak must be ≤ 2.0.

    • Analysis: Prepare the reference standard and sample solutions in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL. Inject and calculate the assay value against the standard. Purity is determined by area normalization.

  • Acceptance Criteria:

    • Assay: 98.0% - 102.0% (on as-is basis).

    • Purity (Area %): ≥ 99.0%.

    • Any single unspecified impurity: ≤ 0.10%.

C. Residual Solvents by Gas Chromatography (GC)

  • Principle: Detects and quantifies volatile organic compounds used in the synthesis or purification of the KSM. Headspace sampling is used to introduce volatile analytes into the GC.

  • Methodology:

    • GC Conditions:

      • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film.

      • Carrier Gas: Helium.

      • Injector/Detector Temp: 250°C.

      • Oven Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min.

      • Detector: Flame Ionization Detector (FID).

    • Headspace Conditions:

      • Vial Equilibration Temp: 80°C.

      • Equilibration Time: 20 minutes.

    • Analysis: Prepare a sample solution by dissolving a known weight of the KSM in a suitable solvent (e.g., DMSO). Spike known standards into a blank solution for quantification.

  • Acceptance Criteria: Must conform to the limits specified in ICH Q3C for common solvents like ethanol, methanol, and toluene.

Data Summary and Interpretation

All quantitative data must be tabulated for clear comparison against specifications.

Table of Representative Analytical Validation Results

Test ParameterMethodSpecificationResultPass/Fail
Identification FTIRCorresponds to ReferenceConformsPass
Assay HPLC-UV98.0% - 102.0%100.5%Pass
Purity HPLC-UV (Area %)≥ 99.0%99.7%Pass
Impurity A (p-cyanobenzoate) HPLC-UV (Area %)≤ 0.15%0.08%Pass
Largest Unspecified Impurity HPLC-UV (Area %)≤ 0.10%0.05%Pass
Total Impurities HPLC-UV (Area %)≤ 0.5%0.30%Pass
Ethanol GC-HS≤ 5000 ppm850 ppmPass
Toluene GC-HS≤ 890 ppm< 50 ppmPass

Conclusion and Expert Recommendation

The validation of this compound as a Key Starting Material is a robust and scientifically sound strategy, provided that a comprehensive vendor qualification program is in place. The analytical methods detailed in this guide form a reliable framework for ensuring that each batch of KSM meets the stringent quality requirements for GMP synthesis.

For organizations seeking maximum control over their manufacturing process and impurity profiles, adopting the "Early-Stage KSM" approach (Scenario A) is recommended. However, for those with well-established and thoroughly audited supply chains, leveraging this compound as a late-stage KSM (Scenario B) can offer significant cost and time advantages without compromising the quality and safety of the final API. The choice ultimately depends on a thorough risk assessment and the organization's overarching regulatory strategy.

References

  • APIC. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. gmp-compliance.org. [Link]

  • European Commission. (2022). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. EU Health. [Link]

  • Government of Israel. (2019). Starting Materials and Source Materials. Gov.il. [Link]

  • GMP SOP. (2024). Control of starting Materials in Good Manufacturing Practice. gmpsop.com. [Link]

  • ResearchGate. (2022). TCT‐Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of nafamostat mesylate. Download Scientific Diagram. [Link]

  • Some Assembly Required. (2020). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. someassemblyrequired.net. [Link]

  • PubMed Central. (2022). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium- and Amidinium-Based Scaffolds. mdpi.com. [Link]

  • Google Patents. (2019).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is as crucial as the innovative research they enable. Methyl 4-carbamimidoylbenzoate acetate, a compound often utilized in the synthesis of serine protease inhibitors, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of chemical reactivity, regulatory compliance, and field-proven best practices.

Foundational Knowledge: Hazard Assessment
  • Irritating to the eyes, skin, and respiratory system .[1][2][3]

  • Harmful if swallowed or inhaled .[2]

  • Potentially hazardous upon decomposition, which may release toxic fumes.

Therefore, all disposal procedures must be designed to mitigate these risks by preventing direct contact, aerosolization, and uncontrolled reactions.

Personal Protective Equipment (PPE): Your Primary Safety Barrier

Appropriate PPE is non-negotiable when handling chemical waste. The selection of PPE is directly informed by the hazard assessment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to NIOSH or EU EN166 standards.[4]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5]Prevents skin contact, which can cause irritation.[2]
Body Protection A flame-resistant laboratory coat and closed-toe shoes are mandatory.Protects skin and personal clothing from contamination.[6]
Respiratory Use in a well-ventilated area or a certified chemical fume hood is required to minimize inhalation risks.[2][6]Prevents inhalation of dust or aerosols, which may be harmful and cause respiratory irritation.[2]
The Core Protocol: Step-by-Step Disposal Procedures

The disposal of this compound must follow a systematic process that ensures waste is properly segregated, contained, and labeled according to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7][8]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[9]

  • Pure or Concentrated Compound: Unused or expired solid this compound should be collected as solid organic chemical waste.

  • Aqueous Solutions: Dilute aqueous solutions containing the compound should be collected as non-halogenated aqueous organic waste. Do not dispose of down the drain .[6][9] Even chemicals that are not on a specific EPA list are often forbidden from sink disposal.[9]

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing papers that are grossly contaminated should be double-bagged, sealed, and placed in a container designated for solid chemical waste.

  • Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Containment

The choice of container is critical to prevent leaks and reactions.

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.

  • Do not use metal containers, as acidic or basic conditions could lead to corrosion.[7]

  • Ensure the container is filled to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be close to the point of generation and under the direct supervision of laboratory personnel.[7][8]

Step 3: Labeling for Safety and Compliance

Accurate labeling is a regulatory requirement and a critical safety communication tool.[10]

  • The waste container must be clearly labeled with the words "Hazardous Waste" .[8][10]

  • The label must include the full chemical name: "this compound" . Avoid using abbreviations or formulas.

  • List all components of a mixture by percentage or volume.[9]

  • Indicate the primary hazards using appropriate GHS pictograms (e.g., irritant).[10]

  • Ensure the accumulation start date is marked on the label once the container is moved to a Central Accumulation Area (CAA), if applicable under your facility's generator status.[8]

Step 4: Arrange for Final Disposal

  • Once the waste container is full, or within the time limits prescribed by your institution's generator status (e.g., 90 or 180 days for large and small quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

  • Chemical waste must be tracked from its point of generation to its final disposal, which may involve methods like incineration or fuel blending.[8]

Managing Spills and Emergencies

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.[11]

  • Don PPE: Put on the appropriate PPE as detailed in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use a chemical absorbent spill kit.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Decision Workflow

This diagram outlines the logical steps for determining the correct disposal path for waste containing this compound.

G Disposal Decision Workflow for this compound Start Waste Generated Waste_Type Identify Waste Form Start->Waste_Type Solid Solid Compound or Grossly Contaminated Labware Waste_Type->Solid Solid Liquid Aqueous or Organic Solvent Solution Waste_Type->Liquid Liquid Sharps Contaminated Sharps (Needles, Scalpels) Waste_Type->Sharps Sharp Container_Solid Containerize in a labeled, sealed solid hazardous waste container. Solid->Container_Solid Container_Liquid Containerize in a labeled, sealed liquid hazardous waste container. Liquid->Container_Liquid Container_Sharps Place in a designated, puncture-proof hazardous sharps container. Sharps->Container_Sharps Store Store in Designated Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup

Caption: A step-by-step workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can manage the disposal of this compound with the scientific rigor it demands, ensuring a safe and compliant laboratory environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). (2021-10-26). [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). (2019-07-22). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). [Link]

  • Material Safety Data Sheet. Franklin International. (2012-04-23). [Link]

  • Methyl 4-Bromophenylacetate Safety Data Sheet. SynZeal. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Methyl Acetate Safety Data Sheet. Agilent Technologies. (2019-03-25). [Link]

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Navigating the Uncharted: A Safety and Handling Guide for Methyl 4-carbamimidoylbenzoate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Methyl 4-carbamimidoylbenzoate acetate, a compound with potential biological activity, represents one such frontier. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information, adopting the precautionary principle to ensure the well-being of laboratory personnel. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself by grounding procedures in scientific integrity and field-proven insights.

Hazard Assessment: A Proactive Stance on a Novel Compound

  • Benzoate Moiety: Benzoates, while used as preservatives, have shown toxic effects at higher concentrations. Studies have indicated potential genotoxicity and developmental effects in animal models.[2] Some research also points to benzoates influencing inflammatory pathways and cognitive functions.[3][4]

  • Amidine Functional Group: Amidines are known for their basicity and are often incorporated into biologically active molecules due to their ability to form hydrogen bonds and electrostatic interactions.[5][6] Structurally related compounds like benzamidine are known to cause skin, eye, and respiratory irritation.[7] The amidine group's reactivity also makes it a valuable building block in heterocyclic synthesis.[8]

Given these characteristics, this compound should be handled with care to avoid inhalation, skin contact, and ingestion. All work should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on a thorough hazard assessment of the specific laboratory operations to be performed.[9]

ActivityRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[10]

Operational Plan: From Weighing to Dissolution

A systematic workflow is crucial for ensuring safety and preventing contamination. The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol for Weighing Solid Compound

Due to the potential for generating airborne particles, weighing should be performed with utmost care, preferably within a containment system.

Step-by-Step Methodology:

  • Don Appropriate PPE: As outlined in the table above for moderate-hazard activities.

  • Utilize a Containment System: Perform weighing within a chemical fume hood or a ventilated balance enclosure (VBE) to contain any airborne particles. For highly potent compounds, an automated powder dispensing system within a VBE is recommended to minimize user exposure.[11][12]

  • Use Anti-Static Weighing Paper or a Tared Container: This prevents electrostatic forces from scattering the powder.

  • Handle with Care: Use a spatula to carefully transfer the solid to the weighing paper or container, minimizing any disturbance that could create dust.[13]

  • Clean Up Promptly: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat as Contaminated Waste: All disposable materials used in the weighing process, including gloves and wipes, should be treated as contaminated waste and disposed of accordingly.

Weighing_Workflow cluster_Preparation Preparation cluster_Weighing Weighing Process cluster_Cleanup Post-Weighing Don_PPE 1. Don Appropriate PPE Prepare_Workstation 2. Prepare Ventilated Enclosure Don_PPE->Prepare_Workstation Tare_Container 3. Tare Container Prepare_Workstation->Tare_Container Transfer_Solid 4. Carefully Transfer Solid Tare_Container->Transfer_Solid Record_Weight 5. Record Weight Transfer_Solid->Record_Weight Clean_Area 6. Clean Work Area Record_Weight->Clean_Area Dispose_Waste 7. Dispose of Contaminated Materials Clean_Area->Dispose_Waste

Caption: Step-by-step workflow for weighing the solid compound.

Protocol for Preparing Stock Solutions

The preparation of solutions should always be conducted within a certified chemical fume hood to control potential vapor or aerosol exposure.

Step-by-Step Methodology:

  • Don Appropriate PPE: As outlined for moderate-hazard activities.

  • Work in a Fume Hood: Conduct all solution preparation within a certified chemical fume hood.

  • Add Solvent to Solid: Slowly add the desired solvent to the pre-weighed solid compound to avoid splashing.

  • Ensure Complete Dissolution: If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved. For sonication, ensure the vial is securely capped and placed within a secondary container.

  • Properly Label the Solution: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Solution_Preparation_Workflow Start Start: Pre-weighed Solid PPE 1. Don PPE Start->PPE Fume_Hood 2. Work in Fume Hood PPE->Fume_Hood Add_Solvent 3. Add Solvent to Solid Fume_Hood->Add_Solvent Dissolve 4. Ensure Complete Dissolution (Vortex/Sonicate if needed) Add_Solvent->Dissolve Label 5. Label Solution Container Dissolve->Label End End: Labeled Stock Solution Label->End

Caption: Workflow for preparing a stock solution of the compound.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.[14] All waste generated from handling this compound should be considered hazardous unless determined otherwise by a qualified professional.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including weighing paper, used gloves, disposable lab coats, and bench paper, in a designated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[15]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Disposal Procedure
  • Identify and Classify: Treat all waste associated with this compound as hazardous chemical waste.

  • Segregate Properly: Keep solid and liquid waste streams separate. Ensure incompatible chemicals are not mixed.

  • Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Store Safely: Store waste containers in a designated, secure area away from general laboratory traffic, and within secondary containment.

  • Arrange for Professional Disposal: Follow your institution's guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed waste disposal service.[16] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and alert your laboratory supervisor or safety officer. Only trained personnel with appropriate PPE should clean up the spill.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages, 4(2), 33. [Link]

  • El-Gazzar, M. G., et al. (2025). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. [Link]

  • Balogh, A., et al. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(9). [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Chitra, K. C., et al. (2020). Sodium benzoate induced reproductive and metabolic changes in Anabas testudineus (Bloch, 1792). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PubMed Central. [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. [Link]

  • Litek Pharma. (2023). How to set up a project for handling highly potent products. Cleanroom Technology. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]

  • Wikipedia. (n.d.). Amidine. [Link]

  • Zand, R. S., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Molecules, 27(7), 2245. [Link]

  • MDPI. (2026). Comparative Analysis of Annealing–Dissolution Techniques for Hollow Submicron Metal Oxide Fiber Synthesis. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • FabioChem. (2016, August 17). How to Weigh a Solid Using an Analytical Balance [Video]. YouTube. [Link]

  • Horton Group. (n.d.). Mastering OSHA PPE Guidelines for Workplace Safety. [Link]

  • Bhat, A. H., et al. (2020). Toxicological impact of sodium benzoate on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats. Drug and Chemical Toxicology, 45(2), 737-745. [Link]

  • Gebreyohannes, S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1282, 135165. [Link]

  • Balogh, A., et al. (2013). Effective and efficient weighing of potent compounds. ResearchGate. [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). Guidance for Specific Types of Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.